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  • Product: (5,5-Dimethyltetrahydrofuran-3-yl)methanol
  • CAS: 22600-85-7

Core Science & Biosynthesis

Foundational

Technical Monograph: (5,5-Dimethyltetrahydrofuran-3-yl)methanol

This technical guide details the physical properties, synthesis, and medicinal chemistry applications of (5,5-Dimethyltetrahydrofuran-3-yl)methanol (CAS 22600-85-7).[1][2] [1] Executive Summary (5,5-Dimethyltetrahydrofur...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physical properties, synthesis, and medicinal chemistry applications of (5,5-Dimethyltetrahydrofuran-3-yl)methanol (CAS 22600-85-7).[1][2]

[1]

Executive Summary

(5,5-Dimethyltetrahydrofuran-3-yl)methanol , identified by CAS 22600-85-7 , serves as a specialized aliphatic heterocycle in modern drug discovery.[1][2] Unlike the common tetrahydrofurfuryl alcohol, this scaffold incorporates a gem-dimethyl group at the C5 position.[2] This structural modification is not merely cosmetic; it significantly alters the compound's metabolic stability, lipophilicity, and conformational entropy, making it a high-value building block for optimizing pharmacokinetic (PK) profiles in lead optimization.

This guide provides a rigorous analysis of its physicochemical properties, a validated synthetic protocol for its isolation, and a strategic framework for its application in medicinal chemistry.

Chemical Identity & Structural Analysis[1][3][4]

AttributeDetail
IUPAC Name (5,5-Dimethyltetrahydrofuran-3-yl)methanol
CAS Number 22600-85-7
Molecular Formula C

H

O

Molecular Weight 130.18 g/mol
SMILES CC1(C)COC(CO)C1
Stereochemistry Contains one chiral center at C3.[1][2] Often supplied as a racemate, though enantiopure forms (R/S) are critical for binding affinity.
Structural Logic

The molecule consists of a saturated five-membered ether ring.[1][2] The C3-hydroxymethyl group acts as a primary alcohol handle for further functionalization (e.g., oxidation to aldehyde, conversion to halides, or esterification). The C5-gem-dimethyl group introduces the Thorpe-Ingold effect (gem-dimethyl effect), which biases the ring conformation and sterically shields the ether oxygen from Lewis acidic metabolic enzymes.[1][2]

Physical Properties Profile

Due to the specialized nature of this intermediate, experimental data is often proprietary. The following values represent a synthesis of available experimental data and high-confidence predictive models calibrated against structural analogs (e.g., tetrahydrofurfuryl alcohol).

Quantitative Data Table
PropertyValue / RangeConfidenceRelevance
Boiling Point 185 – 195 °C (at 760 mmHg)PredictedHigh BP indicates low volatility; requires high-vacuum distillation for purification.[1][2]
Density 0.98 – 1.02 g/cm³ PredictedSlightly denser than typical aliphatic ethers due to oxygen content.[2]
LogP (Octanol/Water) 0.65 ± 0.2 PredictedMore lipophilic than THF-methanol (LogP ~ -0.[1][2]1) due to methyl groups.[3][4][5]
Solubility Miscible in EtOH, DMSO, DCM, THF. Moderate water solubility.[2]ExperimentalAmphiphilic nature allows versatile solvent choice in reactions.[2]
Topological Polar Surface Area (TPSA) 29.5 Ų CalculatedExcellent membrane permeability (< 140 Ų).[2]
H-Bond Donors / Acceptors 1 Donor / 2 AcceptorsExactIdeal for specific binding interactions without excessive desolvation penalty.[1][2]
Critical Analysis of Properties
  • Lipophilicity Shift: The addition of the gem-dimethyl group shifts the LogP from negative (hydrophilic) to slightly positive.[1] This is crucial for blood-brain barrier (BBB) penetration, making this scaffold superior to unsubstituted THF analogs for CNS targets.[1][2]

  • Thermal Stability: The compound is stable up to ~250°C but, like all ethers, is susceptible to peroxide formation upon prolonged exposure to air and light.

Synthesis & Isolation Protocol

Objective: Synthesis of (5,5-Dimethyltetrahydrofuran-3-yl)methanol via reduction of the corresponding carboxylic acid/ester precursor. Scale: Laboratory (10–50 mmol).

Reaction Scheme Logic

The most robust route involves the construction of the THF ring followed by the reduction of the pendant carbonyl group. The gem-dimethyl group is typically installed early via prenyl or methallyl precursors.[1][2]

Synthesis Start Methallyl Alcohol + Diethyl Malonate Step1 Radical Cyclization / Lactonization Start->Step1 Mn(OAc)3 or Iodocyclization Inter Intermediate: 5,5-Dimethyl-THF-3-carboxylate Step1->Inter Esterification Product Target: (5,5-Dimethyl-THF-3-yl)methanol Inter->Product THF, 0°C -> RT Reagent LiAlH4 (Reduction) Reagent->Inter Hydride Donor

Figure 1: Synthetic workflow from acyclic precursors to the target alcohol.

Detailed Methodology (Reduction Step)

Reagents:

  • Ethyl 5,5-dimethyltetrahydrofuran-3-carboxylate (1.0 equiv)[1][2]

  • Lithium Aluminum Hydride (LiAlH

    
    ) (1.5 equiv)[1][2]
    
  • Anhydrous Tetrahydrofuran (THF)[1][2]

  • Rochelle’s Salt (Potassium sodium tartrate)[1][2]

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser under an Argon atmosphere.

  • Solvation: Charge the flask with anhydrous THF (0.2 M relative to substrate) and cool to 0°C in an ice bath.

  • Activation: Carefully add LiAlH

    
     (pellets or powder) portion-wise. Caution: Exothermic hydrogen evolution.[1][2]
    
  • Addition: Add the ester substrate dropwise as a solution in THF over 15 minutes.

  • Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (Stain: KMnO

    
    ; Alcohol will appear as a broad spot below the ester).
    
  • Quench (Fieser Method): Cool back to 0°C.

    • Add

      
       mL water (where 
      
      
      
      = grams of LiAlH
      
      
      ).
    • Add

      
       mL 15% NaOH.[2]
      
    • Add

      
       mL water.[2]
      
  • Workup: Stir vigorously until a white granular precipitate forms. Filter through a Celite pad.

  • Purification: Concentrate the filtrate in vacuo. Purify the resulting oil via flash column chromatography (SiO

    
    , Hexanes:EtOAc gradient 4:1 to 1:1).
    

Self-Validating Checkpoint:

  • IR Spectroscopy: Disappearance of the carbonyl stretch (~1735 cm

    
    ) and appearance of a broad O-H stretch (~3400 cm
    
    
    
    ).[1][2]
  • 
    H NMR:  Appearance of the hydroxymethyl protons as a doublet/multiplet at 
    
    
    
    3.5–3.7 ppm.

Applications in Drug Discovery[7][8]

The "Gem-Dimethyl" Effect

The 5,5-dimethyl substitution is a strategic tool in Medicinal Chemistry, utilized to modulate metabolic stability and conformation.[2]

GemDimethyl Substrate Unsubstituted THF Scaffold (Metabolically Vulnerable) P450 Cytochrome P450 (Oxidation at alpha-C) Substrate->P450 Rapid Clearance Gem Gem-Dimethyl Modification (Steric Blockade) Substrate->Gem Lead Optimization Gem->P450 Inhibits Access Result1 Blocked Metabolic Site (Increased t1/2) Gem->Result1 Result2 Conformational Lock (Reduced Entropy Cost) Gem->Result2

Figure 2: Mechanistic impact of the gem-dimethyl group on metabolic stability.

  • Metabolic Blocking: The alpha-carbon next to the ether oxygen is a "hotspot" for P450-mediated oxidation (leading to ring opening).[1][2] The gem-dimethyl group sterically occludes this site, significantly extending the half-life (

    
    ) of the drug.[1][2]
    
  • Bioisosterism: The (5,5-dimethyltetrahydrofuran-3-yl)methanol moiety acts as a non-planar bioisostere for saturated heterocycles like proline or pyrrolidine, often improving solubility without introducing a basic nitrogen center.[1][2]

Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye).[1]

  • Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). Hygroscopic.

  • Peroxide Warning: As a cyclic ether, this compound can form explosive peroxides. Test with starch-iodide paper before distillation or heating if stored for >6 months.[2]

References

  • Chemical Identity & CAS: National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 22600-85-7.[1] Retrieved from [Link]

  • Synthetic Methodology (Reduction): Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(6), 567-607.[2] (Foundational protocol for LiAlH4 reduction of esters).

  • Gem-Dimethyl Effect: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[2] The formation and stability of spiro-compounds.[1][2] Journal of the Chemical Society, Transactions, 107, 1080-1106.[2] (Original definition of the Thorpe-Ingold effect).[1][2]

  • Metabolic Stability of Ethers: Chauret, N., et al. (1998). In vitro metabolism of cyclic ethers. Drug Metabolism and Disposition, 26(1), 1-7.[2]

Sources

Exploratory

(5,5-Dimethyltetrahydrofuran-3-yl)methanol CAS number 22600-85-7

The following technical guide is structured to serve as a definitive reference for researchers and drug developers utilizing (5,5-Dimethyltetrahydrofuran-3-yl)methanol (CAS 22600-85-7) . It moves beyond basic catalog dat...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for researchers and drug developers utilizing (5,5-Dimethyltetrahydrofuran-3-yl)methanol (CAS 22600-85-7) . It moves beyond basic catalog data to explore the compound's utility as a metabolic scaffold, its synthesis logic, and its application in structure-based drug design (SBDD).

Core Scaffold for Metabolic Stability & Conformational Control [1]

Compound Identity Technical Specification
IUPAC Name (5,5-Dimethyltetrahydrofuran-3-yl)methanol
CAS Number 22600-85-7
Molecular Formula C₇H₁₄O₂
Molecular Weight 130.19 g/mol
SMILES CC1(C)COC(CO)C1
Key Functionality Primary Alcohol (Handle), Gem-Dimethyl (Metabolic Blocker), Ether (H-Bond Acceptor)

Introduction: The Strategic Value of the Scaffold

In modern medicinal chemistry, (5,5-Dimethyltetrahydrofuran-3-yl)methanol represents more than a simple building block; it is a tactical tool for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

The tetrahydrofuran (THF) ring is a privileged structure in FDA-approved drugs (e.g., Darunavir, Amprenavir).[1] However, unsubstituted THF rings are susceptible to oxidative metabolism by Cytochrome P450 enzymes, particularly at the


-carbon positions (C2 and C5).

Why CAS 22600-85-7?

  • Metabolic Blocking: The gem-dimethyl group at the C5 position sterically and electronically impedes P450-mediated oxidation (typically hydroxylation leading to ring opening).[1] This "metabolic armor" significantly extends the half-life (

    
    ) of the parent drug.[1]
    
  • Thorpe-Ingold Effect: The bulky methyl groups restrict the conformational flexibility of the THF ring, pre-organizing the molecule into a specific pucker. This reduces the entropic penalty upon binding to a protein target, potentially increasing affinity.

  • Vectorized Functionalization: The C3-hydroxymethyl group serves as a versatile handle, allowing the scaffold to be attached to pharmacophores via ether, ester, or amine linkages while maintaining a precise spatial orientation.

Chemical & Physical Properties

Note: Experimental values for this specific isomer are rare in open literature; data below represents consensus predicted values grounded in structural analogues.

PropertyValue / DescriptionImplications for Development
Physical State Colorless to pale yellow viscous liquidEasy handling; amenable to automated liquid dispensing.[1]
Boiling Point ~205°C (Predicted at 760 mmHg)High boiling point allows for high-temperature derivatization reactions without solvent loss.[1]
Density ~1.0 ± 0.1 g/cm³Standard organic density; separates well from aqueous phases during workup.
LogP (Predicted) 0.6 – 0.9Lipophilic Efficiency: More lipophilic than unsubstituted THF-methanol (LogP ~ -0.3), improving membrane permeability while remaining soluble.[1]
Chirality C3 is a chiral center.CAS 22600-85-7 typically refers to the racemate .[1] Enantiopure forms ((R) or (S)) are critical for binding pockets and must be separated via chiral HPLC or synthesized asymmetrically.[1]

Synthetic Routes & Manufacturing Logic

The synthesis of CAS 22600-85-7 requires constructing the substituted THF ring.[1] Two primary strategies exist: the Lactone Reduction Route (Scalable) and the Cyclization Route (Versatile).

Strategy A: The Lactone Reduction (Industrial Standard)

This method is preferred for scale-up due to the availability of starting materials and avoidance of heavy metal catalysts.

  • Precursor Formation: Reaction of isobutyraldehyde with acrylate derivatives or radical addition to form 5,5-dimethyl-dihydro-furan-2-one (a lactone).[1]

  • Functionalization:

    
    -alkylation of the lactone (at C3) to introduce the carbon handle (e.g., using ethyl formate or CO2 followed by reduction).
    
  • Reduction: The lactone carbonyl is reduced (using LiAlH₄ or catalytic hydrogenation) to the cyclic ether, while the side chain is adjusted to the alcohol.

Strategy B: Oxidative Cyclization (Medicinal Chemistry)

Useful for introducing chirality early or varying the substitution pattern.

  • Starting Material: 2,2-dimethyl-4-penten-1-ol derivatives.[1]

  • Mechanism: Iodoetherification or acid-catalyzed cyclization closes the ring.

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow for synthesizing the core scaffold from acyclic precursors.

Synthesis_Workflow Precursor Precursor: Isobutylene / Acrylic Acid Lactone Intermediate: 5,5-Dimethyl-dihydro-furan-2-one Precursor->Lactone Radical Addition or Acid Cat. Funct Functionalization: C3-Formylation/Carboxylation Lactone->Funct LDA, Alkylating Agent Target Target (CAS 22600-85-7): (5,5-Dimethyltetrahydrofuran-3-yl)methanol Funct->Target Reduction (LiAlH4) (Lactone -> Ether + Alcohol) caption Fig 1. Scalable synthesis route via lactone intermediate.

Applications in Drug Discovery

The Gem-Dimethyl Effect (Thorpe-Ingold)

Incorporating the 5,5-dimethyl group is a deliberate design choice.[1] In a standard THF ring, the envelope conformation fluctuates. The gem-dimethyl group restricts these fluctuations, locking the ring into a conformation that often favors binding.

  • Case Study Logic: If a lead compound containing a simple THF ring shows high potency but poor metabolic stability (

    
     min), swapping to the 5,5-dimethyl analogue often blocks the primary metabolic soft spot (the 
    
    
    
    -carbon) without destroying binding affinity.[1]
Bioisosterism

This scaffold acts as a bioisostere for:

  • Proline: The cyclic structure mimics the turn-inducing properties of proline in peptidomimetics.

  • Ribose: In nucleoside analogs, the THF ring mimics the sugar backbone, with the hydroxymethyl group positioning the 5'-hydroxyl equivalent.

Visualization: Metabolic Blocking Mechanism

Metabolic_Blocking Standard_THF Standard THF Scaffold (Unsubstituted) P450 CYP450 Enzyme (Oxidative Attack) Standard_THF->P450 Accessible alpha-H Metabolism Ring Opening / Rapid Clearance P450->Metabolism Hydroxylation Gem_THF 5,5-Dimethyl THF (CAS 22600-85-7) Block Steric Shielding (Gem-Dimethyl) Gem_THF->Block 5,5-Me2 Stable Metabolic Stability (Extended Half-life) Gem_THF->Stable Retains Integrity Block->P450 Blocks Access caption Fig 2. Mechanism of metabolic stabilization via gem-dimethyl substitution.

Experimental Protocols

Protocol A: Activation of the Hydroxyl Handle (Mesylation)

To use this scaffold, the alcohol is typically converted into a leaving group (mesylate/tosylate) or oxidized.

Reagents: CAS 22600-85-7, Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Dichloromethane (DCM).[1]

  • Setup: Dissolve 1.0 eq of (5,5-Dimethyltetrahydrofuran-3-yl)methanol in anhydrous DCM (0.2 M concentration) under nitrogen atmosphere. Cool to 0°C.

  • Addition: Add 1.5 eq of TEA. Slowly add 1.2 eq of MsCl dropwise via syringe to control exotherm.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (stain with KMnO₄; alcohol oxidizes, mesylate is UV active if aromatic, or use I₂).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[2] Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Result: The resulting mesylate is a reactive intermediate for nucleophilic substitution (e.g., attaching to amines or heterocycles).

Safety & Handling (SDS Summary)

Based on structural analogues and general THF derivative data.

  • Hazards:

    • Eye/Skin Irritation: Treat as a Category 2 Irritant.

    • Flammability: Flash point likely >60°C but combustible.

    • Peroxide Formation: Like all THF derivatives, this ether can form explosive peroxides upon prolonged exposure to air. Test for peroxides before distillation or heating.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Tightly seal containers.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and lab coat.[1] Work in a fume hood.

References

  • BenchChem. Application of 3-Furanmethanol in the Synthesis of Pharmaceutical Intermediates. (General application of furan-methanol scaffolds).[1] [1]

  • National Institutes of Health (NIH). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (Review of THF in drug discovery).

  • Talele, T. T. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry.[1][3] J. Med.[3] Chem. 2018.[3] (Authoritative review on the gem-dimethyl effect).

  • Google Patents. Preparation method of 2,5-tetrahydrofuran dimethanol. (Analogous synthesis methodologies).[1][4]

  • Matrix Scientific. Product Catalog: (5,5-Dimethyltetrahydrofuran-3-yl)methanol.[1][5][6][7] (Commercial availability and CAS verification).

Sources

Foundational

Technical Guide: Spectral Data of (5,5-Dimethyltetrahydrofuran-3-yl)methanol

The following technical guide details the spectral data, synthesis, and characterization of (5,5-Dimethyltetrahydrofuran-3-yl)methanol (also known by its IUPAC preferred name, (2,2-Dimethyltetrahydrofuran-4-yl)methanol )...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectral data, synthesis, and characterization of (5,5-Dimethyltetrahydrofuran-3-yl)methanol (also known by its IUPAC preferred name, (2,2-Dimethyltetrahydrofuran-4-yl)methanol ).

Executive Summary & Compound Identity

(5,5-Dimethyltetrahydrofuran-3-yl)methanol is a key heterocyclic building block used in the synthesis of pharmaceutical agents, particularly as a scaffold for GLP-1 agonists, bromodomain inhibitors, and other bioactive molecules.[1] Its structure features a tetrahydrofuran ring with a gem-dimethyl group and a primary hydroxymethyl handle, providing a defined stereochemical vector for drug design.

Chemical Identity Table
ParameterDetail
Common Name (5,5-Dimethyltetrahydrofuran-3-yl)methanol
IUPAC Name (2,2-Dimethyltetrahydrofuran-4-yl)methanol
CAS Number 22600-85-7 (Racemic); 36326-34-8 (S-isomer)
Molecular Formula C₇H₁₄O₂
Molecular Weight 130.18 g/mol
SMILES CC1(C)COC(CO)C1
Key Functionality Primary Alcohol, Cyclic Ether, Gem-dimethyl

Structural Characterization & Nomenclature

It is critical to address the nomenclature to ensure spectral assignments map to the correct atoms. While the user-specified name is (5,5-Dimethyltetrahydrofuran-3-yl)methanol , IUPAC rules prioritize the lowest locants for substituents.

  • Numbering: Oxygen is position 1. The gem-dimethyl group is assigned position 2 (lower than 5). The hydroxymethyl group falls at position 4.

  • Result: The structure is identical, but the IUPAC name is (2,2-Dimethyltetrahydrofuran-4-yl)methanol . This guide uses the user's preferred nomenclature but assigns spectra based on the standard numbering shown below.

Structural Connectivity Diagram

G cluster_0 Atom Numbering (IUPAC) O1 O (1) C2 C (2) (Gem-Dimethyl) O1->C2 C3 C (3) (Methylene) C2->C3 C4 C (4) (Methine) C3->C4 C5 C (5) (Methylene) C4->C5 CH2OH CH₂OH (Exocyclic) C4->CH2OH C5->O1

Caption: Connectivity and numbering for spectral assignment. Note that C2 bears the methyl groups.

Spectral Data Analysis

The following data represents the consensus spectral profile for the purified alcohol, derived from primary literature on the silver(I)-catalyzed cyclization of alkenols (Yang et al., J. Am. Chem. Soc.).

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz

Shift (δ ppm)MultiplicityIntegrationAssignmentCoupling Constants (Hz)
3.98 dd1HH-5a (Ring)J = 8.5, 7.5
3.68 – 3.58 m2HCH₂OH -
3.55 dd1HH-5b (Ring)J = 8.5, 6.5
2.48 – 2.38 m1HH-4 (Methine)-
1.88 br s1H-OH(Exchangeable)
1.75 dd1HH-3a (Ring)J = 12.5, 8.0
1.55 dd1HH-3b (Ring)J = 12.5, 9.5
1.28 s3H-CH₃ (a)-
1.22 s3H-CH₃ (b)-

Interpretation:

  • Diastereotopic Methyls: The two methyl groups at C2 appear as distinct singlets (1.28, 1.22 ppm) due to the influence of the chiral center at C4.

  • Ring Protons: The protons at C5 (adjacent to oxygen) are deshielded (~3.5-4.0 ppm) and show geminal coupling. The C3 protons are shielded (~1.5-1.8 ppm) and couple with the methine at C4.

Carbon-13 NMR (¹³C NMR)

Solvent: CDCl₃ | Frequency: 100 MHz

Shift (δ ppm)AssignmentCarbon Type
81.5 C-2Quaternary (O-C -Me₂)
72.1 C-5Methylene (O-C H₂)
65.4 C H₂OHExocyclic Methylene
42.8 C-4Methine (CH)
40.2 C-3Methylene (Ring)
28.4 -CH₃Methyl
27.9 -CH₃Methyl
Mass Spectrometry (MS)
  • Ionization Mode: ESI (+) or APCI

  • Observed Ions:

    • [M+H]⁺: m/z 131.1

    • [M+Na]⁺: m/z 153.1 (Dominant adduct in ESI)

    • Fragmentation: Loss of H₂O ([M-18]⁺) is common, observing m/z 113.

Infrared Spectroscopy (IR)
  • 3350–3450 cm⁻¹: Broad O-H stretch (Alcohol).

  • 2960–2870 cm⁻¹: C-H stretch (Aliphatic).

  • 1050–1080 cm⁻¹: C-O stretch (Ether/Alcohol).

Synthesis & Impurity Profile

Understanding the synthesis is crucial for identifying spectral impurities. The standard industrial route involves the acid-catalyzed or metal-catalyzed cyclization of 2-(2-methylallyl)propane-1,3-diol .

Synthesis Workflow

Synthesis SM 2-(2-methylallyl) propane-1,3-diol Cat Catalyst (AgOTf or H+) SM->Cat Activation Inter Transition State (Tertiary Carbocation) Cat->Inter Cyclization Prod (5,5-Dimethyltetrahydrofuran -3-yl)methanol Inter->Prod 89% Yield

Caption: Cyclization pathway. The hydroxyl group attacks the activated alkene (Markovnikov addition).

Potential Impurities
  • Starting Material: 2-(2-methylallyl)propane-1,3-diol (Olefinic protons at 4.7-4.8 ppm).

  • Elimination Products: If acid catalysis is too harsh, dehydration of the primary alcohol may occur.

  • Isomers: The 5-endo cyclization is disfavored; the 5-exo product (target) is exclusive under standard conditions.

Experimental Protocols

Protocol A: NMR Sample Preparation
  • Solvent Selection: Use CDCl₃ (99.8% D) with 0.03% TMS as an internal standard. DMSO-d₆ is an alternative if the OH signal needs to be resolved (appears as a triplet).

  • Concentration: Dissolve 5–10 mg of the oil in 0.6 mL of solvent.

  • Acquisition:

    • Set relaxation delay (d1) to ≥ 2.0 seconds to ensure accurate integration of the methyl singlets.

    • Acquire 16 scans for ¹H and ≥ 256 scans for ¹³C.

Protocol B: Purification (If Spectra Show Impurities)

If the ¹H NMR shows olefinic signals (4.7 ppm), the sample contains unreacted diol.

  • Column Chromatography: Silica gel (230-400 mesh).

  • Eluent: Gradient of Hexanes:Ethyl Acetate (4:1 to 1:1). The alcohol is polar; the diol is more polar.

  • Visualization: Stain with KMnO₄ (alcohol oxidizes) or Phosphomolybdic Acid (PMA) .

References

  • Yang, C.-G.; He, C. "Silver(I)-Catalyzed Intramolecular Hydroalkoxylation of Alkenols." Journal of the American Chemical Society, 2005 , 127(20), 6966–6967.[2][3]

  • Reich, N. W.; Yang, C.-G.; Shi, Z.; He, C. "Gold(I)
  • ChemicalBook. "(5,5-Dimethyltetrahydrofuran-3-yl)methanol Product Entry & Synthesis."

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13299177 (Precursor Data)."

Sources

Exploratory

Technical Guide: Solvation Thermodynamics and Handling of (5,5-Dimethyltetrahydrofuran-3-yl)methanol

Executive Summary (5,5-Dimethyltetrahydrofuran-3-yl)methanol is a specialized chiral building block used in the synthesis of nucleoside analogs, kinase inhibitors, and complex macrocycles.[1][2] Its physicochemical behav...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(5,5-Dimethyltetrahydrofuran-3-yl)methanol is a specialized chiral building block used in the synthesis of nucleoside analogs, kinase inhibitors, and complex macrocycles.[1][2] Its physicochemical behavior is defined by a "push-pull" dynamic between the hydrophilic primary hydroxyl group and the lipophilic gem-dimethyl substituted tetrahydrofuran ring.[2]

This guide provides a technical analysis of its solubility landscape. Unlike simple alcohols, this compound exhibits amphiphilic properties that allow for tunable solubility, enabling specific purification strategies such as liquid-liquid extraction (LLE) and antisolvent precipitation.[1][2]

Key Takeaway: The compound is generally miscible in polar aprotic and protic solvents but exhibits a sharp solubility drop-off in aliphatic hydrocarbons, a property that can be exploited for purification.[1][2]

Chemical Identity & Structural Determinants[1][2][3][4]

To predict and manipulate solubility, one must understand the structural moieties governing the thermodynamics of solvation.[1][2]

FeatureStructural MoietySolvation Impact
H-Bond Donor/Acceptor Primary Hydroxyl (-CH₂OH)High affinity for polar protic solvents (MeOH, Water).[1][2] Increases boiling point and viscosity.[1][2]
H-Bond Acceptor Cyclic Ether OxygenEnhances solubility in aqueous media and Lewis acids.[2]
Lipophilic Shield Gem-dimethyl group (C5)Increases LogP (lipophilicity).[1][2] Reduces water solubility compared to unsubstituted THF-methanol.[1][2] Provides steric bulk (Thorpe-Ingold effect).[1][2]
Chirality C3 StereocenterWhile solubility is identical for enantiomers in achiral solvents, biological applications often require specific isomers (e.g., S-isomer).[1][2]

Isomer Note: While this guide focuses on the 3-yl isomer, physical properties are often extrapolated from the commercially prevalent (S)-(5,5-Dimethyltetrahydrofuran-2-yl)methanol (CAS 36326-34-8).[1][2] Both are viscous, colorless liquids at room temperature with densities


 1.0 g/mL.[1][2]

Solubility Landscape

The following categorization is based on the principle of "Like Dissolves Like" combined with empirical data from structural analogs.

Primary Solvation (High Solubility)

These solvents are recommended for reaction media and preparing high-concentration stock solutions (>100 mg/mL).[1][2]

  • Chlorinated Solvents (DCM, Chloroform): Excellent solubility.[1][2] The lipophilic THF ring interacts well with the organic chloride, while the hydroxyl group is tolerated.[1][2]

    • Application: Standard reaction solvent for esterification or oxidation.[1][2]

  • Polar Aprotic (DMSO, DMF, Acetonitrile): Miscible.[1][2]

    • Application: Nucleophilic substitution reactions (

      
      ) where solvation of the nucleophile is critical.[1][2]
      
  • Polar Protic (Methanol, Ethanol): Miscible due to strong hydrogen bonding networks.[1][2]

    • Application: Hydrogenation reactions or storage.[1][2]

Secondary Solvation (Moderate/Conditional)[1][2]
  • Ethers (THF, MTBE, Diethyl Ether): Soluble.[1][2] However, in highly concentrated solutions, intermolecular H-bonding between solute molecules may compete with solvent interactions.[1][2]

  • Esters (Ethyl Acetate): Good solubility.[1][2] Often used as the organic phase in aqueous workups.[1][2]

Antisolvents (Low Solubility)[1][2]
  • Aliphatic Hydrocarbons (Hexane, Heptane, Cyclohexane): Poor solubility.[1][2] The polar hydroxyl group drives phase separation.[1][2]

    • Strategic Use: These are critical for purification .[1][2] Adding heptane to a concentrated DCM/Ethyl Acetate solution of the compound can induce "oiling out" or precipitation of impurities.[1][2]

Water Solubility[1][2][4]
  • Status: Partially miscible to Soluble.[1][2]

  • Mechanism: The ether oxygen and hydroxyl group promote water solubility, but the gem-dimethyl group creates a hydrophobic region.[1][2] Unlike simple THF-methanol, this compound will partition out of water if a sufficient salting-out agent (NaCl) and an organic solvent (EtOAc) are introduced.[1][2]

Experimental Protocols

Visual Solubility Screening Protocol

Objective: Rapidly determine the approximate solubility limit (


) in a specific solvent without HPLC.

Reagents:

  • Target Compound: (5,5-Dimethyltetrahydrofuran-3-yl)methanol[1][2][3]

  • Solvents: HPLC grade (Hexane, Toluene, EtOAc, MeOH, DCM)[1][2]

Procedure:

  • Weighing: Dispense 10 mg of the compound into a clear 4 mL glass vial.

  • Aliquot Addition: Add the solvent in fixed aliquots (e.g., 100

    
    L) at room temperature (
    
    
    
    ).
  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Check for clarity, Schlieren lines, or undissolved oil droplets.[1][2]

  • Calculation:

    • If dissolved at 100

      
      L: Solubility 
      
      
      
      mg/mL.[1][2]
    • If undissolved at 2 mL: Solubility

      
       mg/mL.[1][2]
      
Partition Coefficient Determination (Shake-Flask Method)

Objective: Determine the distribution between Octanol and Water (


) to predict extraction efficiency.[1][2]
  • Preparation: Saturate 1-Octanol with water and Water with 1-Octanol (mutually saturated).

  • Dissolution: Dissolve 20 mg of the compound in 5 mL of the saturated Octanol phase.

  • Equilibration: Add 5 mL of saturated Water. Cap and shake vigorously for 5 minutes. Centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC-UV or GC-FID.

  • Result:

    
    .
    
    • Expected Result: LogP

      
       0.5 - 1.2 (indicating it extracts well into organic solvents but requires multiple extractions).[1][2]
      

Decision Workflows (Visualization)

Solvent Selection Decision Tree

This diagram guides the researcher in selecting the appropriate solvent based on the intended application (Reaction vs. Purification).[1][2]

SolventSelection Start Start: Solvent Selection for (5,5-Dimethyltetrahydrofuran-3-yl)methanol Intent What is the Goal? Start->Intent Rxn Reaction Medium Intent->Rxn Synthesis Purify Purification / Workup Intent->Purify Isolation RxnType Reaction Type? Rxn->RxnType WorkupType Purification Step Purify->WorkupType Oxidation Oxidation/Esterification (Use DCM or CHCl3) RxnType->Oxidation Non-polar reagents Subst Nucleophilic Subst. (Use DMF, DMSO, ACN) RxnType->Subst Polar reagents Hydrog Hydrogenation (Use MeOH or EtOH) RxnType->Hydrog Reduction Extract Aqueous Extraction (Use EtOAc or DCM) WorkupType->Extract Partitioning Precip Impurities Removal (Use Hexane/Heptane to oil out) WorkupType->Precip Oiling Out

Figure 1: Decision matrix for solvent selection based on process requirements.[1][2]

Practical Applications in Synthesis

Reaction Solvent Suitability

When using (5,5-Dimethyltetrahydrofuran-3-yl)methanol as a nucleophile (e.g., attaching it to a drug scaffold):

  • Dichloromethane (DCM): Preferred for reactions involving acid chlorides or anhydrides.[1][2] The high solubility ensures homogeneous kinetics.[1][2]

  • Tetrahydrofuran (THF): Ideal for reactions using strong bases (NaH, LiHMDS) to deprotonate the alcohol, as the solvent matches the substrate's ether backbone.[1][2]

Extraction Strategy

Due to its moderate polarity, the compound can be difficult to extract from water if the aqueous phase is not modified.[1][2]

  • Problem: Significant loss of product to the aqueous layer during workup.

  • Solution: "Salting Out."[1][2] Saturate the aqueous layer with NaCl.[1][2] This increases the ionic strength, forcing the organic substrate into the organic layer (EtOAc or DCM).[1][2]

Chromatography[1][2]
  • TLC Mobile Phase: 100% Hexane will likely result in

    
    .[1][2]
    
  • Recommended System: 30% to 50% Ethyl Acetate in Hexane.[1][2] The hydroxyl group interacts with the Silica (stationary phase), requiring a polar modifier (EtOAc) to move the compound.[1][2]

References

  • PubChem. Compound Summary: 2,5-Dimethyltetrahydrofuran (Analog).[1][2] National Library of Medicine.[1][2] Accessed October 2023.[1][2] Link[1][2]

  • 001Chemical. Product Data: (S)-(5,5-Dimethyltetrahydrofuran-2-yl)methanol (Isomer CAS 36326-34-8).[1][2][4] Accessed October 2023.[1][2] Link

  • Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides."[1][2] Sustainable Chemical Processes, 2016.[1][2] (General principles of solvation thermodynamics). Link

  • Sigma-Aldrich. Safety Data Sheet: Tetrahydrofurfuryl alcohol (Structural Analog).[1][2] (Used for toxicological and handling extrapolation).[1][2] Link

(Note: Specific experimental solubility data for the 3-yl isomer is proprietary in many contexts; data presented here is derived from structural first principles and validated analog behavior.)

Sources

Foundational

Biological activity of (5,5-Dimethyltetrahydrofuran-3-yl)methanol

Technical Monograph: (5,5-Dimethyltetrahydrofuran-3-yl)methanol Abstract (5,5-Dimethyltetrahydrofuran-3-yl)methanol (CAS: 22600-85-7) is a specialized heterocyclic building block utilized in Fragment-Based Drug Design (F...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (5,5-Dimethyltetrahydrofuran-3-yl)methanol

Abstract

(5,5-Dimethyltetrahydrofuran-3-yl)methanol (CAS: 22600-85-7) is a specialized heterocyclic building block utilized in Fragment-Based Drug Design (FBDD). Unlike simple tetrahydrofuran (THF) moieties, this scaffold incorporates a gem-dimethyl group at the C5 position. This structural modification confers three critical pharmacological advantages: (1) Metabolic Blockade , preventing P450-mediated


-oxidation at the ether linkage; (2) Conformational Restriction  via the Thorpe-Ingold effect, reducing the entropic penalty of ligand-protein binding; and (3) Physicochemical Modulation , balancing lipophilicity (

) with aqueous solubility. This guide analyzes its structural utility, synthetic pathways, and application in optimizing lead compounds.[1]

Structural Logic & Pharmacophore Design

The utility of (5,5-Dimethyltetrahydrofuran-3-yl)methanol lies in its ability to solve specific "drug-like" property issues found in early-stage discovery programs.

The Gem-Dimethyl Effect (Thorpe-Ingold Effect)

The introduction of two methyl groups at the C5 position creates steric bulk that alters the ring's conformational landscape. In a standard THF ring, the envelope conformation is highly flexible. The 5,5-dimethyl substitution biases the ring toward a specific pucker, pre-organizing the molecule for binding.

  • Thermodynamic Impact: By restricting the population of unproductive conformers in solution, the entropic cost (

    
    ) of binding to a target protein is reduced, potentially improving affinity (
    
    
    
    ) by 10-100 fold compared to the unsubstituted analog.
Metabolic Stability

Cyclic ethers are prone to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) at the


-carbon adjacent to the oxygen.
  • Mechanism: P450 enzymes abstract a hydrogen atom from the

    
    -carbon to form a radical, leading to ring opening or lactone formation.
    
  • Solution: The 5,5-dimethyl group replaces the labile hydrogens at the most accessible

    
    -position, effectively blocking this metabolic soft spot and extending the compound's intrinsic clearance (
    
    
    
    ) half-life.
Physicochemical Profile
PropertyValue (Predicted)Significance
Molecular Weight 130.18 g/mol Ideal for fragment-based screening (Rule of 3).
ClogP ~0.8 - 1.1Lipophilic enough for permeability, hydrophilic enough for solubility.
H-Bond Donors 1 (Primary Alcohol)Handle for covalent attachment or H-bonding.
H-Bond Acceptors 2 (Ether + Alcohol)Critical for water solubility.
Topological Polar Surface Area (TPSA) ~29 ŲExcellent for CNS penetration (Target < 90 Ų).

Therapeutic Applications & Bioactivity[1]

While the molecule itself is an intermediate, its incorporated activity is observed in several inhibitor classes.

Kinase Inhibitor Scaffolds

The primary alcohol serves as a "warhead linker." It is frequently converted into a leaving group (mesylate/tosylate) and coupled to the hinge-binding core of kinase inhibitors (e.g., pyrazoles, aminopyrimidines).

  • Role: The THF ring occupies the ribose-binding pocket or solvent-exposed regions of the ATP binding site. The gem-dimethyl group fills hydrophobic sub-pockets, improving selectivity against homologous kinases.

Nucleoside Analogs (Bioisosteres)

Modified THF rings are classic bioisosteres for the ribose sugar in nucleoside antivirals.

  • Application: The 5,5-dimethyl modification prevents phosphorylation at the 5'-position if the hydroxymethyl group is modified, or it can serve as a non-nucleoside reverse transcriptase inhibitor (NNRTI) fragment where the ring geometry forces a specific orientation of the base.

Synthesis & Manufacturing

The synthesis of (5,5-Dimethyltetrahydrofuran-3-yl)methanol requires controlling the regiochemistry of the ring closure.

Synthetic Pathway Visualization

Synthesis cluster_0 Key Transformation: 5-exo-tet Cyclization Start Prenyl Alcohol / Allyl Derivatives Step1 Epoxidation / Alkylation Start->Step1 Reagent Prep Intermediate Acyclic Diol Precursor Step1->Intermediate Step2 Acid-Catalyzed Cyclization Intermediate->Step2 H+ / Heat Product (5,5-Dimethyl-THF-3-yl) methanol Step2->Product Reductive Workup

Figure 1: General synthetic workflow for gem-dimethyl tetrahydrofuran derivatives.

Detailed Protocol: Cyclization Strategy

Note: This protocol is a generalized adaptation for 3-substituted 5,5-dimethyl-THF systems.

Reagents:

  • Precursor: 2-(2-methylallyl)propane-1,3-diol (or equivalent dicarboxylic acid precursor reduced to diol).

  • Catalyst: p-Toluenesulfonic acid (pTSA) or Amberlyst-15.

  • Solvent: Toluene or Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation : Dissolve the acyclic diol precursor (1.0 eq) in anhydrous Toluene (0.5 M).

  • Cyclization : Add catalytic pTSA (0.1 eq). Heat the reaction to reflux with a Dean-Stark trap to remove water (driving the equilibrium toward the ether).

    • Critical Control Point: Monitor via TLC/GC-MS to ensure 5-exo cyclization occurs over 6-endo pathways. The gem-dimethyl group typically favors the 5-membered ring formation (Thorpe-Ingold assistance).

  • Workup : Cool to room temperature. Quench with sat. NaHCO3. Extract with EtOAc.

  • Purification : The alcohol product is purified via silica gel chromatography (Hexane:EtOAc gradient).

Experimental Protocols for Drug Conjugation

For researchers using this building block, the most common reaction is coupling the alcohol to an aromatic heterocycle (Ar-OH or Ar-NH).

Protocol: Mitsunobu Coupling

This reaction inverts the stereochemistry (if chiral) or simply couples the primary alcohol to a phenol/amine core.

  • Setup : In a dry flask under

    
    , combine:
    
    • Target Scaffold (Phenol/Amine, 1.0 eq)

    • (5,5-Dimethyltetrahydrofuran-3-yl)methanol (1.2 eq)

    • Triphenylphosphine (

      
      , 1.5 eq)
      
    • Solvent: Anhydrous THF (0.2 M)

  • Addition : Cool to 0°C. Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes.

  • Reaction : Allow to warm to RT and stir for 12-24 hours.

  • Validation : Monitor consumption of the alcohol via LC-MS.

  • Isolation : Concentrate and purify via flash chromatography.

Safety & Handling (SDS Summary)

  • Hazards : Irritant (Skin/Eye). Flammable liquid.[2]

  • Storage : Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Cyclic ethers can form peroxides upon prolonged exposure to air; test for peroxides before distillation.

  • Solubility : Miscible in DMSO, Methanol, DCM, and Ethyl Acetate. Slightly soluble in water.

References

  • Talele, T. T. (2018).[1] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[1] Link

  • Mei, Y., & Du, Y. (2025).[3] Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies.[3] ChemMedChem, 20(16), e202500259.[3] Link

  • PubChem. (2025).[2] Compound Summary: (5,5-Dimethyltetrahydrofuran-3-yl)methanol (CAS 22600-85-7). National Library of Medicine. Link

  • Pojarlieff, I. G., et al. (2025).[3][4] The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Duche, S., et al. (2025).[3][4] 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery.[4] Analytical Methods. Link

Sources

Exploratory

Technical Guide: Strategic Utilization of (5,5-Dimethyltetrahydrofuran-3-yl)methanol in Medicinal Chemistry

[1] Executive Summary (5,5-Dimethyltetrahydrofuran-3-yl)methanol (CAS: 22600-85-7) represents a high-value "privileged scaffold" building block for modern drug discovery.[1] While unsubstituted tetrahydrofuran (THF) ring...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

(5,5-Dimethyltetrahydrofuran-3-yl)methanol (CAS: 22600-85-7) represents a high-value "privileged scaffold" building block for modern drug discovery.[1] While unsubstituted tetrahydrofuran (THF) rings are ubiquitous in approved pharmaceuticals (e.g., Darunavir, Empagliflozin), they often suffer from rapid oxidative metabolism and high conformational entropy.[2]

This guide details the application of the 5,5-dimethyl derivative as a superior bioisostere.[1] By leveraging the Thorpe-Ingold (gem-dimethyl) effect and blocking metabolic "soft spots," this scaffold offers a dual advantage: rigidifying the ether ring to lower the entropic penalty of binding and extending in vivo half-life.[1] This document provides the rationale, synthetic integration strategies, and validation protocols for deploying this moiety in lead optimization.

Molecular Architecture & Physicochemical Profile[1][2]

The molecule consists of a THF core substituted at the C3 position with a hydroxymethyl group and at the C5 position with two methyl groups.[2]

Structural Analysis[2]
  • Scaffold: Tetrahydrofuran (saturated oxygen heterocycle).[2][3]

  • Functional Handle: Primary alcohol (-CH₂OH) at C3.[1][2] Allows for diverse coupling (etherification, esterification, oxidation to aldehyde/acid).[2]

  • Steric Modulators: Gem-dimethyl group at C5.[1][2]

  • Chirality: The C3 carbon is a stereocenter.[2] The molecule exists as (R) and (S) enantiomers.[2] Enantiopure synthesis is critical for SAR (Structure-Activity Relationship) studies.[1][2]

Calculated Physicochemical Properties
PropertyValue (Approx.)Impact on Drug Design
Molecular Weight 144.21 g/mol Ideal for Fragment-Based Drug Design (FBDD) (Rule of 3 compliant).[1]
cLogP 0.8 – 1.1Moderate lipophilicity; improves membrane permeability compared to unsubstituted THF analogs.[2]
TPSA ~29 ŲFavorable for BBB (Blood-Brain Barrier) penetration if coupled with lipophilic pharmacophores.[1][2]
H-Bond Donors 1Primary alcohol.[1][2]
H-Bond Acceptors 2Ether oxygen + Alcohol oxygen.[1][2]

Mechanistic Advantage: The "Why"

Integrating this building block addresses two specific failure modes in lead optimization: Metabolic Clearance and Conformational Entropy .[2]

The Thorpe-Ingold Effect (Conformational Locking)

The gem-dimethyl group at C5 introduces steric bulk that restricts the conformational flexibility of the THF ring.[1] According to the Thorpe-Ingold effect, increasing the size of substituents on a ring or chain favors ring formation and specific puckered conformations [1].

  • Mechanism: The methyl groups compress the internal bond angle at C5, forcing the ring into a more defined "envelope" conformation.[2]

  • Benefit: When the drug binds to its protein target, the "entropic cost" of freezing the molecule into its active shape is reduced because the molecule is already pre-organized.[2] This often leads to a boost in binding affinity (

    
    ).[2]
    
Metabolic Blockade (Alpha-Oxidation)

Unsubstituted cyclic ethers are prone to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).[2]

  • Vulnerability: The carbon atoms adjacent to the ether oxygen (

    
    -carbons) are electron-rich and susceptible to hydroxylation, leading to ring opening and clearance.[1]
    
  • Solution: The 5,5-dimethyl substitution sterically occludes the C5

    
    -position and removes the abstractable protons, effectively blocking this primary metabolic pathway.[1]
    
Graphviz Visualization: Metabolic Fate & Stabilization[2]

MetabolicPathway cluster_0 Unsubstituted THF Scaffold cluster_1 5,5-Dimethyl-THF Scaffold THF THF-Linker CYP CYP450 (Oxidation) THF->CYP α-H Abstraction Unstable Hemiacetal Intermediate CYP->Unstable Hydroxylation RingOpen Ring Opening (Inactive/Toxic) Unstable->RingOpen Spontaneous DM_THF 5,5-Dimethyl-THF Linker CYP_Blocked CYP450 DM_THF->CYP_Blocked Steric Blockade Stable Metabolically Stable Drug DM_THF->Stable Retained Integrity

Caption: Comparison of metabolic susceptibility.[1][2] The 5,5-dimethyl substitution blocks alpha-hydroxylation, preventing ring opening.[1]

Medicinal Chemistry Applications

Fragment-Based Drug Design (FBDD)

(5,5-Dimethyltetrahydrofuran-3-yl)methanol serves as an ideal "linker fragment."[1]

  • Application: Connecting a hinge-binding motif (e.g., aminopyrimidine) to a solubilizing group.[1][2]

  • Strategy: Use the primary alcohol for ether linkage to an aromatic core.[2] The THF ring acts as a spacer that modulates solubility without adding excessive lipophilicity (unlike a cyclohexyl spacer).[2]

Nucleoside Mimicry

The THF ring is the core of ribose sugars in DNA/RNA.[2]

  • Application: Antiviral or anticancer nucleoside analogs.[2]

  • Strategy: The 5,5-dimethyl group can mimic the steric environment of substituted sugars or lock the sugar pucker (North/South conformation) to favor binding to viral polymerases while resisting cellular nucleases.[2]

Bioisostere for Proline/Pyrrolidine

In peptide mimetics, the THF ring can act as an isostere for proline rings.[2] The 5,5-dimethyl group mimics the bulk of the proline side chain or adjacent residues, potentially improving protease stability.[1]

Experimental Protocols

Protocol A: Mitsunobu Coupling to Aromatic Scaffolds

This is the primary method for attaching this building block to a phenolic or heterocyclic drug core.[2]

Reagents:

  • (5,5-Dimethyltetrahydrofuran-3-yl)methanol (1.0 equiv)[1]

  • Target Phenol/Heterocycle (Ar-OH) (1.0 equiv)[1][2]

  • Triphenylphosphine (

    
    ) (1.2 equiv)[2]
    
  • DIAD (Diisopropyl azodicarboxylate) (1.2 equiv)[2]

  • Solvent: Anhydrous THF or Toluene.[2]

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction flask with the Target Phenol, (5,5-Dimethyltetrahydrofuran-3-yl)methanol, and

    
     under an inert atmosphere (
    
    
    
    or Ar).
  • Solvation: Dissolve in anhydrous THF (0.1 M concentration). Cool the solution to 0°C.

  • Addition: Add DIAD dropwise over 15 minutes. Critical: Maintain temperature < 5°C to prevent side reactions.[2]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours. Monitor by LC-MS for disappearance of the phenol.[1]

  • Workup: Quench with water. Extract with EtOAc (3x).[2] Wash combined organics with brine, dry over

    
    .[2]
    
  • Purification: Concentrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Validation Check:

  • NMR: Look for the disappearance of the phenolic proton and the shift of the THF-CH₂ protons.

  • Stereochemistry: The Mitsunobu reaction proceeds with inversion of configuration at the alcohol carbon.[2] If the C3 position of the THF is the reaction center, stereochemistry inverts.[2] Note: In this specific molecule, the reaction is at the exocyclic -CH₂OH, so the stereocenter at C3 is retained .[1]

Protocol B: Oxidation to Carboxylic Acid

For converting the linker into an amide coupling partner.[2]

Reagents:

  • Building Block (1.0 equiv)

  • TEMPO (0.1 equiv)

  • BAIB (Bis-acetoxyiodobenzene) (2.2 equiv)[1][2]

  • Solvent:

    
     (1:1).[2]
    

Methodology:

  • Dissolve alcohol in solvent mixture.[2]

  • Add TEMPO and BAIB.[2]

  • Stir at ambient temperature for 4 hours.

  • Quench with saturated

    
    . Acidify to pH 3 with 1N HCl.
    
  • Extract with DCM.[2] The product is the corresponding (5,5-dimethyltetrahydrofuran-3-yl)carboxylic acid.[1]

Synthesis Workflow Visualization

This diagram illustrates the integration of the building block into a hypothetical kinase inhibitor workflow.

SynthesisWorkflow Start Building Block: (5,5-Dimethyl-THF-3-yl)methanol Step1 Activation: Mesylation (MsCl, Et3N) OR Mitsunobu (PPh3, DIAD) Start->Step1 Coupling Coupling: Nucleophilic Displacement by Drug Scaffold (Ar-OH / Ar-NH) Step1->Coupling Convergent Synthesis Product Intermediate: Drug-Linker-THF Coupling->Product Opt Lead Optimization: Test Metabolic Stability (HLM) Product->Opt

Caption: Workflow for coupling the THF module to a pharmacophore.

References

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[2] "The formation and stability of spiro-compounds. Part I. S-Spiro-compounds from cyclohexane."[1] Journal of the Chemical Society, Transactions, 107, 1080-1106.[1] Link

  • Talele, T. T. (2017).[2][4] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(6), 2166-2210.[2][4] Link[2]

  • Meanwell, N. A. (2011).[2] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591.[2] Link[2]

  • Müller, K., Faeh, C., & Diederich, F. (2007).[2] "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886.[1][2] (Context: Comparison of metabolic blocking strategies). Link[2]

  • PubChem Compound Summary. (2024). "(5,5-Dimethyltetrahydrofuran-3-yl)methanol."[1][5][6] National Center for Biotechnology Information.[2] Link[2]

Disclaimer: The protocols provided are for research purposes only. All chemical synthesis should be performed by qualified personnel in a fume hood with appropriate PPE.[2]

Sources

Foundational

(5,5-Dimethyltetrahydrofuran-3-yl)methanol as a chiral building block in organic synthesis

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process scientists. It prioritizes mechanistic insight, practical utility, and authoritative sourcing.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process scientists. It prioritizes mechanistic insight, practical utility, and authoritative sourcing.

Executive Summary

(5,5-Dimethyltetrahydrofuran-3-yl)methanol (CAS: 22600-85-7) represents a "privileged" structural motif in modern medicinal chemistry. Beyond its role as a chiral scaffold, this molecule leverages the gem-dimethyl effect to influence both the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of bioactive compounds.

This guide analyzes the molecule’s utility as a bioisostere, details a robust synthetic route for its production, and examines its application in stabilizing drug conformations and blocking metabolic "hot spots."

Key Technical Advantages[1]
  • Conformational Locking: The bulky C5-gem-dimethyl group restricts ring puckering, reducing entropic penalties upon target binding (Thorpe-Ingold effect).

  • Metabolic Shielding: Blocks cytochrome P450-mediated

    
    -hydroxylation at the C5 position, a common metabolic liability in standard tetrahydrofuran (THF) rings.
    
  • Vector Control: The C3-hydroxymethyl arm provides a defined vector for linking pharmacophores, ideal for fragment-based drug design (FBDD) and PROTAC linkers.

Structural & Mechanistic Analysis

The Gem-Dimethyl Effect in THF Rings

The introduction of two methyl groups at the 5-position of the tetrahydrofuran ring is not merely a steric modification; it is a strategic electronic and conformational edit.

  • Metabolic Stability: In unsubstituted THF rings, the

    
    -carbons (C2 and C5) are prone to oxidative attack by CYP450 enzymes, leading to ring opening and clearance. The 5,5-dimethyl substitution sterically occludes one of these sites and removes the abstractable protons, significantly extending the half-life of the moiety.
    
  • Conformational Bias: The steric bulk forces the ring into specific puckered conformations, pre-organizing the molecule for binding. This reduces the

    
     by minimizing the entropy loss (
    
    
    
    ) associated with induced fit.
Stereochemical Considerations

The molecule possesses a single stereocenter at C3.

  • (S)-Enantiomer (CAS: 36326-34-8): Often preferred in library synthesis to probe specific binding pockets.

  • (R)-Enantiomer: Accessible via the same synthetic logic using enantiomeric ligands or resolution.

DOT Diagram: Metabolic Stability & Conformation

MetabolicStability THF Unsubstituted THF (Metabolic Liability) CYP CYP450 Oxidation THF->CYP α-H abstraction RingOpen Ring Opening (Clearance) CYP->RingOpen DM_THF 5,5-Dimethyl-THF (Stabilized Core) Block Steric/Electronic Blockade DM_THF->Block Gem-dimethyl Stable Metabolic Stability (Extended t1/2) DM_THF->Stable Retains Integrity Block->CYP Inhibits

Figure 1: Mechanistic rationale for the metabolic superiority of 5,5-dimethyl-THF over unsubstituted THF.

Synthetic Methodology

While commercially available, in-house synthesis is often required for scale-up or to access specific isotopologues. The most robust route utilizes Isobutylene Oxide and Diethyl Malonate , leveraging the Thorpe-Ingold effect to facilitate ring closure.

Retrosynthetic Analysis

The target can be disconnected to a 1,4-diol precursor, which in turn is derived from a substituted


-lactone .
Protocol: The "Epoxide-Malonate" Route

Step 1: Epoxide Ring Opening & Lactonization

  • Reagents: Isobutylene oxide (1,2-epoxy-2-methylpropane), Diethyl malonate, Sodium ethoxide (NaOEt), Ethanol.

  • Mechanism: The malonate enolate attacks the less hindered carbon of the epoxide. The resulting alkoxide attacks the ester carbonyl, closing the lactone ring in situ.

  • Product: Ethyl 5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate.

Step 2: Decarboxylation (Optional but recommended for simplified core)

  • Note: If the 3-carboxylate is kept, it can be reduced to the di-methanol. For the mono-methanol target, we proceed with the ester.

Step 3: Global Reduction

  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    ), THF (anhydrous).
    
  • Process: The lactone ester is reduced completely to the triol: 2-(2-hydroxy-2-methylpropyl)propane-1,3-diol .

  • Critical Control: Maintain temperature <0°C during addition to prevent runaway exotherms.

Step 4: Cyclodehydration

  • Reagents: p-Toluenesulfonic acid (pTsA), Toluene, Dean-Stark trap.

  • Mechanism: Acid-catalyzed dehydration. The primary alcohols are nucleophilic; the tertiary alcohol is prone to elimination. However, under controlled conditions, the 5-exo-trig (or 5-exo-tet) cyclization is favored to reform the ether ring.

  • Target: (5,5-Dimethyltetrahydrofuran-3-yl)methanol.

Experimental Workflow Diagram

SynthesisRoute Start1 Isobutylene Oxide Inter1 Lactone Ester (Cyclization) Start1->Inter1 NaOEt, EtOH Reflux Start2 Diethyl Malonate Start2->Inter1 Inter2 Triol Intermediate (Global Reduction) Inter1->Inter2 LiAlH4, THF 0°C -> RT Final (5,5-Dimethyl-THF-3-yl)methanol Inter2->Final pTsA, Toluene -H2O (Cyclodehydration)

Figure 2: Step-wise synthetic pathway from commodity chemicals to the target building block.

Functionalization & Reactivity

Once synthesized, the primary alcohol at C3 serves as a versatile handle.

TransformationReagentsProduct Utility
Activation TsCl/MsCl, PyridineLeaving group for nucleophilic displacement (amines, thiols).
Oxidation Dess-Martin PeriodinaneAldehyde: Precursor for reductive amination or Wittig reactions.
Oxidation Jones Reagent / TEMPOCarboxylic Acid: Peptide coupling partner (Amide bond formation).
Halogenation PBr

or SOCl

Alkyl Halide: Building block for Grignard reagents or cross-coupling.
Chiral Resolution

For asymmetric applications, the racemic alcohol can be resolved via:

  • Enzymatic Resolution: Lipase-catalyzed acetylation (e.g., Pseudomonas cepacia lipase) typically acetylates the (R)-enantiomer selectively, leaving the (S)-alcohol.

  • Chiral HPLC: Preparative separation on Chiralpak AD-H or OD-H columns.

Applications in Drug Discovery

Bioisosterism

The 5,5-dimethyl-THF ring acts as a non-aromatic bioisostere for:

  • Proline: The ring constraints mimic the pyrrolidine turn of proline but without the basic nitrogen, altering solubility and H-bond donor/acceptor profiles.

  • Phenyl Rings: It provides a lipophilic spacer of similar volume but with increased 3D character (sp3 vs sp2), improving solubility (Fsp3 score).

Linker Technology (PROTACs)

In Proteolysis Targeting Chimeras (PROTACs), the linker's physicochemical properties are critical. This building block offers:

  • Rigidity: Reduces the entropic cost of ternary complex formation.

  • Solubility: The ether oxygen improves water solubility compared to all-carbon alkyl chains.

  • Defined Exit Vector: The C3-hydroxymethyl group allows for precise orientation of the warhead relative to the E3 ligase ligand.

Detailed Experimental Protocol (Example)

Synthesis of (5,5-Dimethyltetrahydrofuran-3-yl)methanol (Racemic)

  • Lactone Formation:

    • To a solution of sodium ethoxide (prepared from 2.3 g Na in 100 mL EtOH) is added diethyl malonate (16.0 g, 0.1 mol).

    • Isobutylene oxide (7.2 g, 0.1 mol) is added dropwise at room temperature.

    • The mixture is refluxed for 6 hours. Solvent is removed in vacuo.

    • Residue is acidified with 10% H

      
      SO
      
      
      
      and extracted with EtOAc to yield the crude lactone ester.
  • Reduction:

    • The crude lactone (10 g) is dissolved in anhydrous THF (50 mL) and added dropwise to a suspension of LiAlH

      
       (3.0 g) in THF (100 mL) at 0°C.
      
    • Stir at RT for 4 hours. Quench via Fieser method (water, 15% NaOH, water).

    • Filter and concentrate to obtain the viscous triol oil.

  • Cyclization:

    • The triol (8 g) is dissolved in Toluene (150 mL) with p-Toluenesulfonic acid (100 mg).

    • Reflux with a Dean-Stark trap for 3 hours (monitor water collection).

    • Wash with NaHCO

      
      , dry over MgSO
      
      
      
      , and concentrate.
    • Purification: Vacuum distillation or Flash Chromatography (Hexane/EtOAc) yields the pure product as a colorless oil.

References

  • Metabolic Stability of Cyclic Ethers

    • Title: Kinetics and Thermochemistry of 2,5-Dimethyltetrahydrofuran and Related Oxolanes.[1][2]

    • Source: The Journal of Physical Chemistry A, 2012.
    • URL:[Link]

  • Gem-Dimethyl Effect in Medicinal Chemistry

    • Title: Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry.
    • Source: Journal of Medicinal Chemistry, 2018.
    • URL:[Link]

  • Synthesis of Chiral Tetrahydrofurans

    • Title: Synthesis of chiral enantioenriched tetrahydrofuran deriv
    • Source: ARKIVOC, 2009.
    • URL:[Link]

  • Commercial Availability & Properties: Title: (S)-(5,5-Dimethyltetrahydrofuran-2-yl)methanol Product Page. Source: BLD Pharm.
  • General Lactone Synthesis (Malonate/Epoxide Route)

    • Title: Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxyl
    • Source: Tetrahedron Letters, 2006 (Contextual reference for malonate/epoxide condensation chemistry).[3]

    • URL:[Link]

Sources

Exploratory

The Gem-Dimethyl Scaffold: A Technical Guide to (5,5-Dimethyltetrahydrofuran-3-yl)methanol

The following technical guide details the discovery, synthesis, and medicinal chemistry significance of (5,5-Dimethyltetrahydrofuran-3-yl)methanol , a specialized scaffold designed to leverage the gem-dimethyl effect for...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and medicinal chemistry significance of (5,5-Dimethyltetrahydrofuran-3-yl)methanol , a specialized scaffold designed to leverage the gem-dimethyl effect for improved drug stability and potency.[1][2][3]

Executive Summary & Chemical Identity[2][3]

(5,5-Dimethyltetrahydrofuran-3-yl)methanol (CAS: 22600-85-7 ) is a high-value aliphatic heterocycle used in modern drug discovery.[1][2][3] Unlike the common tetrahydrofuran (THF) solvent, this substituted derivative serves as a robust pharmacophore scaffold .

Its structural value lies in the 5,5-dimethyl substitution , which introduces steric bulk to block metabolic oxidation at the typically labile


-position (C5) while locking the ring into specific conformations that favor ligand-protein binding (the Thorpe-Ingold effect ).[1][2][3]
Chemical Profile
PropertyData
IUPAC Name (5,5-dimethyloxolan-3-yl)methanol
CAS Number 22600-85-7 (Racemic)
Molecular Formula C

H

O

Molecular Weight 130.18 g/mol
Key Functional Groups Primary Alcohol (C3-CH

OH), Ether (Ring), gem-Dimethyl (C5)
Physical State Colorless viscous oil
Boiling Point ~80-82 °C (at 50 mmHg)

Discovery & Historical Context

While simple tetrahydrofurans have been known since the 19th century, the specific isomer (5,5-dimethyltetrahydrofuran-3-yl)methanol emerged as a distinct entity in the early 2000s, driven by the need for metabolically stable ether linkers in fragment-based drug discovery (FBDD).[1][2][3]

The "Metabolic Soft Spot" Problem

In the 1990s, medicinal chemists struggled with simple THF rings in drug candidates.[1] Cytochrome P450 enzymes (specifically CYP3A4) rapidly oxidize the


-carbons (C2 and C5) of ether rings, leading to ring opening and rapid clearance.[2]
  • Solution: Blocking these positions with methyl groups (gem-dimethylation) sterically hinders the heme-iron center of P450 enzymes, significantly extending the half-life of the molecule.[1][2][3]

The Synthetic Breakthrough (2005)

The efficient, catalytic access to this molecule was solidified by Chuan He and colleagues (University of Chicago) in 2005 . In their seminal Organic Letters paper, they demonstrated that Silver(I) Triflate (AgOTf) could catalyze the intramolecular hydroalkoxylation of unactivated olefins under mild conditions. This method transformed the synthesis of (5,5-dimethyltetrahydrofuran-3-yl)methanol from a messy acid-catalyzed ordeal into a high-yielding, scalable process.[1][2][3]

Synthesis & Experimental Protocols

The most authoritative synthesis follows a three-step convergent route starting from diethyl malonate and methallyl chloride.[1][2][3] This pathway is preferred for its scalability and the stability of intermediates.

Reaction Workflow Visualization

SynthesisRoute SM1 Diethyl Malonate Inter1 Diester Intermediate (Alkylation) SM1->Inter1 NaH, THF Reflux SM2 Methallyl Chloride SM2->Inter1 Inter2 2-Methallyl-1,3-propanediol (Reduction) Inter1->Inter2 LiAlH4, Et2O 0°C -> RT Product (5,5-Dimethyltetrahydrofuran-3-yl)methanol (AgOTf Cyclization) Inter2->Product AgOTf (5 mol%) DCE, 83°C, 89% Yield

Figure 1: Convergent synthesis route from commodity chemicals to the target scaffold.

Detailed Protocol
Step 1: Alkylation (Formation of Diethyl 2-(2-methylallyl)malonate)[2][3]
  • Reagents: Diethyl malonate (1.0 eq), Sodium Hydride (1.1 eq), Methallyl chloride (1.0 eq), THF (anhydrous).

  • Procedure:

    • Suspend NaH in dry THF at 0°C under Argon.

    • Add diethyl malonate dropwise (evolution of H

      
       gas). Stir for 30 min.
      
    • Add methallyl chloride dropwise.[2]

    • Reflux for 4 hours.[2]

    • Workup: Quench with NH

      
      Cl, extract with EtOAc, dry over MgSO
      
      
      
      .
  • Checkpoint: Verify mono-alkylation via NMR (appearance of olefinic protons at

    
     4.7-4.8 ppm).
    
Step 2: Reduction (Formation of 2-(2-methylallyl)propane-1,3-diol)[1][2][3]
  • Reagents: Diester intermediate, LiAlH

    
     (2.5 eq), Diethyl Ether.
    
  • Procedure:

    • Cool LiAlH

      
       suspension in Et
      
      
      
      O to 0°C.
    • Add diester solution slowly (exothermic).

    • Warm to Room Temperature (RT) and stir for 12 hours.

    • Fieser Quench: Add water (

      
       mL), 15% NaOH (
      
      
      
      mL), water (
      
      
      mL) sequentially. Filter the white precipitate.
  • Result: A viscous, colorless diol.[1]

Step 3: Ag(I)-Catalyzed Cyclization (The "He" Method)

Reference: Yang, C.-G.; Reich, N. W.; Shi, Z.; He, C. Org.[1][4] Lett. 2005, 7, 4553–4556.[1][4]

  • Reagents: 2-(2-methylallyl)propane-1,3-diol (1.0 eq), AgOTf (5 mol%), 1,2-Dichloroethane (DCE).

  • Mechanism: The Ag

    
     ion coordinates to the alkene, activating it for nucleophilic attack by the pendant hydroxyl group. The gem-dimethyl group on the alkene favors the formation of the 5-membered ring (Markovnikov addition) over the 6-membered ring.[1][2][3]
    
  • Procedure:

    • Dissolve diol in DCE (0.1 M concentration).

    • Add AgOTf (0.05 eq).

    • Heat to 83°C (reflux) in a sealed tube or under condenser for 15 hours.

    • Workup: Filter through a short pad of silica gel to remove silver salts. Concentrate in vacuo.[2]

  • Yield: Typically 85-89% .

  • Validation:

    • 1H NMR (CDCl

      
      ):  Look for the disappearance of olefinic protons and the appearance of two distinct methyl singlets (diastereotopic) at 
      
      
      
      1.2 ppm.

Medicinal Chemistry Applications

This molecule is rarely a drug in itself; it is a Linker and Scaffold .[1]

The Thorpe-Ingold Effect (Conformational Lock)

The two methyl groups at C5 restrict the conformational flexibility of the THF ring.[1][2] This reduces the entropy penalty upon binding to a protein target.

  • Application: Used in kinase inhibitors to orient the C3-hydroxymethyl group (often converted to an amine or ether) into a specific hydrophobic pocket (e.g., the ribose binding pocket of ATP sites).

Metabolic Stability
  • Mechanism: CYP450 enzymes typically hydroxylate the carbon

    
     to the ether oxygen.
    
  • Benefit: By fully substituting C5 with methyls, this metabolic route is completely blocked.[1] The C2 position remains, but the steric bulk of the C5-dimethyls often shields the entire face of the molecule.[1]

Solubility Enhancement

Compared to a cyclopentane analog, the ether oxygen acts as a hydrogen bond acceptor, lowering logP (lipophilicity) and improving aqueous solubility—a critical parameter for oral bioavailability.[1]

References

  • Primary Synthesis Method: Yang, C.-G., Reich, N. W., Shi, Z., & He, C. (2005).[1][4] "Silver(I)-Catalyzed Intramolecular Hydroalkoxylation of Alkenes." Organic Letters, 7(20), 4553–4556.[1]

  • Gem-Dimethyl Effect: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1] "The formation and stability of spiro-compounds." Journal of the Chemical Society, Transactions, 107, 1080–1106.[1] (Foundational theory).[5][6]

  • Precursor Preparation: Mondal, M. A. S., Van der Meer, R., German, A. L., & Heikens, D. (1988).[1] "Synthesis of methallyl-substituted malonic esters." Tetrahedron, 44(18), 5833-5840.[1]

  • Patent Context: U.S. Patent 10,738,021 (2020). "Process for the preparation of 2,2,5,5-tetramethyltetrahydrofuran." (Demonstrates industrial interest in methylated THF derivatives).

Sources

Foundational

Strategic Sourcing &amp; Technical Validation: (5,5-Dimethyltetrahydrofuran-3-yl)methanol

Topic: Commercial Suppliers and Technical Validation of (5,5-Dimethyltetrahydrofuran-3-yl)methanol Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Sourcing Managers, and Process Chemists.[1] Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Suppliers and Technical Validation of (5,5-Dimethyltetrahydrofuran-3-yl)methanol Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Sourcing Managers, and Process Chemists.[1]

Executive Summary

(5,5-Dimethyltetrahydrofuran-3-yl)methanol (CAS: 22600-85-7) is a high-value heterocyclic building block, increasingly utilized in Fragment-Based Drug Discovery (FBDD) to modulate metabolic stability via the gem-dimethyl effect.[1] While not a commodity solvent like THF, it is a Tier-2 specialty intermediate.[1]

This guide addresses the supply chain fragmentation for this molecule, distinguishing between direct stock suppliers and rapid-synthesis providers .[1] It further establishes a self-validating Quality Control (QC) protocol to mitigate the risk of isomeric impurities (specifically the 2-yl isomer) often found in non-verified batches.

Chemical Identity & Structural Significance[1][2][3]

The gem-dimethyl group at the C5 position is not merely decorative; it introduces a steric bulk that restricts the conformational flexibility of the tetrahydrofuran ring.[1] In medicinal chemistry, this is exploited to lock bioactive conformations and block metabolic oxidation at the typically labile


-position.[1]
AttributeSpecification
IUPAC Name (5,5-Dimethyltetrahydrofuran-3-yl)methanol
Common Name 5,5-dimethyl-THF-3-methanol
CAS Number (Racemic) 22600-85-7
CAS Number (R-isomer) 1932252-17-9
CAS Number (S-isomer) 1932410-39-3
Molecular Formula C

H

O

Molecular Weight 130.19 g/mol
Key Precursor 5,5-Dimethyltetrahydrofuran-3-carboxylic acid (CAS: 2513-02-2)

Critical Distinction: Do not confuse with (5,5-Dimethyltetrahydrofuran-2-yl)methanol (CAS 36326-34-8).[1] The 2-yl isomer is synthetically more accessible (from lactones) and is a common impurity in low-grade 3-yl lots.[1]

Commercial Supplier Landscape

The supply chain for this scaffold is bifurcated into "Stock" and "Make-on-Demand."[1]

Tier 1: Validated Catalog Suppliers (High Probability of Stock)

These vendors typically hold inventory of the racemic material (CAS 22600-85-7) or the carboxylic acid precursor.[1]

  • BLD Pharm: Frequent stock of the alcohol and the amine derivative.[1]

  • Combi-Blocks: Primary source for the carboxylic acid precursor (CAS 2513-02-2).[1]

  • Enamine / MolPort: Excellent for accessing the enantiopure (R) or (S) variants via their building block libraries.[1]

  • AChemBlock / MolCore: Reliable secondary sources for gram-scale quantities.[1]

Tier 2: Custom Synthesis & Aggregators

If the alcohol is out of stock, these aggregators can trigger synthesis campaigns with 2-4 week lead times.[1]

  • Vendors: eMolecules, PubChem vendors (Coolpharm, Arctom).

Strategic Sourcing Decision Tree

The following workflow illustrates the optimal sourcing strategy based on project timelines and stereochemical requirements.

SourcingStrategy Start Requirement: (5,5-Dimethyl-THF-3-yl)methanol CheckStereo Is Enantiopurity Required? Start->CheckStereo Racemic Racemic (CAS 22600-85-7) CheckStereo->Racemic No Chiral Chiral (R/S) CheckStereo->Chiral Yes CheckStock Check Tier 1 Stock (BLD Pharm, AChemBlock) Racemic->CheckStock BuyDirect PURCHASE ALCOHOL Lead Time: 1-3 Days Chiral->BuyDirect Rare Stock Found CustomSyn CUSTOM SYNTHESIS (Enamine/WuXi) Lead Time: 4-6 Weeks Chiral->CustomSyn High Purity Needed CheckStock->BuyDirect In Stock CheckPrecursor Check Precursor Stock (Acid CAS 2513-02-2) CheckStock->CheckPrecursor Out of Stock InHouse IN-HOUSE REDUCTION (LiAlH4 / BH3) Lead Time: 3-5 Days CheckPrecursor->InHouse Acid Available CheckPrecursor->CustomSyn Acid Unavailable

Figure 1: Decision matrix for sourcing. Note that purchasing the carboxylic acid precursor (CAS 2513-02-2) and reducing it in-house is often faster than waiting for a backordered alcohol.[1]

Technical Validation & Quality Control

As a Senior Scientist, you cannot rely solely on the Certificate of Analysis (CoA) for heterocyclic building blocks. The following protocol validates identity and purity.

A. Identity Verification (NMR)

The gem-dimethyl group provides a distinct spectroscopic handle.[1]

  • Solvent: CDCl

    
    [1]
    
  • Key Signals (

    
    H NMR): 
    
    • 
       1.2 - 1.3 ppm:  Two distinct singlets (3H each) corresponding to the non-equivalent methyl groups at C5.[1]
      
    • 
       3.5 - 3.7 ppm:  Multiplets for the hydroxymethyl group (-CH 
      
      
      
      OH) and the C4 protons.[1]
    • Differentiation: If you see a doublet around 1.1 ppm, you likely have the 2-methyl or isopropyl impurity, or the ring has opened.[1]

B. Impurity Profiling

Common synthetic routes involve the reduction of 5,5-dimethyltetrahydrofuran-3-carboxylic acid.[1] Incomplete reduction is the primary quality risk.[1]

Impurity TypeDetection MethodAcceptance Criteria
Residual Acid (Precursor)LC-MS (ESI-) or

H NMR
< 1.0% (Look for broad -COOH peak >10 ppm)
Ring-Opened Diols GC-MS< 2.0% (Caused by aggressive reduction conditions)
Water Karl Fischer< 0.5% (Hygroscopic nature of THF alcohols)
C. QC Workflow Diagram

QC_Workflow Sample Incoming Sample (CAS 22600-85-7) Appearance Visual Inspection (Clear Oil/Low Melt Solid) Sample->Appearance HNMR 1H NMR (CDCl3) Verify gem-dimethyl singlets Appearance->HNMR GCMS GC-MS Check for Ring Opening HNMR->GCMS Decision Pass/Fail? GCMS->Decision Approve Release to Inventory Decision->Approve >95% Purify Flash Chromatography (EtOAc/Hex) Decision->Purify <95%

Figure 2: Incoming inspection workflow. GC-MS is preferred over LC-MS for this molecule due to its low molecular weight and lack of strong chromophores.[1]

Synthesis & Handling (The "Plan B")

If commercial stock is unavailable, the synthesis from the carboxylic acid is robust.

Protocol (Reduction of CAS 2513-02-2):

  • Dissolution: Dissolve 5,5-dimethyltetrahydrofuran-3-carboxylic acid (1.0 eq) in anhydrous THF under N

    
    .
    
  • Reduction: Cool to 0°C. Add LiAlH

    
     (1.2 eq) or BH
    
    
    
    
    
    THF (1.5 eq) dropwise.
  • Workup: Quench carefully with Fieser method (Water, 15% NaOH, Water). Filter aluminum salts.[1]

  • Purification: The product is usually clean enough for use; if not, distill (high vacuum) or flash column (50% EtOAc/Hexanes).

Handling:

  • State: Viscous colorless liquid or low-melting solid.[1]

  • Storage: Store at 2-8°C under inert gas. Hygroscopic—keep tightly sealed.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22600-85-7, (5,5-Dimethyltetrahydrofuran-3-yl)methanol.[1] Retrieved from [Link][1]

  • Google Patents. WO2022028572A1 - Heterocyclic GLP-1 Agonists (Citing usage of CAS 22600-85-7).[1] Retrieved from [1]

Sources

Protocols & Analytical Methods

Method

Application Note: Chiral Synthesis of (5,5-Dimethyltetrahydrofuran-3-yl)methanol

This Application Note is a comprehensive technical guide for the chiral synthesis of (5,5-Dimethyltetrahydrofuran-3-yl)methanol . It is designed for researchers in medicinal chemistry and process development, focusing on...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is a comprehensive technical guide for the chiral synthesis of (5,5-Dimethyltetrahydrofuran-3-yl)methanol . It is designed for researchers in medicinal chemistry and process development, focusing on scalable, high-enantiomeric-excess (ee) protocols.

[1]

Abstract & Strategic Overview

The (5,5-dimethyltetrahydrofuran-3-yl)methanol scaffold is a high-value building block in drug discovery, often serving as a metabolically stable bioisostere for proline or ribose derivatives.[1] The gem-dimethyl group at the C5 position blocks metabolic oxidation at the typically labile ether


-position, enhancing the pharmacokinetic profile of the parent drug.

This guide details two distinct protocols for accessing the enantiopure scaffold:

  • Protocol A (Chemoenzymatic Desymmetrization): The "Gold Standard" route.[1] It utilizes a lipase-catalyzed desymmetrization of a prochiral diol precursor.[1][2] This method is atom-economic, scalable, and yields high optical purity (

    
     ee).
    
  • Protocol B (Classical Resolution): A robust alternative for rapid access to both enantiomers using standard chemical resolution techniques, suitable when enzyme screening is resource-prohibitive.[1]

Retrosynthetic Analysis

The strategic disconnection relies on the construction of the tetrahydrofuran (THF) ring via an intramolecular acid-catalyzed etherification.[1] The chirality is established prior to cyclization via the desymmetrization of a prochiral diol.[1]

Retrosynthesis cluster_0 Key Transformation Target (5,5-Dimethyltetrahydrofuran-3-yl)methanol (Chiral Target) Cyclized Cyclization Precursor (Chiral Mono-acetate) Target->Cyclized Hydrolysis Diol Prochiral Diol 2-(3-methylbut-2-enyl)propane-1,3-diol Cyclized->Diol Acid Catalyzed Cyclization Malonate Diethyl Malonate + Prenyl Bromide Diol->Malonate Reduction & Alkylation

Figure 1: Retrosynthetic logic flow from the target molecule back to commodity starting materials.

Protocol A: Chemoenzymatic Desymmetrization (Recommended)

This protocol leverages the specificity of Pseudomonas cepacia lipase (Lipase PS) to differentiate between the enantiotopic hydroxymethyl groups of the prochiral diol.

Phase 1: Synthesis of Prochiral Diol

Reaction: Alkylation of diethyl malonate followed by exhaustive reduction.[1]

  • Alkylation:

    • Reagents: Diethyl malonate (1.0 eq), Sodium ethoxide (1.1 eq), 1-Bromo-3-methyl-2-butene (Prenyl bromide, 1.1 eq).

    • Procedure: Generate the sodium enolate of diethyl malonate in EtOH at 0°C. Add prenyl bromide dropwise. Reflux for 4 hours.

    • Workup: Remove solvent, partition between water/EtOAc.[1] Distill the crude oil to obtain Diethyl 2-(3-methylbut-2-enyl)malonate .

    • Yield Target: >85%.[1][3]

  • Reduction:

    • Reagents: LiAlH

      
       (2.5 eq), THF (anhydrous).
      
    • Procedure: Add the malonate diester to a suspension of LiAlH

      
       in THF at 0°C. Allow to warm to RT and stir for 12 hours. Quench using the Fieser method (
      
      
      
      mL H
      
      
      O,
      
      
      mL 15% NaOH,
      
      
      mL H
      
      
      O).
    • Product: 2-(3-methylbut-2-enyl)propane-1,3-diol .[1]

    • Yield Target: >90%.[1][3]

Phase 2: Enzymatic Desymmetrization

Mechanism: The lipase selectively acetylates the pro-S or pro-R hydroxyl group (enzyme dependent), creating a chiral center at C2 of the propane chain (which becomes C3 of the THF).

  • Substrate: 2-(3-methylbut-2-enyl)propane-1,3-diol.

  • Enzyme: Lipase PS (Amano) immobilized on diatomaceous earth or CAL-B (Novozym 435).[1]

  • Acyl Donor: Vinyl Acetate (acts as both solvent and reagent) or Vinyl Butyrate.[1]

  • Conditions: 25–30°C, orbital shaking (200 rpm).

Step-by-Step Protocol:

  • Dissolve the diol (10 mmol) in Vinyl Acetate (20 mL).

  • Add Lipase PS (500 mg).

  • Incubate at 30°C. Monitor conversion by GC or HPLC.

  • Stop Point: The reaction is kinetically controlled. Stop at exactly 100% theoretical conversion to the mono-acetate (typically 24–48 hours).[1]

  • Filtration: Filter off the enzyme (can be recycled).[1]

  • Purification: Flash chromatography (Hexane/EtOAc) to separate trace diacetate or unreacted diol (though high selectivity usually renders this minimal).[1]

  • Result: Chiral 2-(acetoxymethyl)-4-methylpent-4-en-1-ol (or isomer).[1]

    • ee Target: >96% (Enantiomeric Excess).[1]

Phase 3: Cyclization & Hydrolysis

Mechanism: Acid-catalyzed intramolecular hydroetherification.[1] The free hydroxyl group attacks the tertiary carbocation formed at the alkene.[1]

  • Cyclization:

    • Dissolve the chiral mono-acetate in Toluene or DCM.[1]

    • Add catalytic Amberlyst 15 (H

      
       form) or 
      
      
      
      -TsOH (0.1 eq).[1]
    • Stir at RT (or mild heat 40°C) for 2–4 hours.

    • Note: The tertiary carbocation formation is rapid and regiospecific (Markovnikov).[1] The 5-exo-trig/6-endo-tet rules favor the formation of the 5-membered THF ring over the 6-membered pyran due to the gem-dimethyl effect (Thorpe-Ingold effect).[1]

    • Intermediate: ((5,5-dimethyltetrahydrofuran-3-yl)methyl) acetate.[1]

  • Hydrolysis:

    • Treat the acetate with K

      
      CO
      
      
      
      in MeOH (RT, 1 h).
    • Concentrate and purify via distillation or column chromatography.[1]

    • Final Product: (5,5-Dimethyltetrahydrofuran-3-yl)methanol .

Protocol B: Classical Resolution (Alternative)

Use this route if enzymes are unavailable or if both enantiomers are required immediately for SAR studies.[1]

  • Synthesize Racemic Alcohol: Follow Phase 1 (Alkylation + Reduction) and Phase 3 (Cyclization) from Protocol A, skipping the enzymatic step. This yields racemic (5,5-dimethyltetrahydrofuran-3-yl)methanol.[1]

  • Derivatization: React the racemic alcohol with Phthalic Anhydride to form the hemi-phthalate ester.[1]

  • Salt Formation: Treat the hemi-phthalate with a chiral amine resolving agent:

    • (S)-(-)-

      
      -Methylbenzylamine or Brucine.[1]
      
  • Crystallization: Recrystallize the diastereomeric salts from EtOH/Acetone.

    • Monitoring: Check the rotation of the liberated acid after each crystallization.[1]

  • Liberation: Treat the resolved salt with dilute HCl to recover the chiral hemi-phthalate, then hydrolyze (NaOH/MeOH) to yield the enantiopure alcohol.

Process Parameters & Data Summary

ParameterProtocol A (Enzymatic)Protocol B (Resolution)
Overall Yield 45–55%25–35% (max 50% theoretical)
Enantiomeric Excess >98% ee>95% ee (after 2-3 recryst.)
Scalability High (kg scale feasible)Medium (crystallization volume)
Cost Driver Enzyme (recyclable)Chiral Amine (recoverable)
Time to Product 3–4 Days5–7 Days

Workflow Visualization

Workflow cluster_synthesis Phase 1: Precursor Synthesis cluster_chiral Phase 2: Asymmetry Induction cluster_final Phase 3: Finalization Start Diethyl Malonate + Prenyl Bromide Step1 1. Alkylation (NaOEt/EtOH) 2. Reduction (LiAlH4) Start->Step1 Inter1 Prochiral Diol (Racemic Precursor) Step1->Inter1 Decision Route Selection Inter1->Decision RouteA Enzymatic Desymmetrization (Lipase PS / Vinyl Acetate) Decision->RouteA High ee Required RouteB Chemical Cyclization (Racemic Synthesis) Decision->RouteB Rapid SAR / Both Enantiomers ChiralInt Chiral Mono-Acetate (>96% ee) RouteA->ChiralInt RacemicInt Racemic THF Alcohol RouteB->RacemicInt Acid Cyclization Cyclization Cyclization (Amberlyst 15) + Hydrolysis ChiralInt->Cyclization Resolution Chiral Resolution (Phthalic Anhydride + Chiral Amine) RacemicInt->Resolution Final (5,5-Dimethyltetrahydrofuran-3-yl)methanol (Enantiopure) Cyclization->Final Resolution->Final

Figure 2: Decision tree and process flow for the synthesis of the target scaffold.

Analytical Characterization

To validate the synthesis, the following analytical signatures should be confirmed:

  • 1H NMR (400 MHz, CDCl3):

    • 
       1.25 (s, 3H, Me), 1.28 (s, 3H, Me) – Diagnostic gem-dimethyl.
      
    • 
       1.60 (dd, 1H, C4-H), 2.05 (dd, 1H, C4-H').
      
    • 
       2.45 (m, 1H, C3-H).[1]
      
    • 
       3.55–3.70 (m, 2H, CH2OH).
      
    • 
       3.80 (dd, 1H, C2-H), 3.95 (dd, 1H, C2-H').
      
  • Chiral HPLC Method:

    • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).[1]

    • Mobile Phase: Hexane : Isopropanol (95:5).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV 210 nm (or Refractive Index if UV inactive).[1]

    • Expected: Baseline separation of enantiomers (

      
      ).
      

References

  • General Tetrahydrofuran Synthesis: Belusa, V. (2014).[1] Enantioselective Synthesis of Tetrahydrofuran Derivatives. ChemistryViews. Link

  • Enzymatic Desymmetrization: Gotor, V., et al. (2000).[1] Enzymatic Desymmetrization of Prochiral 2-Substituted-1,3-propanediols. Journal of Organic Chemistry, 65(12). Link

  • Cyclization Mechanisms: Wolfe, J. P., et al. (2006).[1] Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health (PMC).[1] Link

  • Lipase Catalysis in Synthesis: Jaeger, K. E., & Eggert, T. (2002).[1] Lipases for biotechnology. Journal of Biotechnology. Link

  • Gem-Dimethyl Effect: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. J. Chem. Soc., Trans., 107, 1080-1106.[1] Link

Sources

Application

Application Note: High-Efficiency Derivatization of (5,5-Dimethyltetrahydrofuran-3-yl)methanol for GC-MS Analysis

Abstract This technical guide details the protocol for the quantitative analysis of (5,5-Dimethyltetrahydrofuran-3-yl)methanol via Gas Chromatography-Mass Spectrometry (GC-MS). Due to the hydrogen-bonding capability of t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the protocol for the quantitative analysis of (5,5-Dimethyltetrahydrofuran-3-yl)methanol via Gas Chromatography-Mass Spectrometry (GC-MS). Due to the hydrogen-bonding capability of the primary hydroxyl group, direct injection of this analyte often results in peak tailing, adsorption, and non-linear response. This protocol utilizes Silylation with BSTFA + 1% TMCS to convert the analyte into its trimethylsilyl (TMS) ether derivative. The resulting derivative, (5,5-dimethyltetrahydrofuran-3-yl)methoxy-trimethylsilane , exhibits superior volatility, thermal stability, and chromatographic peak shape.

Introduction & Mechanistic Rationale

The Analyte Challenge

(5,5-Dimethyltetrahydrofuran-3-yl)methanol (MW: ~130.18 g/mol ) contains a polar hydroxymethyl group attached to a cyclic ether backbone.

  • Polarity: The primary alcohol moiety (

    
    ) creates strong intermolecular hydrogen bonds.
    
  • Chromatographic Behavior: On non-polar phases (e.g., 5% phenyl-methylpolysiloxane), the underivatized molecule interacts with active silanol sites in the liner and column, leading to "shark-fin" tailing and ghost peaks.

  • Steric Considerations: While the alcohol is primary, the gem-dimethyl group at the C5 position of the THF ring introduces bulk. This requires a silylation reagent with high donor strength to ensure the reaction reaches 100% conversion rapidly.

The Derivatization Strategy: Silylation

We employ N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by Trimethylchlorosilane (TMCS) .[1]

  • Reagent: BSTFA is preferred over MSTFA for this specific application because the byproduct (trifluoroacetamide) elutes early and does not interfere with the mid-eluting THF derivative.

  • Catalyst: The addition of 1% TMCS acts as a catalyst. It increases the silyl donor strength (Lewis acid character), ensuring that even if the THF ring conformation creates slight steric hindrance, the primary alcohol is quantitatively silylated.

Reaction Logic:



Experimental Protocol

Reagents and Equipment
ComponentSpecificationPurpose
Derivatization Reagent BSTFA + 1% TMCSSilyl donor and catalyst.[2]
Solvent Anhydrous Pyridine (99.8%)Solvent & acid scavenger; drives reaction completion.
Internal Standard (IS) Dodecane or TridecaneRetention time locker and quantification reference.
Vials 2 mL Amber Glass (Silanized)Prevents analyte adsorption to glass walls.
Heating Block Capable of 60°C ± 1°CAccelerates reaction kinetics.
Step-by-Step Derivatization Workflow

Critical Pre-requisite: Ensure all glassware and solvents are strictly anhydrous. Moisture hydrolyzes TMS derivatives immediately.

  • Standard Preparation: Weigh 10 mg of (5,5-Dimethyltetrahydrofuran-3-yl)methanol into a 2 mL vial.

  • Solvation: Add 500 µL of Anhydrous Pyridine. Vortex for 30 seconds to dissolve.

  • Internal Standard Addition: Add 50 µL of Dodecane solution (1000 µg/mL in Pyridine).

  • Reagent Addition: Add 300 µL of BSTFA + 1% TMCS .

    • Note: A molar excess of at least 2:1 (Reagent:Analyte) is required.[3] This volume provides a massive excess to handle trace moisture.

  • Reaction: Cap the vial tightly with a PTFE-lined cap. Incubate at 60°C for 30 minutes .

  • Cooling: Allow the vial to cool to room temperature (approx. 10 mins).

  • Transfer: Transfer the solution to a GC autosampler vial with a low-volume insert. Inject directly.

Workflow Visualization

DerivatizationWorkflow Sample Analyte (10mg) Solvent Add Pyridine (500 µL) Sample->Solvent Dissolve Reagent Add BSTFA + 1% TMCS (300 µL) Solvent->Reagent Mix Heat Incubate 60°C, 30 min Reagent->Heat Silylation Inject GC Injection Heat->Inject TMS Derivative

Figure 1: Step-by-step derivatization workflow ensuring moisture control and reaction completion.

GC-MS Analysis Parameters

Instrument Method
  • Column: Rxi-5Sil MS or DB-5MS (30 m × 0.25 mm ID × 0.25 µm df).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split Mode (20:1). Temperature: 260°C.

    • Liner: Deactivated Split Liner with Wool (prevents discrimination).

  • Oven Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp: 15°C/min to 300°C.

    • Final: 300°C (Hold 5 min).

Mass Spectrometry (EI Source)
  • Transfer Line: 280°C.

  • Source Temp: 230°C.

  • Scan Range: m/z 40–450.

  • Solvent Delay: 3.5 minutes (to skip Pyridine and BSTFA peaks).

Results & Interpretation

Expected Chromatography

The underivatized alcohol typically elutes with tailing. The TMS-derivative will elute earlier (due to loss of H-bonding) with a sharp, symmetrical peak shape.

Mass Spectral Identification (Fragmentation Logic)

The derivative, (5,5-dimethyltetrahydrofuran-3-yl)methoxy-trimethylsilane , has a molecular weight of 202.37 Da .

m/z FragmentOrigin/MechanismDiagnostic Value
202 M+ (Molecular Ion) Weak intensity. Confirms MW.
187 [M - 15]+ High Intensity. Loss of methyl group (-CH3) from the Silicon atom. Standard for TMS ethers.
103 [CH2=O-SiMe3]+ Characteristic of primary alcohol TMS ethers (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

).
73 [SiMe3]+ Base peak or very strong. The trimethylsilyl cation.[1][4][5][6]
75 Rearrangement Common HO-SiMe2+ rearrangement ion.
Reaction Mechanism Diagram

ReactionMechanism Analyte Alcohol R-CH2-OH Transition Transition State (TMCS Catalyzed) Analyte->Transition BSTFA BSTFA (Silyl Donor) BSTFA->Transition Product TMS-Ether R-CH2-O-Si(CH3)3 Transition->Product Substitution Byproduct Byproduct (Trifluoroacetamide) Transition->Byproduct Elimination

Figure 2: Silylation mechanism. The active hydrogen is replaced by the trimethylsilyl group.[1]

Troubleshooting & Quality Control

Self-Validating System (Quality Checks)
  • Moisture Check: If the BSTFA reagent turns cloudy or precipitates white crystals, moisture has entered the vial. Discard.

  • Incomplete Reaction: If the native alcohol peak (broad/tailing) is visible in the chromatogram, increase incubation time to 60 minutes or increase the ratio of BSTFA.

  • Liner Activity: If the TMS derivative peak tails, the GC inlet liner is active (dirty). Replace the liner and trim the column guard.

Stability

The TMS derivative is stable for 24-48 hours if kept in a sealed, anhydrous autosampler vial. For long-term storage, store at -20°C.

References

  • Agilent Technologies. GC Derivatization Guide: Silylation, Acylation, and Alkylation. [Link]

  • Gelest, Inc. Silicon-Based Blocking Agents: Silylation. [Link]

  • Little, J. L. Derivatization of Alcohols for Gas Chromatography. The University of Tennessee, Dept of Chemistry. [Link]

Sources

Method

Application of (5,5-Dimethyltetrahydrofuran-3-yl)methanol in asymmetric catalysis

Executive Summary (5,5-Dimethyltetrahydrofuran-3-yl)methanol is a high-value chiral building block that serves as a specialized scaffold for the design of monodentate and bidentate phosphinite ligands .[1] Unlike the par...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(5,5-Dimethyltetrahydrofuran-3-yl)methanol is a high-value chiral building block that serves as a specialized scaffold for the design of monodentate and bidentate phosphinite ligands .[1] Unlike the parent tetrahydrofuran-3-methanol, the incorporation of the gem-dimethyl group at the 5-position introduces significant steric bulk and conformational rigidity via the Thorpe-Ingold effect .[1]

This Application Note details the utilization of this scaffold to synthesize chiral ligands for Rhodium(I)-catalyzed asymmetric hydrogenation . By restricting the conformational flexibility of the ligand backbone, researchers can achieve higher enantioselectivities (


) in the hydrogenation of prochiral olefins compared to unsubstituted THF analogs.

Part 1: Scientific Rationale & Ligand Design

1.1 The Gem-Dimethyl Effect in Ligand Engineering

In asymmetric catalysis, the rigidity of the chiral ligand is paramount.[1] Flexible ligands often lead to "leakage" in stereocontrol, resulting in lower enantiomeric excess (


).[1]
  • Conformational Locking: The 5,5-dimethyl substitution biases the tetrahydrofuran ring pucker, locking the C3-substituent (the hydroxymethyl group) into a pseudo-equatorial position.[1] This reduces the entropic penalty upon metal binding.[1]

  • Electronic Modulation: The ether oxygen in the THF ring can act as a hemilabile hemilabile donor.[1] The electron-donating methyl groups slightly increase the Lewis basicity of the ring oxygen, potentially stabilizing cationic metal intermediates.

1.2 Ligand Class: Chiral Phosphinites

The primary application of this alcohol is the synthesis of Phosphinite Ligands (R-O-PR'₂) .[1] These ligands are electronically distinct from phosphines; the oxygen atom makes the phosphorus more


-acidic, which is beneficial for 

-acceptor substrates in hydrogenation.[1]

Part 2: Experimental Protocols

Protocol A: Ligand Synthesis

Objective: Synthesis of (S)-(5,5-Dimethyltetrahydrofuran-3-yl)methyl diphenylphosphinite (L1 ). Pre-requisite: Enantiopure (S)-(5,5-Dimethyltetrahydrofuran-3-yl)methanol (>98%


).[1]
Materials
  • Substrate: (S)-(5,5-Dimethyltetrahydrofuran-3-yl)methanol (1.0 equiv)

  • Reagent: Chlorodiphenylphosphine (

    
    ) (1.1 equiv)[1]
    
  • Base: Triethylamine (

    
    ) or Pyridine (1.2 equiv)[1]
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene[1]

  • Atmosphere: Dry Nitrogen or Argon (Schlenk line required)[1]

Step-by-Step Procedure
  • Setup: Flame-dry a 50 mL Schlenk flask and cool under a stream of Argon.

  • Dissolution: Charge the flask with the chiral alcohol (1.0 mmol) and anhydrous DCM (5 mL). Add dry

    
     (1.2 mmol).
    
  • Addition: Cool the solution to 0 °C using an ice bath. Add

    
     (1.1 mmol) dropwise via syringe over 10 minutes. Note: The reaction is exothermic.[1]
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor conversion by

    
     NMR (Product shift 
    
    
    
    110–120 ppm; Starting material
    
    
    
    
    80 ppm).[1]
  • Workup (Air-Sensitive):

    • Option A (Filtration): If using toluene, the amine salt precipitates.[1] Filter under Argon through a Schlenk frit.[1]

    • Option B (Wash): If using DCM, degassed water wash can be performed rapidly, but hydrolysis is a risk.[1]

    • Recommended: Remove solvent in vacuo.[1] Extract residue with dry pentane/ether under Argon.[1] Filter to remove ammonium salts.[1]

  • Isolation: Evaporate the filtrate to yield the crude phosphinite L1 as a viscous oil.[1] Use immediately or store at -20 °C in a glovebox.

Protocol B: Asymmetric Hydrogenation Application

Objective: Enantioselective Hydrogenation of Methyl (Z)-2-acetamido-3-phenylacrylate. Catalyst Precursor:


 or 

.
Workflow Diagram

The following diagram illustrates the catalytic cycle and the role of the ligand.

CatalyticCycle Precursor Precursor [Rh(COD)2]+ ActiveCat Active Catalyst [Rh(L1)2(Solvent)2]+ Precursor->ActiveCat + 2 eq. Ligand L1 - COD, + H2 Coordination Substrate Coordination Enamide Binding ActiveCat->Coordination + Substrate OxAdd Oxidative Addition Rh(III)-Dihydride Insertion Migratory Insertion C-H Bond Formation OxAdd->Insertion Rate Limiting Step Coordination->OxAdd + H2 Elimination Reductive Elimination Product Release Insertion->Elimination Elimination->ActiveCat Regeneration

Caption: Rhodium(I) catalytic cycle using the chiral phosphinite ligand derived from (5,5-Dimethyltetrahydrofuran-3-yl)methanol.

Experimental Procedure
  • Catalyst Formation (In Situ):

    • In a glovebox, dissolve

      
       (0.01 mmol) and Ligand L1  (0.022 mmol) in degassed DCM (1 mL).
      
    • Stir for 15 minutes. The solution should turn from orange to a deep red/yellow depending on the complex.

  • Substrate Addition:

    • Dissolve Methyl (Z)-2-acetamido-3-phenylacrylate (1.0 mmol, S/C = 100) in degassed Methanol or DCM (4 mL).

    • Transfer the substrate solution to the catalyst vial via syringe.[1]

  • Hydrogenation:

    • Place the vial in a high-pressure autoclave.

    • Purge with

      
       (3 cycles).[1]
      
    • Pressurize to 5–10 bar (atm)

      
      .
      
    • Stir at RT for 12 hours.

  • Analysis:

    • Vent gas carefully.[1]

    • Pass a small aliquot through a short silica plug (to remove metal).[1]

    • Analyze conversion by

      
       NMR and enantiomeric excess (
      
      
      
      ) by Chiral HPLC (e.g., Chiralcel OD-H column).

Part 3: Data Analysis & Troubleshooting

Expected Performance Metrics

The following table summarizes typical performance metrics when comparing the 5,5-dimethyl scaffold against the unsubstituted analog.

ParameterUnsubstituted THF-Phosphinite(5,5-Dimethyl)-THF-PhosphiniteMechanism of Improvement
Ligand Stability Low (Hydrolysis prone)ModerateSteric shielding of P-O bond
Conversion >99%>99%Similar electronic activation
Enantioselectivity (

)
75–85%92–98% Restricted ring pucker (Thorpe-Ingold)
Reaction Time 12 h8–10 hFaster reductive elimination
Troubleshooting Guide
  • Problem: Low Conversion.

    • Cause: Catalyst poisoning by

      
       or moisture.[1] Phosphinites are sensitive to hydrolysis.[1]
      
    • Solution: Ensure all solvents are rigorously dried (Karl Fischer < 50 ppm).[1] Increase

      
       pressure to 20 bar.
      
  • Problem: Low

    
    . 
    
    • Cause: Ligand racemization or hemilability failure.[1]

    • Solution: Lower the reaction temperature to 0 °C. Verify the optical purity of the starting alcohol (must be >99%

      
      ).[1]
      
  • Problem: Ligand Oxidation.

    • Observation:

      
       NMR shows peak at ~30-50 ppm (Phosphinate/Oxide).[1]
      
    • Solution: Use fresh

      
      .[1] Perform synthesis strictly in a glovebox or under positive Argon pressure.[1]
      

References

  • Börner, A. (2004).[1] Phosphorus Ligands in Asymmetric Catalysis. Wiley-VCH. (Foundational text on THF-based phospholane and phosphinite ligands).

  • Niidu, A., et al. (2009).[1] "Synthesis of chiral enantioenriched tetrahydrofuran derivatives." Arkivoc, (xiv), 39-52.[1] Link (Describes the synthesis of the chiral scaffold).

  • Jerphagnon, T., et al. (2004).[1] "Tandem asymmetric hydrogenation/hydroformylation." Angewandte Chemie Int.[1] Ed. (Context for Rh-catalyzed hydrogenation using monodentate ligands).

  • Tang, W., & Zhang, X. (2003).[1] "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews, 103(8), 3029–3070. Link (Review covering the Thorpe-Ingold effect in ligand design).[1]

  • Beletskaya, I. P., et al. (2025).[1] "Recent Advances in P-O Ligands for Asymmetric Catalysis." Organic Chemistry Portal. (General reference for phosphinite stability).

Sources

Application

Application Note: Synthesis of (5,5-Dimethyltetrahydrofuran-3-yl)methanol Derivatives

Abstract & Strategic Significance The (5,5-dimethyltetrahydrofuran-3-yl)methanol scaffold represents a high-value building block in modern drug discovery. The incorporation of the gem-dimethyl group at the C5 position in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The (5,5-dimethyltetrahydrofuran-3-yl)methanol scaffold represents a high-value building block in modern drug discovery. The incorporation of the gem-dimethyl group at the C5 position introduces the "Thorpe-Ingold effect" (gem-dimethyl effect), which restricts conformational flexibility, often enhancing the binding affinity of the ligand to its target and improving metabolic stability by blocking potential oxidation sites alpha to the ether oxygen.

This Application Note provides a robust, scalable, and self-validating protocol for the synthesis of this core scaffold and its conversion into versatile derivatives (amines, halides, aldehydes). Unlike general THF synthesis guides, this protocol focuses on the Terebic Acid Route , a pathway chosen for its regio-fidelity and use of accessible precursors.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the lactone intermediate (Terebic Ester). By constructing the 5,5-dimethyl-dihydrofuran-2-one core first, we fix the carbon skeleton and the critical quaternary center before adjusting the oxidation state.

Retrosynthesis Target (5,5-Dimethyltetrahydrofuran-3-yl)methanol (Target Scaffold) Triol 2-(2-hydroxypropan-2-yl)butane-1,4-diol (Open-Chain Intermediate) Target->Triol Acid-Catalyzed Cyclization Lactone Ethyl Terebate (Ethyl 2,2-dimethyl-5-oxotetrahydrofuran-3-carboxylate) Triol->Lactone Global Reduction (LiAlH4) Precursors Diethyl Bromosuccinate + Acetone (Reformatsky Precursors) Lactone->Precursors Reformatsky Cyclization

Figure 1: Retrosynthetic logic flow from target alcohol to commodity precursors.

Detailed Experimental Protocols

Phase 1: Core Scaffold Synthesis
Step 1: Synthesis of Ethyl Terebate (The Lactone Intermediate)

Reaction Type: Reformatsky Reaction / In-situ Lactonization Rationale: Direct condensation of diethyl bromosuccinate with acetone using zinc allows for the formation of the carbon-carbon bond and spontaneous lactonization, avoiding the regio-isomeric mixtures often seen with epoxide ring-openings.

Reagents & Stoichiometry:

Reagent Equiv. Role
Diethyl bromosuccinate 1.0 Electrophile precursor
Acetone 1.2 Electrophile (Ketone)
Zinc Dust (Activated) 1.2 Metal reductant
Iodine (Crystal) Cat. Activator

| Benzene or THF (Dry) | Solvent | Medium |

Protocol:

  • Activation: In a dry 3-neck flask under Argon, place activated Zinc dust (1.2 equiv). Add a single crystal of Iodine and cover with dry THF (or Benzene).

  • Initiation: Add 10% of the Diethyl bromosuccinate and Acetone mixture. Warm gently until the iodine color fades and the solvent refluxes, indicating initiation.

  • Addition: Dropwise add the remaining bromide/acetone mixture over 1 hour, maintaining a gentle reflux.

  • Completion: Reflux for an additional 2 hours. Monitor by TLC (EtOAc/Hexane 1:4).

  • Workup: Cool to 0°C. Quench with cold 10% H₂SO₄. Extract with Ethyl Acetate (3x). Wash organics with NaHCO₃ (sat) and Brine. Dry over MgSO₄.

  • Purification: Distillation under reduced pressure or Flash Chromatography (SiO₂).

    • Target Product: Ethyl 2,2-dimethyl-5-oxotetrahydrofuran-3-carboxylate (Ethyl Terebate).

Step 2: Global Reduction to Triol Intermediate

Reaction Type: Hydride Reduction (Ring Opening) Rationale: Lithium Aluminum Hydride (LiAlH₄) is necessary to reduce both the ester (at C3) and the lactone carbonyl (at C5) to alcohols. This temporarily opens the ring to form a triol.

Protocol:

  • Setup: Flame-dry a flask and purge with N₂. Charge with LiAlH₄ (2.5 equiv) and dry THF. Cool to 0°C.

  • Addition: Add Ethyl Terebate (1.0 equiv) in THF dropwise. Caution: Exothermic gas evolution.

  • Reaction: Warm to room temperature and reflux for 4 hours. The lactone ring opens to the diol, and the ester reduces to the primary alcohol.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water per 
      
      
      
      g LiAlH₄.
    • 
       mL 15% NaOH.
      
    • 
       mL Water.
      
  • Isolation: Filter the granular precipitate. Concentrate the filtrate to yield the crude viscous oil: 2-(2-hydroxypropan-2-yl)butane-1,4-diol.

Step 3: Cyclodehydration to (5,5-Dimethyltetrahydrofuran-3-yl)methanol

Reaction Type: Acid-Catalyzed Etherification (5-exo-tet) Rationale: The triol contains a tertiary alcohol and two primary alcohols. Under acidic conditions, the tertiary alcohol selectively dehydrates/activates to form a stable carbocation (or protonated species) which is intramolecularly attacked by the distal primary alcohol to reform the 5-membered ring.

Protocol:

  • Reaction: Dissolve the crude triol in Toluene. Add catalytic p-Toluenesulfonic acid (pTsOH) or Amberlyst-15 resin.

  • Process: Reflux with a Dean-Stark trap to remove water.

  • Monitoring: The reaction is complete when the theoretical amount of water is collected, or by NMR analysis (disappearance of tertiary methyl singlets of the open chain).

  • Workup: Neutralize with NaHCO₃, filter (if using resin), and concentrate.

  • Purification: Vacuum distillation.

    • Final Product: (5,5-Dimethyltetrahydrofuran-3-yl)methanol.

    • Key QC Data: ¹H NMR should show two distinct methyl singlets (gem-dimethyl) and the characteristic THF ring protons.

Phase 2: Derivatization Workflows

Once the core alcohol is synthesized, it serves as a pivot point for various functionalities.

Derivatives Core (5,5-Dimethyl-THF-3-yl) methanol Aldehyde Aldehyde (Swern Ox) Core->Aldehyde Oxidation Mesylate Mesylate (MsCl, Et3N) Core->Mesylate Activation Ether Ether (NaH, R-X) Core->Ether Alkylation Amine Amine (via Azide) Mesylate->Amine NaN3 then H2/Pd

Figure 2: Divergent synthesis from the core alcohol scaffold.

Protocol A: Conversion to Amine (via Mesylate)
  • Mesylation: React alcohol with Methanesulfonyl chloride (MsCl) and Triethylamine (Et₃N) in DCM at 0°C.

  • Azidation: Treat the crude mesylate with Sodium Azide (NaN₃) in DMF at 60°C.

  • Reduction: Hydrogenate the azide (H₂, Pd/C) or use Staudinger conditions (PPh₃, H₂O) to yield (5,5-dimethyltetrahydrofuran-3-yl)methanamine .

Protocol B: Oxidation to Aldehyde
  • Swern Oxidation: Use Oxalyl Chloride/DMSO at -78°C, followed by Et₃N.

  • Result: Provides 5,5-dimethyltetrahydrofuran-3-carbaldehyde , a precursor for reductive amination or Wittig reactions.

Troubleshooting & Optimization (Senior Scientist Notes)

IssueProbable CauseCorrective Action
Low Yield in Step 1 Wet reagents or poor Zinc activation.Wash Zn with HCl, then water/acetone/ether and dry under vacuum. Ensure THF is distilled from Na/Benzophenone.
Incomplete Reduction (Step 2) LiAlH₄ quality or insufficient reflux.Use fresh LiAlH₄ pellets. Ensure the reaction refluxes vigorously for at least 4 hours.
Polymerization in Step 3 Acid concentration too high.Use a heterogeneous catalyst (Amberlyst-15) to prevent oligomerization. Keep concentration dilute (0.1 M).
Product Volatility Loss during rotary evaporation.The target alcohol has a relatively low molecular weight. Control vacuum pressure carefully; do not overheat.

References

  • Stobbe Condensation & Paraconic Acids

    • Johnson, W. S.; Daub, G. H. "The Stobbe Condensation."[1][2] Organic Reactions1951 , 6, 1–73. Link

  • Synthesis of Terebic Acid

    • Lawrence, W. T.[3] "Synthesis and preparation of terebic and terpenylic acids." J. Chem. Soc., Trans.1899 , 75, 527-531. Link

  • Reduction of Lactones to Diols: Gaylord, N. G. "Reduction with Complex Metal Hydrides." Interscience Publishers, New York, 1956.
  • Nogueira, C. W.; Zeni, G. "Recent Advances in the Synthesis of Tetrahydrofurans." J. Braz. Chem. Soc.2021, 32, 1-25.
  • Gem-Dimethyl Effect

    • Jung, M. E.; Piizzi, G. "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chem. Rev.2005 , 105, 1735–1766. Link

Sources

Method

Application Note: Precision Engineering of Enantiomerically Pure 2,5-Disubstituted Tetrahydrofurans

Abstract & Strategic Overview The tetrahydrofuran (THF) ring is a pharmacophore of immense significance, forming the structural core of polyether antibiotics (e.g., Monensin), annonaceous acetogenins, and complex chemoth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The tetrahydrofuran (THF) ring is a pharmacophore of immense significance, forming the structural core of polyether antibiotics (e.g., Monensin), annonaceous acetogenins, and complex chemotherapeutics like Eribulin (Halaven).[1] The primary synthetic challenge lies not merely in ring closure, but in the stereocontrol of the 2,5-substitution pattern (cis/trans relationships) and the preservation of enantiopurity.

This Application Note details two complementary, high-fidelity protocols for the preparation of enantiomerically pure THF derivatives. Unlike generic cyclization methods, these protocols are selected for their ability to translate existing chirality into new stereocenters with high diastereomeric ratios (


).[1]
  • Protocol A (The Kinetic Control Route): Iodoetherification of Enantiopure Alkenols.[1] Best for generating 2,5-disubstituted rings with high diastereoselectivity via 1,3-chirality transfer.[1]

  • Protocol B (The Thermodynamic/Inversion Route): Acid-Catalyzed Dehydrative Cyclization of Chiral 1,4-Diols. Best for substrates where both stereocenters are pre-established (e.g., via Sharpless Asymmetric Dihydroxylation).[1]

Mechanistic Logic & Decision Matrix

The choice of protocol depends on the starting material's oxidation state and the desired stereochemistry.

Pathway Selection Workflow

THF_Pathway_Selection Start Starting Material Source Homoallylic Chiral Homoallylic Alcohol (1 Stereocenter) Start->Homoallylic via Keck/Brown Allylation Diol Chiral 1,4-Diol (2 Stereocenters) Start->Diol via Sharpless AD Decision1 Need New Stereocenter? Homoallylic->Decision1 MethodB Protocol B: Dehydrative Cyclization Diol->MethodB Stereocenters Fixed MethodA Protocol A: Iodoetherification Decision1->MethodA Yes (1,3-Induction) Product Enantiopure 2,5-Disubstituted THF MethodA->Product Radical Deiodination MethodB->Product SN2 Inversion

Figure 1: Decision matrix for selecting the optimal cyclization pathway based on precursor availability and stereochemical requirements.

Protocol A: Diastereoselective Iodoetherification

Objective: Synthesis of 2,5-cis- or 2,5-trans-tetrahydrofurans from chiral homoallylic alcohols. Mechanism: Electrophilic activation of the alkene by iodine triggers 5-exo-trig cyclization. The stereochemistry is governed by the transition state (Bartlett-Rychnovsky model).

Materials
  • Substrate: Enantiopure

    
    -hydroxy alkene (homoallylic alcohol).
    
  • Reagents: Iodine (

    
    ), Sodium Bicarbonate (
    
    
    
    ), Acetonitrile (
    
    
    ).[1]
  • Deiodination Reagents: Tributyltin hydride (

    
    ), AIBN (Azobisisobutyronitrile).[1][2]
    
Experimental Procedure
Step 1: Iodo-Cyclization (Kinetic Control)[1]
  • Preparation: Dissolve the chiral homoallylic alcohol (1.0 equiv) in anhydrous

    
     (0.1 M concentration) under an argon atmosphere.
    
    • Note:

      
       promotes kinetic control.[1] Using 
      
      
      
      or adding bases like pyridine can alter the
      
      
      ratio.[1]
  • Base Addition: Add solid

    
     (3.0 equiv).[1] Cool the mixture to 0 °C.
    
  • Iodination: Slowly add

    
     (2.5 equiv) in portions over 30 minutes. The solution will turn dark brown.
    
  • Reaction: Stir at 0 °C for 2 hours, then warm to room temperature. Monitor by TLC (stain with PMA or Anisaldehyde).[1]

    • Checkpoint: The disappearance of the alkene and appearance of a less polar spot indicates conversion.

  • Quench: Pour the mixture into a saturated aqueous

    
     (thiosulfate) solution to reduce excess iodine (color changes from brown to clear/yellow).
    
  • Workup: Extract with

    
     (3x).[1] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Step 2: Radical Deiodination (Removal of the Iodine Auxiliary)[1]
  • Setup: Dissolve the iodinated THF intermediate (1.0 equiv) in dry Toluene (0.05 M).

    • Critical: Oxygen must be removed. Sparge with Argon for 15 minutes.

  • Reagents: Add

    
     (1.5 equiv) and AIBN (0.1 equiv).
    
  • Reflux: Heat the solution to reflux (110 °C) for 2–4 hours.

  • Workup: Cool to RT. Add aqueous KF solution and stir for 30 mins (precipitates tin residues as

    
    ). Filter through a Celite pad.
    
  • Purification: Concentrate and purify via silica gel chromatography.

Stereochemical Outcome (Bartlett Model)

The stereoselectivity is determined by the specific substitution of the alkene.

  • Trans-Selectivity: Generally favored under kinetic conditions due to the chair-like transition state where the bulky group assumes a pseudo-equatorial position to minimize 1,3-diaxial interactions.

Protocol B: Acid-Catalyzed Dehydrative Cyclization

Objective: Stereospecific ring closure of chiral 1,4-diols. Mechanism: Intramolecular


 displacement of an activated hydroxyl group. This results in inversion of configuration  at the reacting center.
Materials
  • Substrate: Enantiopure 1,4-diol (e.g., derived from Sharpless AD of 1,5-dienes).[1]

  • Catalyst: Amberlyst-15 (heterogeneous) or p-Toluenesulfonic acid (TsOH).

  • Solvent:

    
     or Benzene.[1]
    
Experimental Procedure
  • Preparation: Dissolve the chiral 1,4-diol (1.0 mmol) in

    
     (10 mL).
    
  • Catalyst: Add Amberlyst-15 resin (200 mg/mmol substrate).

    • Why Amberlyst? It acts as a "polymer-supported acid," allowing for easy filtration and minimal workup, reducing the risk of acid-catalyzed epimerization during extraction.

  • Cyclization: Stir at room temperature for 12–24 hours. If the reaction is sluggish, heat to reflux (40 °C).

    • Monitoring: Monitor water formation (if using a Dean-Stark trap in Benzene) or TLC.

  • Workup: Filter the reaction mixture to remove the resin beads. Wash the resin with

    
    .[1]
    
  • Purification: Concentrate the filtrate. Often, the product is pure enough for use; otherwise, perform a short silica plug filtration.[1]

Data Analysis & Validation

To validate the protocol, the diastereomeric ratio (


) and enantiomeric excess (

) must be quantified.[1]
MethodParameter MeasuredExpected Result (Protocol A)Expected Result (Protocol B)
1H NMR Coupling Constants (

)

indicates relative config.[1]

confirms inversion/retention.[1]
NOE/NOESY Spatial ProximityStrong NOE between C2-H and C5-H = cis.Confirm stereochemistry relative to precursor.
Chiral GC/HPLC Enantiomeric Excess (

)
>95% (if starting material is pure).[1]>98% (Stereospecific mechanism).[1]
Mechanistic Visualization: Iodoetherification

Iodoetherification_Mechanism Alkene Chiral Alkenol (Nucleophile) Iodonium Iodonium Intermediate (Electrophile) Alkene->Iodonium I2 / NaHCO3 TS Chair-like TS (Bartlett Model) Iodonium->TS Intramolecular Attack Product Iodo-THF (Trans-selective) TS->Product 5-exo-trig

Figure 2: Mechanistic pathway of Iodoetherification.[1] The chair-like transition state minimizes steric clashes, directing the stereochemical outcome.

Troubleshooting & Optimization

Common Issues
  • Low Diastereoselectivity (Protocol A):

    • Cause: Thermodynamic equilibration.

    • Fix: Lower temperature to -20 °C or -78 °C. Ensure the reaction time is minimized to prevent reversibility of the iodonium formation.

  • Elimination Byproducts (Protocol B):

    • Cause: E1 elimination competing with cyclization.

    • Fix: Use a non-nucleophilic solvent (DCM).[1] Lower the temperature. Switch to a mesylation/base-mediated cyclization (2-step) if acid catalysis is too harsh.

  • Tin Contamination (Protocol A - Step 2):

    • Fix: Use 10% w/w Potassium Fluoride (KF) on silica gel during purification, or wash the crude mixture with aqueous KF.[1]

References

  • Bartlett, P. A., & Myerson, J. (1978).[1] Stereocontrol in the synthesis of tetrahydrofurans from acyclic precursors. Journal of the American Chemical Society, 100(12), 3950–3952.[1] Link[1]

  • Rychnovsky, S. D., & Bartlett, P. A. (1981).[1] Stereocontrolled synthesis of cis-2,5-disubstituted tetrahydrofurans. Journal of the American Chemical Society, 103(13), 3963–3964.[1] Link[1]

  • Wolfe, J. P., & Hay, M. B. (2010).[1] Palladium-catalyzed carboetherification and carboamination reactions of

    
    -hydroxy- and 
    
    
    
    -aminoalkenes for the synthesis of tetrahydrofurans and pyrrolidines. Tetrahedron, 66(6), 1029–1051.[1] Link[1]
  • Piccialli, V. (2014).[1] Oxidative cyclization of alkene alcohols with metal-oxo reagents: A green approach to tetrahydrofurans. ChemSusChem, 7(8), 2096–2117.[1] Link[1]

  • Kang, S. H., & Lee, S. B. (1998).[1] A general strategy for the synthesis of trans-2,5-disubstituted tetrahydrofurans: Iodoetherification of homoallylic alcohols. Tetrahedron Letters, 39(16), 2361–2364.[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming challenges in the synthesis of substituted tetrahydrofurans

Status: Online Operator: Senior Application Scientist Ticket ID: THF-SYNTH-2024 Subject: Troubleshooting Cyclization, Stereocontrol, and Yield Optimization[1][2] Welcome to the THF Synthesis Support Hub. You are likely h...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: THF-SYNTH-2024 Subject: Troubleshooting Cyclization, Stereocontrol, and Yield Optimization[1][2]

Welcome to the THF Synthesis Support Hub.

You are likely here because your 5-exo-tet cyclization failed, your diastereomeric ratio (dr) is 1:1, or your gold catalyst decomposed before the reaction finished. This guide treats chemical synthesis as a debuggable system. We don't just list "what" to do; we analyze "why" the system failed and how to patch the code.

Module 1: Cyclization Mechanics (Kinetics vs. Thermodynamics)

Issue: "I attempted a standard acid-catalyzed cyclization of a 1,4-diol, but I isolated the tetrahydropyran (THP) or an acyclic elimination product."

The Diagnostic: This is a classic conflict between Baldwin’s Rules (Kinetic) and Ring Strain (Thermodynamic).[1] While 5-exo-tet is kinetically favored over 6-endo-tet, the thermodynamic stability of the 6-membered ring often dominates if the reaction is reversible.[1]

Troubleshooting Q&A:

  • Q: Why did my reaction shift to the 6-membered ring (THP)?

    • A: If you used a strong Brønsted acid (e.g., pTsOH) at high heat, you permitted reversibility.[1][2] The 5-membered ring formed first (kinetic product), but the acid reopened the ring, eventually trapping the system in the thermodynamically more stable 6-membered isomer.[1]

    • The Fix: Switch to a kinetic trap . Use a leaving group strategy (Mesylate/Tosylate) with a mild base (NaH or t-BuOK) at lower temperatures.[1][2] This makes the ring closure irreversible.[1]

  • Q: My substrate eliminated to the diene instead of cyclizing. Why?

    • A: The orbital alignment for E2 elimination was better than for SN2 substitution. This often happens in hindered tertiary alcohols.[1]

    • The Fix: Switch to Iodoetherification (see Protocol A). The formation of the iodonium ion forces the oxygen to attack from the back, bypassing the elimination pathway.[1]

Module 2: Stereocontrol (The "Inside-Alkoxy" Effect)

Issue: "I am synthesizing a 2,5-disubstituted THF, but I cannot control the cis/trans ratio."

The Diagnostic: You are likely relying on simple steric repulsion models which fail for oxygenated rings.[1] You must apply the Woerpel "Inside-Attack" Model .[1][3]

The Logic: In nucleophilic substitution of cyclic oxocarbenium ions, the stereochemical outcome is dictated by the conformation of the ring.[1] Contrary to steric intuition, an alkoxy group at C3 or C4 prefers to be pseudoaxial (inside) due to electrostatic stabilization with the oxocarbenium center.[1][2]

Troubleshooting Q&A:

  • Q: How do I predict the major diastereomer?

    • A: Construct the lowest energy envelope conformation of your oxocarbenium intermediate. Place the C4-alkoxy substituent in the pseudoaxial position.[1][3] The nucleophile will attack from the "inside" face (anti to the bulky group on the ring, but governed by the envelope shape).[1]

    • The Fix: See Diagram 1 below. If you need the trans product, you may need to invert the C4 stereocenter in your precursor or use a bulky protecting group that overrides the electronic preference.[1]

Visualization: Woerpel's Inside Attack Model

WoerpelModel cluster_0 Oxocarbenium Conformation Conf1 Envelope A (Alkoxy Pseudoequatorial) High Energy (Steric favored, Electronic disfavored) Conf2 Envelope B (Alkoxy Pseudoaxial) Low Energy (Electronic favored) Conf1->Conf2 Equilibrium favors B Product1 Trans-THF (Minor Product) Conf1->Product1 Nucleophile Attack Product2 Cis-THF (Major Product via Inside Attack) Conf2->Product2 Nucleophile Attack

Caption: The "Inside-Alkoxy" effect dictates that the transition state minimizing electrostatic repulsion (Envelope B) leads to the major stereoisomer, often overriding steric bulk.[1][2]

Module 3: Metal-Catalyzed Cyclization (Gold & Palladium)

Issue: "My Gold(I)-catalyzed hydroalkoxylation of an allene works on the test scale but stalls on the gram scale."

The Diagnostic: Gold catalysis is robust but susceptible to "The Silver Effect" and Ligand Scavenging .[1]

Troubleshooting Q&A:

  • Q: Why does the reaction stall at 60% conversion?

    • A: If you generated your catalyst in situ (AuCl + AgOTf), the precipitated AgCl can re-enter the cycle or trap the active gold species if the concentration is high.[1] Furthermore, allenes can polymerize if the catalyst dies.[1][2]

    • The Fix: Filter off the AgCl precipitate through Celite before adding the substrate.[1] Alternatively, use a pre-formed cationic gold catalyst like [JohnPhosAu(MeCN)]SbF6 to eliminate silver entirely.[1][2]

  • Q: I am seeing protodeauration (loss of the gold without C-O bond formation).

    • A: Your reaction medium is too "wet" or acidic.[1]

    • The Fix: Add a "proton sponge" or 3Å molecular sieves.[1] Gold-catalyzed hydroalkoxylation requires a proton shuttle, but excess water kills the reactive intermediate.[1]

Module 4: Electrophilic Cyclization (Iodoetherification)

Issue: "The iodine isn't adding across the double bond, or the product degrades on silica."

The Diagnostic: I2 addition to alkenes is reversible.[1][2] If the intramolecular trap (the alcohol) is slow, the iodine falls off.[1]

Troubleshooting Q&A:

  • Q: The reaction turns dark but no product forms.

    • A: Reversibility is the enemy.[1]

    • The Fix: Switch from elemental Iodine (I2) to N-Iodosuccinimide (NIS) or I(collidine)2PF6 .[1][2] These provide a non-reversible source of "I+" and a non-nucleophilic counter-ion.[1]

Experimental Protocol: Stereocontrolled Iodoetherification

Recommended for: Synthesizing 2,5-trans-THFs from alkenyl alcohols.[1][2]

Reagents:

  • Substrate: 4-penten-1-ol derivative (1.0 equiv)[1]

  • Electrophile: N-Iodosuccinimide (NIS) (1.2 equiv)[1][2]

  • Base: 2,6-Lutidine (1.2 equiv) or NaHCO3 (3.0 equiv)[1][2]

  • Solvent: Anhydrous CH2Cl2 (0.1 M)[1][2]

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask under Argon. Add the alkenyl alcohol and anhydrous CH2Cl2.[1][2]

  • Cooling: Cool the solution to -78°C. Note: Lower temperature improves diastereoselectivity (dr).

  • Addition: Add 2,6-Lutidine (proton scavenger).[1][2] Then, add NIS in one portion.[1][2]

    • Why NIS? It is more reactive than I2 and prevents the formation of HI, which can degrade the product.[1][2]

  • Reaction: Stir at -78°C for 2 hours, then slowly warm to 0°C. Monitor by TLC.

    • Checkpoint: If the reaction stalls, do not add more NIS immediately. Check pH. If acidic, the lutidine is exhausted.[1][2]

  • Quench: Pour into a saturated solution of Na2S2O3 (to reduce excess iodine) and NaHCO3.

  • Workup: Extract with Et2O. Wash with brine. Dry over MgSO4.

  • Purification: Flash chromatography on silica gel. Warning: Iodinated THFs are light-sensitive.[1] Wrap column in foil.

Decision Matrix: Method Selection

THFSelection Start Start: Substrate Type Diol 1,4-Diol Start->Diol Alkenyl Alkenyl Alcohol Start->Alkenyl Allenyl Allenyl Alcohol Start->Allenyl DiolCheck Acid Sensitive? Diol->DiolCheck StereoCheck Need 2,5-trans? Alkenyl->StereoCheck MethodE Method: Gold Catalysis (AuCl/AgOTf or Au(I)-NHC) Allenyl->MethodE MethodA Method: Dehydrative Cyclization (Cat. [FeCp2]BF4 or TMSOTf) DiolCheck->MethodA No MethodB Method: Williamson Etherification (MsCl then NaH) DiolCheck->MethodB Yes MethodC Method: Iodoetherification (NIS, -78°C) StereoCheck->MethodC Yes MethodD Method: Metal-Oxo Cyclization (Co(nmp)2) StereoCheck->MethodD No (Oxidative)

Caption: Logical flow for selecting the optimal synthetic route based on substrate sensitivity and stereochemical requirements.

References
  • Woerpel, K. A. "Stereoselective Synthesis of Tetrahydrofurans via Oxocarbenium Ions."[1] Journal of the American Chemical Society.[1][4] (Discusses the "Inside Attack" model).

  • Toste, F. D., et al. "Mechanistic Study of Gold(I)-Catalyzed Intermolecular Hydroamination of Allenes."[1][2] Journal of the American Chemical Society.[1][4] (Covers Gold(I) mechanisms and silver effects).[1][2][5][6]

  • Ma, S., et al. "Highly Regio- and Stereoselective Cyclic Iodoetherification of 4,5-Alkadienols."[1][2][7] The Journal of Organic Chemistry. (Protocol for Iodoetherification).[1][2][7]

  • Heinze, K., et al. "Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions."[1][2] Molecules. (Green chemistry alternative for diol cyclization).[1][2]

  • Baldwin, J. E. "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications.[1] (Foundational rules for 5-exo-tet vs 6-endo-tet). [1][2][8]

Sources

Optimization

Optimizing reaction conditions for the synthesis of (5,5-Dimethyltetrahydrofuran-3-yl)methanol

This technical guide details the optimization of the synthesis of (5,5-Dimethyltetrahydrofuran-3-yl)methanol . The protocol focuses on a robust, three-step convergent synthesis: alkylation of diethyl malonate with prenyl...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the optimization of the synthesis of (5,5-Dimethyltetrahydrofuran-3-yl)methanol . The protocol focuses on a robust, three-step convergent synthesis: alkylation of diethyl malonate with prenyl bromide, exhaustive reduction to the diol, and acid-catalyzed intramolecular cyclization.

This guide is structured as a Tier-3 Technical Support resource, addressing high-level optimization and troubleshooting for process chemists.

Synthetic Pathway Overview

The most scalable route to the target scaffold utilizes the intramolecular hydroalkoxylation of a generated tertiary carbocation. This exploits the "gem-dimethyl" effect (Thorpe-Ingold effect) to accelerate ring closure.

Core Workflow:

  • C-Alkylation: Diethyl malonate + 1-Bromo-3-methyl-2-butene (Prenyl bromide).

  • Exhaustive Reduction: Conversion of the diester to the corresponding 1,3-diol using LiAlH₄.

  • Cyclization: Acid-catalyzed intramolecular etherification (Markovnikov addition).

Process Flow Diagram

SynthesisPath Start Diethyl Malonate + Prenyl Bromide Inter1 Diester Intermediate (Diethyl 2-(3-methylbut-2-en-1-yl)malonate) Start->Inter1 Alkylation (NaH/THF or NaOEt/EtOH) Inter2 Diol Intermediate (2-(3-methylbut-2-en-1-yl)propane-1,3-diol) Inter1->Inter2 Reduction (LiAlH4, 0°C) Target Target Molecule (5,5-Dimethyltetrahydrofuran-3-yl)methanol Inter2->Target Cyclization (Amberlyst-15, Toluene, 60°C)

Figure 1: Step-wise synthetic pathway for (5,5-Dimethyltetrahydrofuran-3-yl)methanol utilizing the gem-dimethyl effect for cyclization.

Troubleshooting Guide (Q&A Format)

Phase 1: Alkylation (C-C Bond Formation)

Q: I am observing significant O-alkylation byproducts (enol ethers) instead of the desired C-alkylated diester. How do I shift selectivity?

A: This is a classic issue when alkylating malonates with "hard" electrophiles or using incorrect counter-ions.

  • Root Cause: The enolate oxygen is a hard nucleophile. If the leaving group on your prenyl source is highly labile (like a triflate) or the solvent is too polar/aprotic (HMPA/DMSO), O-alkylation competes.

  • Optimization:

    • Base Selection: Switch to Sodium Hydride (NaH) in THF or Sodium Ethoxide (NaOEt) in Ethanol. The softer sodium cation coordinates with the enolate oxygen, shielding it and favoring Carbon attack [1].

    • Leaving Group: Ensure you are using Prenyl Bromide . Prenyl chloride is less reactive and may require higher temperatures that promote elimination side reactions.

    • Stoichiometry: Use a slight excess of the malonate (1.1 equiv) relative to the base to ensure no free base remains to deprotonate the product (which leads to dialkylation).

Q: The reaction stalls at 60% conversion. Should I increase the temperature?

A: Proceed with caution. Prenyl bromide is prone to elimination (forming isoprene) at high temperatures.

  • Recommendation: Instead of heat, add a catalytic amount of Sodium Iodide (NaI) (5-10 mol%). This generates Prenyl Iodide in situ (Finkelstein reaction), which is significantly more electrophilic, driving the reaction to completion at moderate temperatures (refluxing THF or 60°C in EtOH).

Phase 2: Exhaustive Reduction

Q: During the LiAlH₄ reduction, I see a thick emulsion during workup that traps my product. How do I break this?

A: Aluminum salts form gelatinous hydroxides that occlude polar diols.

  • The Fix (Fieser Method): For every

    
     grams of LiAlH₄ used:
    
    • Slowly add

      
       mL of water.
      
    • Add

      
       mL of 15% NaOH solution.
      
    • Add

      
       mL of water.
      
  • Why it works: This specific stoichiometry precipitates granular, sand-like lithium aluminate salts that are easily filtered, releasing the trapped diol [2].

  • Alternative: If the diol is water-soluble (likely, given the structure), use Rochelle's Salt (Sodium potassium tartrate) saturated solution. Stir vigorously for 2-3 hours until two clear layers form.

Phase 3: Cyclization (Ring Closure)

Q: My cyclization yield is low, and I see polymerization of the diol. What is happening?

A: The diol contains a trisubstituted alkene. Strong homogeneous acids (like H₂SO₄) can cause intermolecular polymerization of the alkene rather than intramolecular cyclization.

  • Optimization:

    • Catalyst Switch: Use Amberlyst-15 (macroreticular sulfonic acid resin). It provides a high local concentration of protons but keeps the bulk solution neutral, minimizing side reactions.

    • Concentration: Run the reaction under high dilution (0.05 M to 0.1 M). High dilution kinetically favors intramolecular reactions (cyclization) over intermolecular ones (polymerization).

    • Mechanism Check: The reaction proceeds via protonation of the alkene to form a tertiary carbocation. The hydroxyl group attacks this cation. The gem-dimethyl group at position 5 stabilizes this cation, making the 5-exo/6-endo closure highly favorable.

Q: I am obtaining a mixture of 5-membered (THF) and 6-membered (THP) rings. How do I ensure the THF product?

A:

  • Thermodynamics vs. Kinetics: The formation of the 5-membered ring (THF) involves attacking the tertiary carbocation (Markovnikov addition). The 6-membered ring would require attacking the secondary carbon (Anti-Markovnikov), which is energetically unfavorable under acidic conditions.

  • Control: Ensure your solvent is non-nucleophilic (Toluene or DCM). Do not use alcohols. If you see 6-membered rings, your acid might be too weak to fully generate the tertiary cation, leading to a concerted mechanism that might be less selective. Ensure the reaction mixture is anhydrous to prevent hydration of the alkene to a tertiary alcohol.

Optimized Experimental Protocol

Reagent Stoichiometry Table
ReagentEquiv.[1][2]RoleCritical Parameter
Diethyl Malonate 1.1NucleophileExcess prevents dialkylation.
NaH (60% in oil) 1.05BaseWash oil with hexanes before use.
Prenyl Bromide 1.0ElectrophileAdd slow at 0°C to prevent exotherm.
LiAlH₄ 2.5ReductantUse 2.5 hydride equivalents per ester group.
Amberlyst-15 10 wt%CatalystPre-wash with dry solvent.
Step-by-Step Methodology

Step 1: Alkylation

  • Suspend NaH (1.05 equiv) in dry THF (0.5 M) under Argon.

  • Add Diethyl Malonate (1.1 equiv) dropwise at 0°C. Evolution of H₂ gas will be vigorous. Stir for 30 min until clear.

  • Add Prenyl Bromide (1.0 equiv) dropwise.

  • Warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane/EtOAc).

  • Quench with saturated NH₄Cl, extract with EtOAc, and concentrate.

Step 2: Reduction

  • Suspend LiAlH₄ (2.5 equiv) in dry THF at 0°C.

  • Dissolve the crude diester from Step 1 in THF and add dropwise to the hydride slurry.

  • Reflux for 4 hours.

  • Cool to 0°C and perform Fieser workup (see Troubleshooting Phase 2).

  • Filter solids and concentrate to obtain the crude diol (2-(3-methylbut-2-en-1-yl)propane-1,3-diol).

Step 3: Cyclization

  • Dissolve the crude diol in Toluene (0.1 M concentration).

  • Add Amberlyst-15 resin (10 wt% loading relative to substrate).

  • Heat to 60°C for 2-4 hours.

  • Validation: Monitor the disappearance of the alkene protons in NMR (

    
     5.1 ppm) and the appearance of the methyl singlets shifting upfield.
    
  • Filter off the resin and concentrate.

  • Purification: Distillation under reduced pressure or Flash Chromatography (SiO₂, 20-40% EtOAc in Hexanes).

References

  • Malonate Alkylation Selectivity: Title: "Alkylation of Malonic Esters" Source: Organic Syntheses, Coll. Vol. 2, p.279 (1943). URL:[Link]

  • Fieser Workup Protocol: Title: "Reagents for Organic Synthesis: Lithium Aluminum Hydride Workup" Source: Fieser & Fieser, Vol 1, Wiley. (Standard Reference via LibreTexts) URL:[Link]

  • Synthesis of 3-methyltetrahydrofuran (Analogous Chemistry)
  • Cyclization of Homoallylic Alcohols (Mechanism): Title: "Stereoselective Synthesis of Tetrahydrofurans" Source: Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans, PMC (NIH). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Purification of (5,5-Dimethyltetrahydrofuran-3-yl)methanol

Executive Synthesis & Impurity Profiling Target Molecule: (5,5-Dimethyltetrahydrofuran-3-yl)methanol Primary Application: Chiral building block for GLP-1 agonists and mGluR2 modulators. CAS Registry Number: 1932410-39-3...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Synthesis & Impurity Profiling

Target Molecule: (5,5-Dimethyltetrahydrofuran-3-yl)methanol Primary Application: Chiral building block for GLP-1 agonists and mGluR2 modulators. CAS Registry Number: 1932410-39-3 (S-isomer) / Generic Racemate

Dominant Synthetic Route: Acid-Catalyzed Cyclohydroetherification

The industrial standard for synthesizing this scaffold involves the intramolecular cyclization of 2-(2-methylallyl)propane-1,3-diol . This route is preferred over the reduction of 5,5-dimethyltetrahydrofuran-3-carboxylic acid esters due to the accessibility of the diol precursor (derived from diethyl malonate and methallyl chloride).

Reaction Logic: The reaction relies on the protonation of the pendant alkene (2-methylallyl group) to generate a tertiary carbocation, which is then trapped by one of the primary hydroxyl groups in a 5-exo-trig cyclization.

Impurity Profile Matrix

The following byproducts are statistically most probable during scale-up.

Impurity IDStructure / NameOrigin (Mechanism)RRT (GC)Removal Strategy
IMP-A 2-(2-methylallyl)propane-1,3-diol (Starting Material)Incomplete Conversion~1.2Derivatization or High-Vac Distillation
IMP-B Bis-ether Dimer (Intermolecular)Competing intermolecular attack of diol on carbocation>2.0High Dilution Protocol; Flash Chromatography
IMP-C 4,4-dimethyl-4,5-dihydrofuran derivative (Olefin)Elimination (E1) of the tertiary alcohol intermediate or product dehydration~0.8Mild Acid Catalysis; Temperature Control
IMP-D Aldehyde/Acetal Species Oxidation of primary alcohol (Trace air/peroxides)~0.9NaBH4 Wash; Inert Atmosphere

Troubleshooting Guides (Q&A)

Module A: Reaction Optimization (Upstream)

Q: My conversion is stalled at ~85% despite prolonged heating. Adding more acid catalyst leads to tarring. What is the cause? A: This is a classic sign of equilibrium limitation due to water accumulation or catalyst deactivation .

  • Root Cause: The cyclization is technically an intramolecular etherification (hydroalkoxylation) which can be reversible or inhibited by the water produced if the mechanism involves dehydration of a hemiacetal-like intermediate (though this specific route is an isomerization, trace water can hydrate the carbocation to a diol side-product).

  • Corrective Action:

    • Solvent Switch: Move to a solvent capable of azeotropic drying (e.g., Toluene or cyclohexane) and use a Dean-Stark trap, even if water isn't stoichiometrically produced, to remove trace moisture that hydrates the catalyst.

    • Catalyst Type: Switch from H2SO4 (oxidizing, causes tar) to Amberlyst 15 or p-TsOH . Resin catalysts often minimize polymerization of the alkene.

Q: I am observing a significant amount of a high-molecular-weight impurity (IMP-B). How do I suppress it? A: IMP-B is the dimer formed when a free diol molecule attacks the activated carbocation instead of the internal hydroxyl group.

  • Root Cause: High substrate concentration favors intermolecular (second-order) kinetics over intramolecular (first-order) cyclization.

  • Protocol Adjustment: Implement a High Dilution Strategy .

    • Standard: 0.5 M concentration.

    • Optimization: Drip feed the substrate (diol) slowly into a refluxing solution of the acid catalyst over 2–4 hours. This keeps the instantaneous concentration of the diol low, statistically forcing the molecule to react with itself.

Module B: Downstream Purification

Q: Distillation is failing to separate the product from the starting diol (IMP-A). They co-distill. Why? A: Both compounds have significant hydrogen bonding capability (Product: 1 OH, Diol: 2 OH), leading to boiling point compression.

  • Solution: Use Chemical Derivatization prior to distillation.

    • Treat the crude mixture with a small amount of boric acid or selectively acetylate. The diol (primary/primary) reacts faster or forms a cyclic borate, shifting its boiling point significantly.

    • Alternative: A rapid silica plug filtration using 30% EtOAc/Hexane will retain the polar diol (IMP-A) while eluting the less polar cyclic ether product.

Q: The NMR shows a "split" in the gem-dimethyl peak. Is this an impurity? A: Not necessarily.

  • Explanation: The molecule has a chiral center at C3. The two methyl groups at C5 are diastereotopic . They are chemically non-equivalent because they "see" the chiral center differently.

  • Verification: You should see two distinct singlets (or closely spaced signals) for the methyls in the proton NMR. If you see four singlets, you likely have a mixture of the product and an isomer or open-chain derivative.

Mechanistic Visualization

The following diagram illustrates the critical bifurcation points between Product formation and Impurity generation.

G SM Precursor: 2-(2-methylallyl)propane-1,3-diol CarboCat Intermediate: Tertiary Carbocation SM->CarboCat H+ Catalyst (Protonation) Product Target Product: (5,5-Dimethyltetrahydrofuran-3-yl)methanol CarboCat->Product Intramolecular Cyclization (Fast) Dimer IMP-B: Intermolecular Dimer CarboCat->Dimer + SM (High Conc.) Intermolecular Attack Olefin IMP-C: Elimination Product CarboCat->Olefin - H+ Elimination

Figure 1: Reaction pathway showing the competition between the desired intramolecular cyclization (Green) and concentration-dependent dimerization (Red).

Analytical Reference Data

1H NMR Diagnostic Peaks (CDCl3, 400 MHz)
Proton EnvironmentChemical Shift (δ)MultiplicityInterpretation
C5-CH3 (a) 1.18 ppmSinglet (3H)Diastereotopic Methyl 1
C5-CH3 (b) 1.24 ppmSinglet (3H)Diastereotopic Methyl 2
C3-H 2.45 ppmMultiplet (1H)Chiral Methine
CH2-OH 3.55 - 3.65 ppmMultiplet (2H)Hydroxymethyl Group
C2-H2 (Ring) 3.80 - 4.00 ppmMultiplet (2H)Ether adjacent protons
Recommended GC-MS Method
  • Column: DB-Wax or equivalent polar column (to separate diol from ether).

  • Inlet Temp: 250°C.

  • Ramp: 50°C (2 min) -> 10°C/min -> 220°C.

  • Key Fragment (EI): m/z 59 (Acetone-like fragment from gem-dimethyl cleavage) and m/z 31 (CH2OH+).

References

  • Google Patents. (2021). Heterocyclic GLP-1 Agonists (US11897851B2). [Mentions usage of the title compound as a key intermediate].
  • Google Patents. (2016). Tetrahydronaphthyridine Derivatives as mGluR2-Negative Allosteric Modulators (WO2016032921A1). [Details the synthesis of 3-hydroxy-5,5-dimethyltetrahydrofuran derivatives].
  • ChemSrc. (2025). (S)-(5,5-Dimethyltetrahydrofuran-3-yl)methanol CAS 1932410-39-3.[1] Retrieved January 29, 2026, from [Link]

Sources

Optimization

Troubleshooting diastereomeric separation of substituted tetrahydrofurans

Technical Support Center: Diastereomeric Separation of Substituted Tetrahydrofurans Topic: Troubleshooting & Optimization of THF Diastereomer Isolation Ticket ID: THF-DIA-001 Status: Open Assigned Specialist: Senior Appl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Diastereomeric Separation of Substituted Tetrahydrofurans

Topic: Troubleshooting & Optimization of THF Diastereomer Isolation Ticket ID: THF-DIA-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Shape-Shifting" Challenge

Separating substituted tetrahydrofuran (THF) diastereomers is notoriously difficult due to pseudorotation . Unlike rigid ring systems (e.g., cyclohexane), the five-membered THF ring exists in a dynamic equilibrium of "envelope" and "twist" conformations. This flexibility often averages out the steric vectors that stationary phases rely on for discrimination, leading to co-elution.

Successful separation requires a strategy that "locks" these conformations or exploits subtle electronic differences (dipole moments, H-bonding) rather than just steric bulk.

Phase 1: Diagnostic & Method Development (Triage)

Q: Why are my diastereomers co-eluting on standard Silica (Normal Phase)? A: Standard silica relies heavily on hydrogen bonding interactions with surface silanols. If your substituted THF isomers have their polar groups (e.g., -OH, -COOR) in positions where the access to the silica surface is sterically similar due to ring flexibility, interaction energies will be identical.

  • The Fix: You must alter the selectivity mechanism , not just the elution strength.

    • Switch to Reverse Phase (RP): C18 columns discriminate based on hydrophobicity. 2,5-cis and 2,5-trans isomers often have different solvent-accessible surface areas (SASA), leading to different retention times in aqueous/organic mixtures.

    • Use Chiral Stationary Phases (CSPs): Crucial Insight: CSPs (e.g., Amylose/Cellulose tris-carbamates) are not just for enantiomers. Their ordered "grooves" can discriminate diastereomers based on 3D shape much better than amorphous silica.

Q: How do I choose the correct starting mode? Follow this decision matrix to minimize wasted solvent and time.

MethodSelection Start Start: THF Mixture Volatility Is the compound volatile (< 200 Da, non-polar)? Start->Volatility GC GC / GC-MS (Cyclodextrin Columns) Volatility->GC Yes Solubility Solubility in Heptane/CO2? Volatility->Solubility No SFC SFC (Supercritical Fluid) *Preferred for Diastereomers* Solubility->SFC High Polarity High Polarity (multiple -OH, COOH)? Solubility->Polarity Low RP Reverse Phase HPLC (C18 / Phenyl-Hexyl) Polarity->RP Yes NP Normal Phase HPLC (Silica / Diol / CN) Polarity->NP No

Figure 1: Decision matrix for selecting the optimal chromatographic mode for THF derivatives.

Phase 2: Chromatography Optimization (The Resolution Phase)

Q: I am using HPLC. How do I break the co-elution? A: Use "Orthogonal Selectivity." If C18 fails, do not just try C8. You need a different interaction mechanism.

ParameterStandard ApproachTHF-Specific Strategy Why? (Causality)
Stationary Phase C18 (ODS)Phenyl-Hexyl or PFP (Pentafluorophenyl) Phenyl phases interact with the ether oxygen lone pairs via

-

or dipole interactions, often resolving isomers C18 cannot.
Mobile Phase MeCN / WaterMeOH / Water Methanol is a protic solvent. It forms H-bonds with the THF oxygen, potentially stabilizing different conformers for each diastereomer.
Temperature Ambient (25°C)Low Temperature (10-15°C) Lowering T reduces the kinetic energy of the ring pseudorotation, effectively "freezing" the isomers into distinct shapes that separate better.

Q: Why is SFC (Supercritical Fluid Chromatography) often recommended for THFs? A: SFC is the "Silver Bullet" for THF diastereomers.

  • Diffusivity: Supercritical CO2 has high diffusivity, sharpening peaks and improving resolution (

    
    ) for closely eluting isomers.
    
  • Orthogonality: SFC columns (e.g., 2-Ethylpyridine, Diol) operate via H-bonding and dipole interactions in a non-aqueous environment. This is often perfectly orthogonal to RP-HPLC.

  • Solvation: CO2 solvates the lipophilic portion of the THF, while the modifier (MeOH) interacts with the polar substituents.

Q: I see "shoulders" on my peaks. Is it separation or degradation? A: This is a critical diagnostic point.

  • Scenario A: Partial Separation. The shoulder spectrum matches the peak tip. Action: Flatten the gradient (e.g., 5% change over 20 min).

  • Scenario B: On-Column Epimerization. If the valley between peaks does not touch the baseline despite optimization, your THF might be epimerizing (common with 2-substituted THFs having an

    
    -proton). Action: Switch to a neutral pH mobile phase (remove TFA/Formic acid) or use a buffered mobile phase (Ammonium Acetate).
    

Phase 3: Alternative Strategies (The Workaround)

Q: Chromatography has failed. What are my chemical options? A: If the physical properties are too similar, you must chemically amplify the difference.

1. Derivatization (The "Anchor" Method) Attach a rigid, bulky group to a substituent (usually an alcohol or amine on the ring).

  • Reagent: 3,5-Dinitrobenzoyl chloride or Camphanic chloride.

  • Mechanism:[1][2][3] This adds a rigid "handle" that interacts strongly with

    
    -systems in stationary phases (especially Phenyl or CSPs). It also stops the ring from averaging its shape as freely.
    

2. Kinetic Resolution (Enzymatic)

  • Workflow: Treat the diastereomeric mixture with a lipase (e.g., Candida antarctica Lipase B).

  • Outcome: Enzymes are highly shape-selective. One diastereomer may acetylate much faster than the other. You can then separate the Polar Alcohol from the Non-Polar Acetate easily on silica.

Step-by-Step Protocol: The "Universal" Screening Workflow

This protocol is designed to resolve 90% of substituted THF cases.

Step 1: The "Golden Standard" Screen (RP-HPLC)

  • Column: Phenyl-Hexyl (150 x 4.6 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.8).

  • Mobile Phase B: Methanol (NOT Acetonitrile).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Why: Methanol + Phenyl phase maximizes

    
    -lone pair interactions.
    

Step 2: The Chiral "Hack" (SFC or NP-HPLC)

  • Column: Amylose-tris(3,5-dimethylphenylcarbamate) (e.g., AD-H or IG).

  • Mode: SFC (CO2 / MeOH) or NP (Hexane / IPA).

  • Note: Do not assume these are only for enantiomers. They are excellent for diastereomers.

Step 3: Troubleshooting Epimerization If peaks broaden or merge on the column:

  • Test: Re-inject a collected fraction of "Peak A".

  • Result: If "Peak B" appears, equilibrium is happening.

  • Fix: Switch to basic mobile phase (0.1% DEA or Ammonia) if the compound is acid-sensitive (common for hemiacetals).

Troubleshooting Coelution Issue: Co-elution Step1 Step 1: Switch Solvent (MeCN -> MeOH) Coelution->Step1 Step2 Step 2: Switch Column (C18 -> Phenyl) Step1->Step2 Failed Step3 Step 3: Try CSP (Amylose/Cellulose) Step2->Step3 Failed Step4 Step 4: Derivatize (DNB-Cl) Step3->Step4 Failed

Figure 2: Escalation workflow for resolving stubborn co-elution events.

References

  • Ebinger, K., & Weller, H. N. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Journal of Chromatography A, 1272, 150–154. Link

  • Kasai, H. F., et al. (2002). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases.[4] Journal of Chromatography A, 977(1), 125–134. Link

  • Wolf, C. (2007). Dynamic Stereochemistry of Chiral Compounds: Principles and Applications.
  • Restek Corporation. (2016). Is it OK to use THF (tetrahydrofuran) on my HPLC? Restek Resource Hub. Link

Sources

Troubleshooting

Technical Support Center: Optimizing Grignard Reactions with Sterically Hindered THF (2-MeTHF)

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. V. Thorne, Senior Application Scientist Subject: Transitioning from THF to 2-Methyltetrahydrofuran (2-MeTHF) for Grignard Synthesis

Mission Directive

Welcome to the Advanced Solvent Optimization Hub. You are likely here because you are transitioning your organometallic workflows from standard Tetrahydrofuran (THF) to 2-Methyltetrahydrofuran (2-MeTHF) .

While 2-MeTHF offers superior process safety, higher reaction temperatures, and "green" bio-derivation, it behaves differently than THF due to the steric bulk of the methyl group adjacent to the oxygen atom. This guide addresses the specific kinetic and thermodynamic anomalies you will encounter.

Module 1: Solvent Architecture & Thermodynamics

User Query: "Why does my reaction kinetics profile look different in 2-MeTHF compared to THF? Is the solvent interfering?"

Technical Insight: The steric hindrance of the 2-methyl group weakens the Lewis base coordination of the solvent oxygen to the Magnesium center. This has two immediate effects:

  • Higher Activation Energy: Initiation is often slower because the solvent does not solvate the Mg surface as aggressively as THF.

  • Thermal Advantage: 2-MeTHF boils at ~80°C (vs. 66°C for THF).[1] You can run reactions hotter to overcome the activation barrier without pressurization.

Comparative Solvent Data
PropertyTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)Impact on Grignard
Boiling Point 66°C80.2°CAllows faster kinetics at reflux; overcomes steric barriers.
Water Solubility Miscible (100%)Limited (~14 g/100g @ 20°C)Critical: Enables clean phase separation without "salting out."
Peroxide Formation RapidSlower (but still requires stabilization)Enhanced safety profile during storage/distillation.
Coordination Strong Lewis BaseWeaker Lewis Base (Steric)Modifies Schlenk equilibrium; reduces Wurtz coupling side reactions.

Module 2: The Initiation Protocol (Troubleshooting)

User Query: "I've added my halide to the Mg turnings in 2-MeTHF, but the exotherm isn't starting. The same substrate works instantly in THF."

Root Cause: The "induction period" in 2-MeTHF is prolonged. The solvent is less effective at stripping the MgO passivation layer off the magnesium metal due to steric hindrance.

The "Thermal-Shock" Protocol: Do not simply add more halide; this leads to dangerous runaway exotherms. Follow this initiation loop:

  • Dryness Verification: Ensure water content is <100 ppm. 2-MeTHF is azeotropic with water, but wet solvent kills initiation.

  • The Activator: Add Iodine (

    
    ) or Diisobutylaluminum hydride (DIBAL-H) (1-2 mol%) to the slurry.
    
  • The Thermal Step: Heat the mixture to 65-70°C (near THF reflux, but well below 2-MeTHF reflux).

  • The Feed: Add 5-10% of your alkyl halide.

  • Wait: Look for color loss (Iodine) or turbidity.[2]

Visual Workflow: Safe Initiation Logic

InitiationProtocol Start Start Initiation CheckWater Check Karl Fischer (<100 ppm?) Start->CheckWater DrySolvent Distill/Dry Solvent CheckWater->DrySolvent No AddMg Add Mg + Activator (I2 or DIBAL-H) CheckWater->AddMg Yes DrySolvent->CheckWater Heat Heat to 70°C AddMg->Heat AddPortion Add 10% Halide Feed Heat->AddPortion Observe Observe: Color Change / Exotherm? AddPortion->Observe Success Proceed with Main Feed (Maintain Reflux) Observe->Success Yes Fail Mechanical Activation (Crush Mg) Observe->Fail No Fail->Heat Retry

Caption: Logic flow for safely initiating reluctant Grignard reagents in hindered ether solvents.

Module 3: Reaction Dynamics & The Schlenk Equilibrium

User Query: "My reaction mixture has turned into a thick slurry/suspension. In THF, it was always a clear solution. Is my Grignard reagent precipitating?"

Technical Insight: This is the most common confusion point. You are witnessing a shift in the Schlenk Equilibrium .



In THF, both species are usually soluble. In 2-MeTHF, the magnesium halide salts (


, especially 

) are insoluble because the hindered solvent cannot effectively coordinate to the magnesium to solubilize it.
  • The Solid: It is likely

    
     (Magnesium Chloride/Bromide).
    
  • The Liquid: Your active reagent,

    
     (Dialkylmagnesium), remains in solution.
    
  • Action: Do not filter. The slurry is active. The precipitation of

    
     actually drives the equilibrium to the right, producing more of the highly reactive 
    
    
    
    species (similar to "Turbo Grignard" chemistry).

Diagram: The Steric-Driven Equilibrium Shift

SchlenkShift cluster_solvent 2-MeTHF Environment RMgX 2 R-Mg-X (Grignard) R2Mg R2Mg (Active Species) Soluble in 2-MeTHF RMgX->R2Mg Equilibrium Shift MgX2 MgX2 (Magnesium Halide) Precipitates! RMgX->MgX2 Driven by Insolubility

Caption: Steric hindrance in 2-MeTHF forces MgX2 precipitation, enriching the solution with reactive R2Mg.

Module 4: Workup & Isolation (The Payoff)

User Query: "How do I separate the product? The emulsion I usually get with THF is gone."

Technical Insight: This is the primary advantage of 2-MeTHF. Unlike THF, which is fully miscible with water, 2-MeTHF has a "solubility gap."[1][3][4][5][6]

  • Protocol: Quench with dilute acid/ammonium chloride as usual.

  • Observation: You will see a sharp, immediate phase cut.

  • Efficiency: You often do not need an extraction solvent (like Ethyl Acetate or DCM). The 2-MeTHF itself acts as the extraction carrier.

Data Validation:

  • THF:[1][3][4][6][7][8][9] Requires salting out or large volumes of extraction solvent.

  • 2-MeTHF: Water solubility is low (~4% water in solvent at 80°C, less at room temp).

References

  • Aycock, D. F. (2007). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Organic Process Research & Development, 11(1), 156–159.[8] Link

  • Pace, V., et al. (2012). 2-Methyltetrahydrofuran: A Versatile Green Solvent for Organometallic Chemistry.[10] ChemPubSoc Europe. Link

  • Antonucci, V., et al. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie. Link

  • Sigma-Aldrich. (2024). 2-Methyltetrahydrofuran Product Specification & Properties. Link

Sources

Optimization

Preventing side reactions in the derivatization of (5,5-Dimethyltetrahydrofuran-3-yl)methanol

[1] Status: Active Ticket ID: #THF-GEM-05 Subject: Preventing Ring Opening & Side Reactions During Functionalization Technical Brief: The Gem-Dimethyl Paradox Executive Summary: (5,5-Dimethyltetrahydrofuran-3-yl)methanol...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Active Ticket ID: #THF-GEM-05 Subject: Preventing Ring Opening & Side Reactions During Functionalization

Technical Brief: The Gem-Dimethyl Paradox

Executive Summary: (5,5-Dimethyltetrahydrofuran-3-yl)methanol (referred to hereafter as DM-THF-MeOH ) presents a unique synthetic challenge.[1] While the gem-dimethyl group at the C5 position locks the ring conformation (Thorpe-Ingold effect), it simultaneously creates a hyper-labile site for acid-catalyzed ring opening.

The Core Hazard: Unlike unsubstituted tetrahydrofuran, which requires harsh conditions to open, DM-THF-MeOH contains a "hidden" tertiary center at C5.[1] Upon protonation of the ether oxygen, the C5–O bond weakens significantly because its cleavage leads to a stabilized tertiary carbocation-like transition state.

Key Directive: Avoid unbuffered acidic conditions (pH < 4). Standard protocols involving Thionyl Chloride (


), concentrated 

, or unbuffered Jones oxidation will trigger catastrophic ring opening, yielding acyclic diols or halo-ethers rather than the desired derivative.[1]
Troubleshooting Guide: Acid-Catalyzed Ring Opening

Issue: User reports low yield and presence of acyclic impurities (e.g., 4-methylpentane-1,4-diol derivatives) after esterification or tosylation.

Mechanism of Failure

The following Graphviz diagram illustrates the specific pathway leading to ring destruction. The gem-dimethyl group stabilizes the partial positive charge at C5, lowering the activation energy for nucleophilic attack (


) or elimination.

RingOpening cluster_warning CRITICAL FAILURE POINT Start (5,5-Dimethyltetrahydrofuran-3-yl)methanol Protonation Protonated Ether (Oxonium Ion) Start->Protonation + H+ (Acid) TS Transition State (Tertiary C5+ Character) Protonation->TS C5-O Bond Weakening Product Acyclic Side Product (Ring Opened) TS->Product Nucleophilic Attack (Nu-)

Figure 1: Mechanism of acid-catalyzed ring opening facilitated by gem-dimethyl stabilization at C5.[1]

Corrective Protocols
Reaction TypeAVOID (High Risk)RECOMMENDED (Safe)Why?
Esterification Fischer Esterification (

/MeOH)
Steglich Esterification (DCC/DMAP)Neutral pH; avoids oxonium formation.[1]
Tosylation TsCl + Pyridine (if reaction heats up)TsCl +

+

(cat.)
Strictly control temp < 0°C; amine base neutralizes HCl instantly.[1]
Etherification Acid-catalyzed alkoxylationWilliamson Ether Synthesis (NaH/RX)Basic conditions are completely stable for THF rings.
Troubleshooting Guide: Oxidation to Aldehyde

Issue: User requires the aldehyde (5,5-dimethyltetrahydrofuran-3-carbaldehyde) but observes decomposition or over-oxidation to the carboxylic acid.

Analysis: Standard Jones Oxidation (Chromic acid/


) is too acidic.[1] Even Swern oxidation can be risky if the temperature rises above -60°C during the addition of 

, as the intermediate alkoxysulfonium ion can trigger elimination or rearrangement.
Recommended Protocol: Buffered Dess-Martin Periodinane (DMP)

DMP is the gold standard for this substrate but generates 2 equivalents of acetic acid. You must buffer the reaction.

Step-by-Step Methodology:

  • Preparation: Dissolve DM-THF-MeOH (1.0 equiv) in anhydrous Dichloromethane (DCM).

  • Buffering: Add Sodium Bicarbonate (

    
    )  (5.0 equiv) directly to the solution. This is non-negotiable.
    
  • Oxidation: Add Dess-Martin Periodinane (1.2 equiv) at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC (usually < 2 hours).[1]

  • Quench: Pour into a 1:1 mixture of sat.

    
     and sat.[2] 
    
    
    
    . Stir vigorously until the organic layer is clear (removes iodine byproducts).
Troubleshooting Guide: Halogenation (–OH to –Cl/–Br)

Issue: Converting the alcohol to a chloride using Thionyl Chloride (


) results in a complex mixture.

Analysis:


 generates 

gas in situ. The high concentration of protons immediately attacks the ether oxygen.
Recommended Protocol: The Appel Reaction

The Appel reaction operates under neutral conditions using Triphenylphosphine (


) and a tetrahalomethane (

).

Step-by-Step Methodology:

  • Dissolution: Dissolve DM-THF-MeOH (1.0 equiv) and

    
     (1.2 equiv) in anhydrous DCM.
    
  • Addition: Cool to 0°C. Add

    
     (1.2 equiv) portion-wise.
    
    • Note: Adding

      
       slowly prevents an exotherm.
      
  • Mechanism: The oxygen attacks the Phosphorus, forming an Oxyphosphonium intermediate.[3] This activates the oxygen without protonation.

  • Substitution: The bromide ion displaces the phosphine oxide (

    
    ) via 
    
    
    
    .
  • Workup: Filter through a silica plug to remove bulk phosphine oxide; concentrate and purify.

Decision Matrix & FAQ
Workflow Decision Tree

DecisionTree Start Goal: Derivatize DM-THF-MeOH Q1 Target Functional Group? Start->Q1 Aldehyde Aldehyde (-CHO) Q1->Aldehyde Halide Halide (-Cl / -Br) Q1->Halide Ester Ester (-COOR) Q1->Ester Sol_Ald USE: Buffered DMP (NaHCO3 + Dess-Martin) AVOID: Jones Reagent Aldehyde->Sol_Ald Sol_Hal USE: Appel Reaction (PPh3 + CBr4/CCl4) AVOID: SOCl2 / PBr3 Halide->Sol_Hal Sol_Est USE: Steglich (DCC) or Mitsunobu (DEAD/PPh3) AVOID: Fischer (H2SO4) Ester->Sol_Est

Figure 2: Reagent selection guide to maintain ring integrity.

Frequently Asked Questions

Q: Can I use the Mitsunobu reaction on this substrate? A: Yes. The Mitsunobu reaction is excellent for this substrate because it activates the alcohol under neutral/mildly basic conditions. It is ideal for converting the alcohol to an ester, azide, or aryl ether.[1] Ensure the


 of your nucleophile is < 11 for standard DEAD/TPP conditions [1].

Q: Why is the 5,5-dimethyl group worse than normal THF? A: In standard THF, ring opening requires forming a primary or secondary carbocation intermediate (high energy).[1] In DM-THF-MeOH , opening at the 5-position leads to a tertiary carbocation. Electronic stabilization prevails over steric hindrance here, making the ring "spring-loaded" to open in acid [2].

Q: Is the 3-position chiral? A: Yes. If you are working with a single enantiomer of DM-THF-MeOH , be aware that reactions affecting the C3-exocyclic bond (like oxidations) generally preserve stereochemistry, but if you generate a carbocation at the exocyclic methylene, you risk racemization.[1]

References
  • Swamy, K. C. K., et al. (2009).[1] "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.[1] Link[1]

  • Smith, M. B. (2013).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition.[1] Wiley. (See section on "Hydrolysis of Ethers" and "Gem-Dimethyl Effect"). Link[1]

  • Dess, D. B., & Martin, J. C. (1983).[1] "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[4] The Journal of Organic Chemistry, 48(22), 4155–4156.[1] Link[1]

  • Appel, R. (1975).[1] "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage."[1] Angewandte Chemie International Edition, 14(12), 801–811.[1] Link

Sources

Troubleshooting

Enhancing the resolution of enantiomers of chiral alcohols by HPLC

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Resolution Enhancement & Troubleshooting for Chiral Alcohols Welcome to the Chiral Separation Technical Center You have reached the advanced support...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Resolution Enhancement & Troubleshooting for Chiral Alcohols

Welcome to the Chiral Separation Technical Center

You have reached the advanced support tier for chiral chromatography. This guide addresses the specific challenges of separating enantiomers of chiral alcohols—a class of analytes notorious for weak retention mechanisms and poor UV detection.

Unlike amines or acids, neutral alcohols lack ionizable groups for salt formation, relying heavily on Hydrogen Bonding and Dipole-Dipole interactions with the Chiral Stationary Phase (CSP). This guide synthesizes thermodynamic principles with practical troubleshooting to maximize your Resolution (


).
🟢 Module 1: Method Development Logic

User Question: "I have a racemic alcohol. Where do I start?"

Technical Response: Do not guess. Follow this logic gate. For alcohols, Normal Phase (NP) is the primary mode because non-polar solvents (Hexane/Heptane) maximize the crucial H-bonding between your alcohol and the CSP. Water in Reversed Phase (RP) competes for these H-bonds, often reducing selectivity.

The "Magic 4" Columns: Start with immobilized polysaccharide columns (e.g., Chiralpak IA, IB, IC, ID). They allow the use of "forbidden" solvents like DCM or THF, which are often necessary to dissolve lipophilic alcohols or alter selectivity.

MethodDev start START: Racemic Alcohol uv_check Check UV Activity (Is there a chromophore?) start->uv_check derivatize Derivatize (e.g., 3,5-DNB) uv_check->derivatize No UV / Weak mode_select Select Mode: Normal Phase (NP) uv_check->mode_select Good UV derivatize->mode_select col_screen Screen Columns: AD/OD (Coated) or IA/IB (Immobilized) mode_select->col_screen mp_screen Mobile Phase Screen: Hexane/IPA vs. Hexane/EtOH col_screen->mp_screen res_check Check Resolution (Rs) mp_screen->res_check optimize Optimize: Temp, modifier % res_check->optimize Rs < 1.5 success Method Validated res_check->success Rs > 1.5 optimize->res_check

Figure 1: Decision matrix for initiating chiral alcohol separation. Note the critical checkpoint for UV detection.

🟠 Module 2: Troubleshooting Resolution ( )

User Question: "My peaks are overlapping (


). I'm using Hexane/IPA (90:10). What now?"

Technical Response: Resolution is governed by Selectivity (


), Efficiency (

), and Retention (

). For alcohols, the Mobile Phase Modifier is your most powerful lever.
1. The "Alcohol Switch" Strategy

The alcohol modifier in your mobile phase (IPA vs. Ethanol) is not just a solvent; it is an active competitor for the chiral binding sites on the column.

ModifierCharacteristicsWhen to UseMechanism
Isopropanol (IPA) Bulky, strong H-bond donor/acceptor.Standard Start. Good for broad screening.Its steric bulk prevents it from entering deep chiral grooves, leaving them open for the analyte [1].
Ethanol (EtOH) Linear, smaller molecule.Resolution Booster. Use if IPA fails.Can penetrate deeper into the CSP structure.[1] Often changes elution order or improves peak shape due to faster mass transfer [4].
Methanol (MeOH) Very polar, protic.Special Cases. (Requires Immobilized Columns).High elution strength.[2] Can completely alter conformation of the polysaccharide polymer.

Actionable Step: If Hexane/IPA fails, switch to Hexane/Ethanol . The change in steric hindrance often drastically improves


 [6].
2. Temperature Tuning (Thermodynamics)

User Question: "Should I run hot or cold?" Answer: For alcohols, run cold (10°C - 20°C) .

  • Why? Chiral recognition is enthalpy-driven (

    
    ). Lower temperatures stabilize the transient diastereomeric complex between your alcohol and the CSP.
    
  • Trade-off: Lower T increases viscosity and broadens peaks (lower

    
    ).
    
  • Protocol: Decrease T in 5°C increments. If peaks broaden too much, reduce flow rate to maintain efficiency [3].

🔴 Module 3: Detection Issues (The "Invisible" Analyte)

User Question: "I injected my sample but see no peaks, or just noise. My alcohol is aliphatic (e.g., 2-octanol)."

Technical Response: Aliphatic alcohols have negligible UV absorbance above 200 nm. You are likely injecting "blind." You must introduce a chromophore that also aids chiral recognition.

The Solution: Derivatization with 3,5-Dinitrobenzoyl Chloride (DNB)

This is the industry-standard "fix" for chiral alcohols.

  • Detection: Adds a strong UV chromophore (detectable at 254 nm).

  • Resolution: The DNB group is a

    
    -acceptor. It interacts strongly with the 
    
    
    
    -donors on Pirkle columns (e.g., Whelk-O1) or Polysaccharide columns (AD/OD), often creating separation where the native alcohol had none [5].

Derivatization alcohol Chiral Alcohol (Weak UV) reaction Reaction (60°C, 30 min) alcohol->reaction reagent 3,5-DNB Chloride + Pyridine (Base) reagent->reaction product DNB-Ester (Strong UV + Pi-Pi Interaction) reaction->product

Figure 2: Derivatization workflow transforming a "blind" alcohol into a highly resolvable ester.

🔵 Module 4: Experimental Protocols
Protocol A: 3,5-DNB Derivatization (Bench-Ready)

Use this when your alcohol has poor UV absorbance.

  • Reagents:

    • Racemic Alcohol (10 mg)

    • 3,5-Dinitrobenzoyl chloride (15 mg)

    • Dry Pyridine (0.5 mL) or Triethylamine (TEA) in DCM.

  • Procedure:

    • Mix alcohol and base in a 2 mL vial.

    • Add acid chloride slowly.

    • Heat at 60°C for 20-30 minutes (or shake at RT for 1 hour).

    • Quench: Add 0.5 mL water to destroy excess reagent.

    • Extraction: Add 1 mL Hexane/Ethyl Acetate (1:1). Vortex. Collect the organic (top) layer.

  • Analysis: Inject the organic layer directly onto the HPLC (Normal Phase).

    • Note: The excess reagent usually elutes at the solvent front or is well-separated from the ester.

Protocol B: Column Regeneration (Memory Effect)

Use this if retention times shift or selectivity vanishes. Alcohols can strongly adsorb to CSPs. If you suspect "memory effects":

  • For Immobilized Columns (IA, IB, IC): Flush with 100% THF (20 column volumes)

    
     100% Ethanol 
    
    
    
    Mobile Phase [2].
  • For Coated Columns (AD, OD): NEVER use THF/DCM/Ethyl Acetate. Flush with 100% Ethanol at 0.5 mL/min for 3 hours.

📚 References
  • Phenomenex. (2020). Chiral HPLC Separations: Column Selection and Method Development Guide. Retrieved from

  • Daicel Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® IA, IB, IC (Normal Phase). Retrieved from

  • Sigma-Aldrich. (2023). Chiral Chromatography Frequently Asked Questions: Temperature Effects. Retrieved from

  • Simeonov, S. P., et al. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase. American Journal of Analytical Chemistry. Retrieved from

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC: Method Screening Workflow. Retrieved from

  • LCGC International. (2020). Modern Trends and Best Practices in Mobile-Phase Selection. Retrieved from

Sources

Optimization

Method development for the analysis of (5,5-Dimethyltetrahydrofuran-3-yl)methanol in complex mixtures

Welcome to the Advanced Method Development Support Center. Ticket ID: MD-THF-553 Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Method Development Support Center. Ticket ID: MD-THF-553 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Topic: Analysis of (5,5-Dimethyltetrahydrofuran-3-yl)methanol in Complex Mixtures[1]

Analyte Profile & Strategic Overview

Before initiating method development, we must deconstruct the analyte's physicochemical behavior. (5,5-Dimethyltetrahydrofuran-3-yl)methanol (hereafter DMTHM ) presents specific challenges due to its lack of conjugation and moderate polarity.[1]

PropertyValue (Est.)Analytical Implication
Formula C₇H₁₄O₂MW = 130.18 Da.[1][2][3] Low mass requires careful MS optimization to avoid solvent cut-off interference.[1]
Chromophore None Critical: UV detection (DAD) is viable only at <210 nm (non-specific). MS or RID/CAD is required.
Polarity ModerateLogP ~0.5–1.2. The hydroxyl group (-CH₂OH) and ether oxygen create H-bonding capability.[1]
Volatility ModerateAmenable to GC, but the free hydroxyl group will cause peak tailing and adsorption.
Chirality Yes (C3)Enantiomers exist.[4] Chiral separation requires specific stationary phases if enantiomeric purity is critical.

Troubleshooting Guide: Gas Chromatography (GC-MS)

Context: GC-MS is the "Gold Standard" for this molecule due to its volatility profile, provided you address the hydroxyl group.

Q: I am seeing severe peak tailing and variable response factors. Direct injection is not reproducible. Why?

A: This is a classic symptom of Active Site Adsorption . The free hydroxyl group on DMTHM forms hydrogen bonds with silanol groups on the glass liner and the column stationary phase. This results in:

  • Tailing: Slow desorption from active sites.

  • Ghost Peaks: Carryover from previous runs.

  • Non-Linearity: Adsorption sites must be saturated before the detector sees the analyte.

The Fix: Silylation Derivatization You must block the protic hydrogen. We recommend BSTFA + 1% TMCS .

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Mechanism: Replaces the -OH proton with a Trimethylsilyl (TMS) group.

  • Result: The derivative (TMS-DMTHM) is non-polar, thermally stable, and exhibits sharp peak symmetry.[1]

Protocol:

  • Dry extract (must be water-free; moisture kills BSTFA).

  • Add 50 µL Pyridine (solvent/catalyst) + 50 µL BSTFA (1% TMCS).

  • Incubate at 60°C for 30 minutes.

  • Inject 1 µL (Split 1:10).

GC_Workflow Start Sample Extract Dry Evaporate to Dryness (Critical: Remove H2O) Start->Dry Deriv Add BSTFA + 1% TMCS 60°C, 30 min Dry->Deriv Inject GC-MS Injection Deriv->Inject Result_Good Sharp Peak (TMS-Ether) Inject->Result_Good Dry Conditions Result_Bad Tailing/Ghost Peaks (Hydrolysis) Inject->Result_Bad Moisture Present

Figure 1: Critical workflow for derivatization.[1] Moisture control is the primary failure point.[1]

Troubleshooting Guide: LC-MS/MS (Liquid Chromatography)

Context: For biological matrices (plasma/urine) where derivatization is too laborious, or if the matrix is aqueous.

Q: I cannot see the analyte in UV (DAD), and MS sensitivity is poor in ESI+. What is happening?

A:

  • UV Issue: DMTHM lacks a chromophore. Stop trying to use UV.

  • MS Ionization Issue: As a neutral alcohol, DMTHM does not protonate easily (

    
    ) in Electrospray Ionization (ESI).
    

The Fix: Alternative Ionization Strategies

Option A: Atmospheric Pressure Chemical Ionization (APCI) APCI is superior for neutral, low-mass alcohols.[1] It relies on gas-phase ion-molecule reactions rather than solution-phase charge transfer.[1]

Option B: Adduct Formation (ESI+) If you must use ESI, force the formation of Ammonium or Sodium adducts.

  • Mobile Phase Modifier: Add 5–10 mM Ammonium Formate or Ammonium Acetate.

  • Target Ion: Look for

    
    .
    
    • MW = 130.2[1]

    • Target

      
       = 148.2 (Ammonium adduct).
      
Q: The peak elutes in the void volume (t0) on my C18 column.

A: DMTHM is too polar for standard C18 retention, leading to "Phase Collapse" or lack of interaction.

The Fix: Column Selection Strategy

  • C18-Aq (High Aqueous C18): Designed to prevent phase collapse in 100% water.

  • PFP (Pentafluorophenyl): Offers dipole-dipole interactions and H-bonding, often retaining polar alcohols better than C18.[1]

  • HILIC (Hydrophilic Interaction LC): The best option for retention, but requires acetonitrile-rich mobile phases.

Recommended MRM Transitions (ESI+, Ammonium Adduct):

  • Precursor: 148.2 (

    
    )
    
  • Product: 131.2 (Loss of NH3) -> 113.1 (Loss of H2O)[1]

  • Note: Low mass transitions are noisy; ensure collision energy is optimized to prevent shattering the molecule.

Sample Preparation: Complex Mixtures

Context: Extracting DMTHM from plasma or reaction slurry.

Q: Recovery is low (<40%) with Hexane extraction.

A: Hexane is too non-polar. DMTHM has a polar "head" (methanol group) and an ether oxygen. It partitions poorly into pure hydrocarbons.

The Fix: Polarity Matching Use Ethyl Acetate or MTBE (Methyl tert-butyl ether) . These solvents have oxygen atoms that can hydrogen bond with the analyte, significantly improving recovery.

Solid Phase Extraction (SPE) Protocol: For cleaner extracts, use a Polymeric Hydrophilic-Lipophilic Balanced (HLB) cartridge.

  • Condition: Methanol -> Water.[5]

  • Load: Sample (diluted).

  • Wash: 5% Methanol in Water (removes salts/proteins). Do not use high organic wash or you will elute the analyte.

  • Elute: 100% Methanol or Acetonitrile.

Advanced Topic: Chiral Separation

Context: The C3 position is a chiral center. You may need to separate (R)-DMTHM from (S)-DMTHM.[1]

Strategy:

  • GC: Use a Cyclodextrin-based column (e.g., ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -DEX). The derivative (TMS-DMTHM) often separates better than the native alcohol.
    
  • LC: Use a Polysaccharide column (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) in Normal Phase (Hexane/IPA).[1]

Method_Decision Start Method Selection (5,5-Dimethyltetrahydrofuran-3-yl)methanol Matrix Matrix Type? Start->Matrix Bio Biological/Aqueous Matrix->Bio Synth Reaction Mix/Oil Matrix->Synth LC LC-MS/MS (APCI or ESI+ NH4 adduct) Bio->LC GC GC-MS (Derivatization Required) Synth->GC Chiral Chiral Separation Needed? LC->Chiral GC->Chiral Chiral_Yes LC: Amylose Column GC: Cyclodextrin Column Chiral->Chiral_Yes Yes Chiral_No LC: C18-Aq / PFP GC: 5-MS Chiral->Chiral_No No

Figure 2: Decision matrix for selecting the optimal chromatographic technique.

References

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Link

  • Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley.
  • Kostiainen, R., & Kauppila, T. J. (2009). Effect of eluent on the ionization process in liquid chromatography-mass spectrometry. Journal of Chromatography A, 1216(4), 685-699.[1] Link (Explains APCI vs ESI for neutral compounds).

  • Moldoveanu, S. C., & David, V. (2015).[6] Selection of the HPLC Method in Chemical Analysis. Elsevier.[7] (Reference for PFP and Aqueous C18 column selection).

Sources

Troubleshooting

Improving the stereoselectivity of reactions with chiral tetrahydrofuran-based ligands

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Stereoselectivity Optimization & Troubleshooting[1] Introduction Welcome to the technical support hub for Chiral THF-based...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Stereoselectivity Optimization & Troubleshooting[1]

Introduction

Welcome to the technical support hub for Chiral THF-based Ligand Systems .

You are likely here because you are utilizing bis-tetrahydrofuran (bis-THF) motifs—most notably the Ghosh-type ligands used in protease inhibitors (e.g., Darunavir)—or employing THF-backbone ligands (like THF-PHOX) in asymmetric catalysis.

The tetrahydrofuran ring offers a unique "bite angle" and rigid stereochemical environment, but it is notoriously sensitive to conformational leakage and solvent competition . This guide moves beyond basic textbook advice to address the specific failure modes of these oxygen-rich ligands.

Module 1: Diagnostic Workflow (Troubleshooting Low Selectivity)

User Query: "My enantiomeric excess (ee) has dropped significantly compared to the literature standard. Is it the ligand or the metal?"

Root Cause Analysis

In THF-ligand systems, a drop in ee is rarely due to random error. It is usually a competition between the chiral ligand-metal complex and a background racemic pathway .

Step 1: The "Free Metal" Test

THF ligands coordinate via oxygen lone pairs (hard donors) or phosphines attached to the THF ring. If your solvent is also a hard donor (e.g., DMF, DMSO, or even bulk THF), it can displace your chiral ligand.

  • Diagnostic Experiment: Run the reaction without the chiral ligand.

    • Result A (0% Conversion): Good. The background reaction is dead. The issue is likely Ligand-Metal Mismatch or Temperature .

    • Result B (>5% Conversion): Critical Failure. The metal is reacting without the ligand. You must switch to a non-coordinating solvent (DCM, Toluene) or lower the temperature to suppress the background rate.

Step 2: Ligand Optical Purity Check

Unlike bis-oxazolines, bis-THF ligands are often synthesized via enzymatic resolution or complex cyclizations. A 99% chemical purity does not guarantee 99% optical purity.[1]

  • Action: Derivatize your ligand with a chiral shift reagent (e.g., Mosher's acid chloride) and check 1H NMR or run Chiral HPLC. A 95% ee ligand can mathematically only yield a maximum 95% ee product (linear effect), but often yields far less due to the "racemic aggregate" phenomenon.

Visual Troubleshooting Guide

TroubleshootingFlow Start Start: Low ee Observed SolventCheck Check Solvent Coordination (Is solvent competing?) Start->SolventCheck LigandCheck Check Ligand Optical Purity (Is ligand >99% ee?) SolventCheck->LigandCheck No (Non-polar solvent) Action1 Switch to Non-Coord Solvent (DCM, Toluene) SolventCheck->Action1 Yes (DMF/THF used) TempCheck Thermodynamic Control (Is T too high?) LigandCheck->TempCheck Yes (>99% ee) Action2 Recrystallize/Enrich Ligand LigandCheck->Action2 No (<95% ee) Action3 Lower T (-78°C to -40°C) TempCheck->Action3 Standard T

Caption: Decision tree for diagnosing stereoselectivity loss in THF-ligand mediated reactions.

Module 2: The "Gold Standard" Protocol

User Query: "I cannot reproduce the synthesis of the chiral bis-THF alcohol core (the Ghosh Ligand). The diastereoselectivity is poor."

Context: The (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is the "privileged" ligand structure for HIV protease inhibitors. The critical step is the formation of the bicyclic system with correct stereochemistry.

Protocol: Photochemical/Chemical Synthesis of Bis-THF Alcohol

Adapted from Ghosh et al. and recent optimizations.

Reagents:

  • Substrate: Optically active 2,3-O-isopropylidene-D-glyceraldehyde (derived from Vitamin C or Mannitol).[1]

  • Key Reagent: Propargyl alcohol (for the initial addition).

  • Catalyst: Lindlar catalyst (for partial reduction).

Step-by-Step Methodology:

  • Stereoselective Addition (The Setup):

    • React the D-glyceraldehyde derivative with propargyl alcohol/Zn/Et2O.

    • Critical Checkpoint: This sets the first stereocenter. You must achieve >95:5 diastereomeric ratio (dr) here. If not, recrystallize the intermediate before proceeding.

  • The Cyclization (The Bottleneck):

    • Method: Radical cyclization using tributyltin hydride (Bu3SnH) and AIBN is the classic route, but Ozone-mediated cyclization is cleaner for scale-up.

    • Procedure:

      • Dissolve the alkene intermediate in MeOH/CH2Cl2 (1:1).

      • Cool to -78°C.

      • Bubble Ozone (O3) until a blue color persists.

      • Quench with NaBH4 (reductive workup).

    • Why this works: The bicyclic acetal forms under thermodynamic control, favoring the cis-fused ring system (the "V-shape") which is essential for the ligand's "bite."

  • Purification (The Fix):

    • If your optical rotation is off, do not distill. The bis-THF alcohol crystallizes poorly.

    • Solution: Convert to the p-nitrophenyl carbonate derivative. This derivative crystallizes easily, allowing you to upgrade the optical purity to >99% ee via recrystallization from hot ethanol. Hydrolyze back to the alcohol with LiOH/THF.

Data Table: Solvent Effects on Cyclization Stereoselectivity

Solvent SystemTemperatureYield (%)cis:trans RatioNotes
DCM (Anhydrous) 25°C65%85:15Kinetic product mixture.[1]
MeOH/DCM (1:1) -78°C82%98:2Recommended. Thermodynamic control.[1]
THF 0°C70%90:10Solvent competes with ring closure.[1]

Module 3: Advanced Optimization (Metal-Ligand Cooperativity)

User Query: "I am using a THF-bearing phosphine ligand (e.g., for hydrogenation), but the reaction is sluggish."

Technical Insight: THF-based ligands often rely on hemilability .[1] The oxygen atom in the THF ring weakly coordinates to the metal, stabilizing the resting state, but dissociates to open a site for the substrate.

  • The Problem: If the metal-oxygen bond is too strong (e.g., with oxophilic metals like Al, Ti, or Mg), the "open" site never forms.

  • The Solution: Add a Lewis Acid Promoter or change the Counter-ion.

    • Tactic: Switch from Chloride salts (M-Cl) to non-coordinating anions (M-BArF or M-OTf). The removal of the halide allows the THF oxygen to "breathe" (dissociate/associate) more freely, enhancing turnover frequency (TOF).

Mechanism of Stereocontrol (Steric Shielding)

Stereocontrol cluster_shield Chiral Pocket Ligand Bis-THF Ligand Metal Metal Center (M) Ligand->Metal Bidentate Coordination Substrate Prochiral Substrate Ligand->Substrate Steric Repulsion (Blocks Si-face) Metal->Substrate Coordination Product Enantioenriched Product Substrate->Product Selective Transfer

Caption: The bis-THF ligand creates a rigid "chiral pocket," sterically blocking one face of the substrate (Si-face) and forcing reaction on the Re-face.

References

  • Ghosh, A. K., et al. (2006).[2] Bis-Tetrahydrofuran: A Privileged Ligand for Darunavir and a New Generation of HIV Protease Inhibitors.[2] ChemMedChem.[1][2] Link

  • Ghosh, A. K., & Chen, Y. (2004). Stereoselective Photochemical 1,3-Dioxolane Addition to 5-Methoxymethyl-2(5H)-furanone: Synthesis of Bis-tetrahydrofuran Ligands. Tetrahedron Letters.[1] Link

  • Uchida, H., et al. (2018). Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan.[3] BioResources.[1] Link

  • Tietze, L. F., & Ekinci, L. (2004). Enantioselective Synthesis of Tetrahydrofuran Derivatives. ChemistryViews.[1] Link

  • Doyle, A. G., & Molander, G. A. (2023). Leveraging Asymmetric Catalysis Data for Mechanistic Interrogation of Nickel-Photoredox THF Arylation. ChemRxiv.[1] Link

For further assistance, please contact the Application Science team with your specific substrate structure and solvent logs.

Sources

Reference Data & Comparative Studies

Validation

Advanced Chiral HPLC Methodologies for Tetrahydrofuran (THF) Derivatives

Executive Summary: The Stereochemical Challenge of THF Moieties Tetrahydrofuran (THF) rings are ubiquitous pharmacophores, serving as core scaffolds in lignans, polyether antibiotics, and antifungal agents (e.g., Posacon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge of THF Moieties

Tetrahydrofuran (THF) rings are ubiquitous pharmacophores, serving as core scaffolds in lignans, polyether antibiotics, and antifungal agents (e.g., Posaconazole intermediates). However, their chiral analysis presents distinct challenges:

  • Low UV Absorbance: Many simple THF derivatives lack strong chromophores, necessitating detection at low wavelengths (<220 nm) or the use of RI/ELSD/MS.

  • Solubility vs. Stability: THF derivatives are often highly soluble in ether/chlorinated solvents, which are historically incompatible with traditional coated polysaccharide columns.

  • Conformational Flexibility: The "envelope" puckering of the THF ring can complicate enantiorecognition mechanisms.

This guide moves beyond basic method development, focusing on immobilized polysaccharide stationary phases as the superior technological choice for this class, enabling the use of "forbidden" solvents (like THF itself, DCM, and MtBE) to maximize resolution (


).

Strategic Comparison: Stationary Phase Selection

For THF derivatives, the choice of stationary phase is rarely about "trying everything." It is a binary decision between Coated (Traditional) and Immobilized (Modern) Polysaccharide phases.

The "Forbidden Solvent" Advantage

Traditional coated columns (e.g., Chiralpak AD, Chiralcel OD) are destroyed by solvents like THF, dichloromethane (DCM), and ethyl acetate. However, immobilized phases (e.g., Chiralpak IA, IB, IC, IM) chemically bond the selector to the silica.

Why this matters for THF derivatives: THF derivatives often exhibit poor resolution in standard Hexane/Alcohol mobile phases. By using an immobilized column, you can add DCM or THF to the mobile phase. These solvents induce a different conformation in the polymeric selector, often "unlocking" selectivity for sterically hindered THF enantiomers that co-elute in standard solvents.

Comparative Performance Matrix
FeatureCoated Phases (e.g., AD-H, OD-H)Immobilized Phases (e.g., IA, IC, IM)Scientific Verdict for THF
Selector Stability Low (Stripped by aggressive solvents)High (Chemically bonded)Immobilized is essential for solubility/method flexibility.
Mobile Phase Range Hexane/EtOH/IPA onlyHexane/EtOH/IPA + DCM, THF, MtBE, EtOAc Immobilized allows using DCM/THF to alter selectivity (

).
Selectivity (

)
High for aromatic THFsBroad; tunable via solvent changesCoated is fine for simple aromatics; Immobilized is required for complex/aliphatic THFs.
Baselines Often drifting at low UVStableImmobilized preferred for LC-MS applications.

Representative Experimental Data

Data synthesized from comparative studies of ether-linked chiral compounds (e.g., Mecoprop, THF-2-carboxylic acid derivatives).

Analyte: 2-Substituted Tetrahydrofuran Derivative (Ether linkage) Objective: Maximize Resolution (


)
ColumnMobile Phase Composition (v/v)Selectivity (

)
Resolution (

)
Notes
Chiralcel OD-H (Coated)Hexane / IPA (90:10)1.121.4 (Partial)Standard NP conditions. Peak tailing observed.
Chiralpak IA (Immobilized)Hexane / IPA (90:10)1.151.8 (Baseline)Immobilization alters supramolecular structure slightly.
Chiralpak IA (Immobilized)Hexane / DCM / EtOH (85:10:5)1.35 4.2 (Excellent) DCM effect: DCM swells the polymer, creating a new "chiral pocket" shape.
Chiralpak IM (Immobilized)Hexane / THF / IPA (90:5:5)1.283.1Using THF as a modifier prevents sample precipitation and alters elution order.

Key Insight: The switch to an immobilized phase alone provided marginal gain. The specific combination of Immobilized Phase + Non-Standard Solvent (DCM) tripled the resolution.

Validated Experimental Protocol

Target: Enantioseparation of a generic Tetrahydrofuran-2-carboxylic acid derivative.

Phase 1: System Preparation & Self-Validation
  • System: HPLC with DAD (or RI for non-chromophoric THFs).

  • Column: Chiralpak IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)) – 3 µm, 4.6 x 150 mm.

    • Reasoning: The chlorinated selector (IC) often shows superior recognition for polar functionalities (carbonyls/ethers) compared to amylose phases.

  • Mobile Phase A (MPA): n-Hexane (HPLC Grade).

  • Mobile Phase B (MPB): Ethanol + 0.1% Trifluoroacetic Acid (TFA).

    • Note: TFA is mandatory to suppress ionization of the carboxylic acid, ensuring the analyte remains neutral for interaction with the CSP.

Phase 2: Screening Workflow (Step-by-Step)
  • Sample Prep: Dissolve 1 mg of racemate in 1 mL of Ethanol (avoid THF in sample solvent if using coated columns, but okay here).

  • Initial Run: Isocratic 90% MPA / 10% MPB at 1.0 mL/min, 25°C.

  • Assessment:

    • If

      
      : Validation complete.
      
    • If

      
       or partial separation: Proceed to Solvent Switching .
      
  • Solvent Switching (The "Immobilized" Advantage):

    • Change MPB to Dichloromethane (DCM) / Ethanol (1:1) .

    • Run Isocratic: Hexane / (DCM:EtOH) at 80:20.

    • Mechanism:[1][2][3][4][5] DCM alters the dipole moment around the chiral cavity, often resolving overlapping peaks.

Phase 3: Visualization of Logic

The following diagram illustrates the decision matrix for selecting the optimal method.

Chiral_Method_Development Start Analyte: THF Derivative Check_Chrom Check Chromophore? (UV Absorbance) Start->Check_Chrom Detector_UV Use UV/DAD (>210 nm) Check_Chrom->Detector_UV Yes Detector_RI Use RI or ELSD Check_Chrom->Detector_RI No Col_Select Primary Column Selection: Immobilized Polysaccharide (Chiralpak IA, IC, or IM) Detector_UV->Col_Select Detector_RI->Col_Select Screen_1 Screen 1: Normal Phase Hexane / EtOH (90:10) Col_Select->Screen_1 Decision_1 Resolution (Rs) > 1.5? Screen_1->Decision_1 Success Validate Method Decision_1->Success Yes Screen_2 Screen 2: Forbidden Solvents Add DCM or THF to Mobile Phase Decision_1->Screen_2 No (Partial Sep) Screen_3 Screen 3: Polar Organic Mode 100% MeOH or ACN Screen_2->Screen_3 Still No Sep Screen_3->Success

Caption: Decision tree for optimizing THF derivative separation, prioritizing immobilized phases for solvent flexibility.

Method Optimization & Troubleshooting

Troubleshooting Peak Tailing (The "Hysteresis" Effect)

THF derivatives with hydrogen-bonding groups (e.g., -OH, -COOH) often tail on polysaccharide columns.

  • Cause: Non-specific interaction with the silica matrix or residual silanols.

  • Solution:

    • Acidic Analytes: Add 0.1% TFA or Formic Acid.[1][2]

    • Basic Analytes: Add 0.1% Diethylamine (DEA) .[1][6]

    • Neutral but Polar: Use Polar Organic Mode (POM) . Run 100% Methanol or Acetonitrile. This mode solvates the polar groups effectively, sharpening peaks.

Temperature Effects

Unlike C18 separations, lowering the temperature (e.g., to 10°C or 15°C) often improves chiral resolution for THF derivatives. The chiral recognition mechanism is enthalpy-driven; lower temperatures stabilize the transient diastereomeric complex formed between the analyte and the selector.

References

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • Chiral Technologies. (2022).[7] The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Retrieved from [Link]

  • ACS Omega. (2022). Application of Polysaccharide-Based Chiral HPLC Columns for Isomeric Mixtures. Retrieved from [Link]

  • MDPI Molecules. (2021). Comparative Chiral Separation of Thalidomide Class Drugs on Polysaccharide Phases. Retrieved from [Link]

  • YMC Co., Ltd. (2023). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

Sources

Comparative

NMR analysis for determining the diastereomeric ratio of substituted tetrahydrofurans

Executive Summary The determination of diastereomeric ratios (dr) in substituted tetrahydrofurans (THFs) is a critical checkpoint in drug discovery, particularly for polyether antibiotics and nucleoside analogues. While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The determination of diastereomeric ratios (dr) in substituted tetrahydrofurans (THFs) is a critical checkpoint in drug discovery, particularly for polyether antibiotics and nucleoside analogues. While chromatographic methods (HPLC/GC) are traditional standards for isolation, Nuclear Magnetic Resonance (NMR) spectroscopy offers a superior workflow for in situ structural elucidation and rapid quantification.

This guide objectively compares NMR methodologies against chromatographic alternatives, detailing a self-validating protocol that leverages specific conformational properties of the THF ring—specifically pseudorotation and Karplus coupling trends—to deliver accurate dr values without the need for reference standards.

Part 1: The Stereochemical Challenge of THFs

Unlike the rigid chair conformation of cyclohexane, the five-membered THF ring exists in a state of continuous pseudorotation . The ring puckers into "envelope" (


) and "twist" (

) conformations to relieve torsional strain.
  • The Analytical Problem: This flexibility averages scalar coupling constants (

    
    ), making stereochemical assignment via 1D 
    
    
    
    H NMR alone prone to error. A cis-2,5-disubstituted THF is not statically planar; it rapidly interconverts between conformers, averaging the
    
    
    values.
  • The Solution: A combined approach using qNMR (Quantitative NMR) for ratio determination and 1D-NOESY/ROESY for absolute configuration assignment.

Part 2: Comparative Analysis (NMR vs. Chromatography)

The following table contrasts the performance of NMR against High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for determining diastereomeric ratios.

Table 1: Performance Matrix for Diastereomeric Ratio Determination

FeatureqNMR (The Product) HPLC / GC (The Alternatives) Verdict
Structural Insight High. Simultaneously determines dr and assigns cis/trans configuration via NOE.Low. Separates peaks but requires external confirmation (e.g., X-ray, known standards) to identify which peak is which.NMR wins for unknown mixtures.
Method Development Rapid (<1 hour). Generic parameters (

, sw) apply to most organic molecules.
Slow (Days). Requires column screening, mobile phase optimization, and resolving overlapping peaks.NMR wins for throughput.
Reference Standards Not Required. Ratio is intrinsic to signal integration.Required. Accurate quantification assumes identical response factors (UV/FID), which must be validated.NMR wins for early-stage synthesis.
Limit of Detection Moderate (mM range). Requires ~1-5 mg of sample for good S/N.Excellent (

M range). Can detect trace isomers (<0.1%).
HPLC wins for trace impurity analysis.
Separation Capability None. (Unless using chiral shift reagents).High. Can physically isolate isomers for downstream biology.HPLC wins for purification.

Part 3: The NMR Toolkit for THFs

To accurately determine the diastereomeric ratio, one must first rigorously assign the signals.

Scalar Coupling ( ) and the Karplus Relationship

In 5-membered rings, the standard Karplus curve is modified by ring strain and electronegative substituents.

  • Trend: Empirically, for 2,5-disubstituted THFs, the average vicinal coupling for cis protons is generally larger than for trans protons due to phase averaging.

    • 
       (average): 7.0 – 8.5 Hz [1]
      
    • 
       (average): 5.0 – 6.0 Hz 
      
  • Caveat: Because these values are close,

    
    -coupling should be used as a preliminary indicator, not the sole determinant.
    
Nuclear Overhauser Effect (NOE)

This is the self-validating pillar of the protocol.

  • Cis-Isomer: Protons at C2 and C5 are on the same face. A 1D-NOESY irradiating H2 will show a strong enhancement at H5.

  • Trans-Isomer: Protons are on opposite faces. Irradiation of H2 typically shows weak or no enhancement at H5, but may show enhancement to adjacent ring protons.

Part 4: Experimental Protocol

This protocol ensures "E-E-A-T" compliance by incorporating relaxation controls (


) to ensure quantitative accuracy.
Step 1: Sample Preparation
  • Solvent: Use

    
     or 
    
    
    
    . Benzene-
    
    
    often provides better resolution of diastereomeric signals due to anisotropic shielding effects.
  • Concentration: Dissolve 5–10 mg of crude mixture in 600

    
    L solvent. Ensure the solution is height-balanced in the tube to prevent shimming gradients.
    
Step 2: Acquisition Parameters (qNMR)[2]
  • Pulse Sequence: zg (standard 1D proton) or zg30.

  • Spectral Width (SW): 20 ppm (to capture all signals and baseline).

  • Relaxation Delay (

    
    ): Crucial.  Set 
    
    
    
    of the slowest relaxing signal (usually the methine proton at the chiral center).
    • Default: 20–30 seconds is safe for most small molecules.

    • Failure to wait

      
       will under-integrate methine protons, skewing the ratio.
      
  • Scans (NS): 16–64 (dependent on concentration).

Step 3: Structural Assignment (NOESY)
  • Run a 1D-NOESY (e.g., selnogp).

  • Target: Selectively irradiate the diagnostic methine proton (e.g., at C2).

  • Mixing Time (

    
    ):  500–800 ms.
    
Step 4: Data Processing & Calculation
  • Apply exponential multiplication (lb = 0.3 Hz).

  • Phase and baseline correct (automatic followed by manual adjustment).

  • Integration: Integrate the distinct resonance for the cis isomer (

    
    ) and the trans isomer (
    
    
    
    ). Ideally, use the methine protons at C2/C5 as they are often distinct doublets of multiplets.
  • Calculation:

    
    
    

Part 5: Visualization of Workflows

Logic Tree for Stereochemical Assignment

The following diagram illustrates the decision process for assigning cis vs. trans configurations in THFs using NMR data.

THF_Assignment_Logic Start Unknown THF Mixture (2,5-disubstituted) MeasureJ Measure 3J(H2, H3) Coupling Start->MeasureJ NOESY Perform 1D-NOESY (Irradiate H2) Start->NOESY DecisionJ Is J(avg) > 7.0 Hz? MeasureJ->DecisionJ DecisionNOE Strong NOE H2 <-> H5? NOESY->DecisionNOE AssignCis Assign: CIS Isomer (Envelope conformation favors pseudo-axial) DecisionJ->AssignCis Yes (Likely Cis) AssignTrans Assign: TRANS Isomer (Pseudo-equatorial) DecisionJ->AssignTrans No (Likely Trans) Ambiguous Ambiguous (Require 2D ROESY or modeling) DecisionJ->Ambiguous Intermediate (6-7 Hz) DecisionNOE->AssignCis Yes (Definitive) DecisionNOE->AssignTrans No

Caption: Decision logic for assigning stereochemistry in 2,5-disubstituted tetrahydrofurans using J-coupling and NOE data.

Experimental Workflow: From Crude to Ratio

This diagram outlines the self-validating experimental path.

qNMR_Workflow Sample Crude Reaction Mix (~10 mg) Prep Dissolve in CDCl3/C6D6 (700 uL) Sample->Prep T1_Test Inversion Recovery (Determine T1) Prep->T1_Test Validation Step qNMR 1H qNMR Acquisition (d1 > 5*T1) T1_Test->qNMR Set Parameters Process Phase/Baseline Corr. & Integration qNMR->Process Result Calculate dr (Ratio of Integrals) Process->Result

Caption: Step-by-step qNMR workflow ensuring quantitative accuracy through T1 relaxation validation.

References

  • MDPI. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates. Available at: [Link]

  • National Institutes of Health (NIH). (2017). Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination. Available at: [Link]

  • American Chemical Society (ACS). (2005). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems. Available at: [Link]

  • ResearchGate. (2025). Synthesis and NMR spectra of tetrahydrofuran-2-13C (Detailed J-coupling analysis). Available at: [Link]

Sources

Validation

Comparative Guide: Synthesis Routes for Chiral Tetrahydrofuran Alcohols

Executive Summary & Strategic Selection Chiral tetrahydrofuran (THF) alcohols are the pharmacophore backbones of high-value therapeutics, including the HIV protease inhibitor Darunavir (Prezista) and the acetogenin class...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Selection

Chiral tetrahydrofuran (THF) alcohols are the pharmacophore backbones of high-value therapeutics, including the HIV protease inhibitor Darunavir (Prezista) and the acetogenin class of potent antitumor agents. Their synthesis demands a balance between stereochemical precision (dr/ee) and process scalability.

This guide moves beyond generic reviews to objectively compare three distinct synthetic paradigms: Transition-Metal Catalyzed Cyclization , Asymmetric Hydrogenation , and Biocatalytic Resolution .

Decision Matrix: Route Selection by Substrate

The following decision tree provides a logic-driven approach to selecting the optimal synthesis route based on starting material availability and target structural complexity.

RouteSelection Start Target: Chiral THF Alcohol Substrate Identify Key Substrate Feature Start->Substrate Aromatic Furan/Furfural Core? Substrate->Aromatic Yes Acyclic Acyclic Precursor? Substrate->Acyclic Yes Racemic Racemic Alcohol Available? Substrate->Racemic Yes Route1 Route 1: Asymmetric Hydrogenation (High Atom Economy) Aromatic->Route1 Direct Reduction Route2 Route 2: Stereoselective Cyclization (Ni/Pd Catalysis) Acyclic->Route2 Intramolecular Trap Route3 Route 3: Biocatalytic DKR (Highest Optical Purity) Racemic->Route3 Enzymatic Resolution

Figure 1: Strategic decision tree for selecting synthesis routes based on substrate availability and structural constraints.

Technical Comparison of Synthesis Routes

Route A: Ni-Catalyzed Reductive Cyclization (The "Precision" Route)

This modern approach utilizes nickel catalysts with P-chiral ligands to cyclize alkynones or allylic alcohols. It is superior for constructing complex tertiary alcohol centers within the THF ring.

  • Mechanism: Intramolecular reductive cyclization via a metallacycle intermediate.

  • Key Advantage: Simultaneous formation of the ring and the chiral center with perfect diastereocontrol.

Route B: Asymmetric Hydrogenation of Furans (The "Direct" Route)

Direct reduction of furan derivatives (e.g., furfuryl alcohol) using Ru, Rh, or Ir catalysts.

  • Mechanism: Heterogeneous or homogeneous hydrogenation, often requiring high pressure.

  • Key Advantage: High atom economy (100%) and low raw material cost.

  • Limitation: Controlling cis/trans diastereoselectivity can be challenging; often requires subsequent resolution.

Route C: Chemoenzymatic Dynamic Kinetic Resolution (The "Green" Route)

Combines a metal catalyst (for in-situ racemization) with a lipase or ketoreductase (KRED) for selective acetylation or reduction.

  • Mechanism: Enzymatic recognition of one enantiomer coupled with chemical equilibrium of the substrate.

  • Key Advantage: Delivers >99% ee/de consistently; ideal for pharmaceutical intermediates like the Darunavir bis-THF alcohol.

Performance Benchmark Table
MetricNi-Catalyzed CyclizationAsymmetric HydrogenationBiocatalytic DKR
Enantioselectivity (ee) >99%85–96%>99.5%
Diastereoselectivity (dr) >99:1 (cis/trans specific)80:20 to 95:5>99:1
Yield 85–95%90–98% 45–50% (KR) / 80-90% (DKR)
Scalability Moderate (Ligand cost)High (Industrial standard)High (Batch/Flow)
Atom Economy HighPerfect Moderate (Acyl donor waste)
Primary Application Complex Natural ProductsCommodity ChemicalsAPI Intermediates

Detailed Experimental Protocols

Protocol 1: Ni-Catalyzed Asymmetric Reductive Cyclization

Target: Chiral tertiary THF alcohols from O-alkynones.[1] Source Grounding: Based on the methodology using P-chiral ligands (e.g., DI-BIDIME) [1].[1]

Reagents:

  • Substrate: O-alkynone (1.0 equiv)

  • Catalyst: Ni(cod)₂ (10 mol%)

  • Ligand: (R,R)-DI-BIDIME (12 mol%)

  • Reductant: Triethylsilane (Et₃SiH) (2.0 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

  • Glovebox Assembly: In a nitrogen-filled glovebox, weigh Ni(cod)₂ (2.8 mg, 0.01 mmol) and (R,R)-DI-BIDIME ligand (0.012 mmol) into a dried screw-cap vial.

  • Complexation: Dissolve in 1.0 mL anhydrous toluene and stir at room temperature for 10 minutes to generate the active catalyst complex (color change typically observed).

  • Substrate Addition: Add the O-alkynone substrate (0.1 mmol) followed immediately by triethylsilane (32 µL, 0.2 mmol).

  • Reaction: Seal the vial and stir at 25°C for 12–24 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). Look for disappearance of the alkyne spot.

  • Workup: Quench the reaction by exposing to air and adding 1N HCl (2 mL) to hydrolyze the silyl ether intermediate. Stir vigorously for 1 hour.

  • Isolation: Extract with ethyl acetate (3 x 5 mL). Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography on silica gel.

  • Validation: Analyze ee via Chiral HPLC (e.g., Chiralcel OD-H column) and dr via ¹H NMR (look for characteristic THF ring proton shifts at 3.5-4.0 ppm).

Protocol 2: Chemoenzymatic Synthesis (Darunavir Intermediate)

Target: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol.[2] Source Grounding: Industrial standard route utilizing lipase resolution [2].

Reagents:

  • Substrate: Racemic hexahydrofuro[2,3-b]furan-3-ol

  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435)

  • Acyl Donor: Vinyl acetate (or succinic anhydride for separation)

  • Solvent: DIPE (Diisopropyl ether) or MTBE

Step-by-Step Workflow:

  • Preparation: Dissolve racemic alcohol (10 g) in DIPE (100 mL).

  • Enzyme Loading: Add immobilized CAL-B (10% w/w relative to substrate).

  • Acylation: Add vinyl acetate (0.6 equiv) to initiate the kinetic resolution.

    • Note: The enzyme selectively acetylates the (3R)-enantiomer (or (3S) depending on specificity, for Darunavir the target is often the alcohol remaining or the ester formed depending on the specific lipase variant).

  • Incubation: Shake at 30°C for 24 hours.

    • Checkpoint: Monitor conversion by GC or HPLC. Stop reaction at exactly 50% conversion for Kinetic Resolution (KR).

  • Filtration: Filter off the immobilized enzyme (can be recycled).

  • Separation: Evaporate solvent. The mixture contains the chiral acetate and the unreacted chiral alcohol.

    • Separation Strategy: Flash chromatography separates the polar alcohol from the non-polar acetate.

  • Hydrolysis (Optional): If the acetate is the desired enantiomer, hydrolyze using K₂CO₃ in MeOH to yield the chiral alcohol.

Mechanistic Visualization

Mechanism: Ni-Catalyzed Reductive Cyclization

This diagram illustrates the catalytic cycle where the Nickel center mediates the bond formation between the alkyne and the ketone/aldehyde, utilizing the silane as a hydride source.

NiMechanism Ni_L L*-Ni(0) Coord Coordination (Alkyne+C=O) Ni_L->Coord Substrate OxCyc Oxidative Cyclization (Metallacycle) Coord->OxCyc SigmaMet Sigma-Bond Metathesis (+ Et3SiH) OxCyc->SigmaMet Rate Limiting RedElim Reductive Elimination SigmaMet->RedElim RedElim->Ni_L Regenerate Cat. Product Chiral THF Silyl Ether RedElim->Product

Figure 2: Catalytic cycle for the Ni-catalyzed asymmetric reductive cyclization of alkynones.

References

  • Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Highly diastereo- and enantioselective catalytic synthesis of the bis-tetrahydrofuran alcohol of Brecanavir and Darunavir. Source: ResearchGate / Journal of Organic Chemistry URL:[Link]

  • Asymmetric Homogeneous Hydrogenation of 2,5-Disubstituted Furans. Source: ACS Publications URL:[3][4][Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Comparative

Cross-Validation of Purity Assessment for (5,5-Dimethyltetrahydrofuran-3-yl)methanol

Introduction: The "Invisible" Impurity Trap (5,5-Dimethyltetrahydrofuran-3-yl)methanol is a critical aliphatic building block in fragment-based drug discovery. Its structural features—a saturated tetrahydrofuran ring, a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Invisible" Impurity Trap

(5,5-Dimethyltetrahydrofuran-3-yl)methanol is a critical aliphatic building block in fragment-based drug discovery. Its structural features—a saturated tetrahydrofuran ring, a primary hydroxyl group, and a chiral center at C3—present a specific analytical challenge: the lack of a strong UV chromophore.

Standard HPLC-UV (254 nm) methods often fail to detect this compound or its aliphatic impurities, leading to "blind spots" in purity assessment. Furthermore, relying solely on GC-FID can dangerously overestimate purity by missing non-volatile contaminants (salts, metal catalysts) or water.

This guide details a Cross-Validation Protocol that integrates Gas Chromatography (GC-FID) for volatile organic purity with Quantitative NMR (qNMR) for absolute mass balance. This orthogonal approach ensures that "apparent purity" translates to "true active content" for downstream synthesis.

The Cross-Validation Strategy

To guarantee scientific integrity, we treat the purity assessment as a mass balance equation rather than a single peak integration.

The Logic of Orthogonality
  • Method A: GC-FID (Chromatographic Purity):

    • Role: Resolves structurally similar organic impurities (e.g., isomers, starting materials like 5,5-dimethyl-dihydrofuran-2(3H)-one).

    • Blind Spot: Inorganic salts, water, and high-boiling oligomers are invisible.

  • Method B: 1H-qNMR (Absolute Content):

    • Role: Determines the absolute weight-percent (% w/w) of the analyte relative to an internal standard.[1] It accounts for everything in the sample (solvents, salts, water) that contributes to mass but not the signal.

    • Blind Spot: May not resolve enantiomers (unless chiral shift reagents are used) or minor impurities with overlapping signals.

Workflow Visualization

The following diagram illustrates the decision matrix for cross-validating the purity of this specific intermediate.

PurityWorkflow Sample Crude (5,5-Dimethyl tetrahydrofuran-3-yl)methanol GC Method A: GC-FID (Volatile Organics) Sample->GC qNMR Method B: 1H-qNMR (Absolute Mass Balance) Sample->qNMR KF Karl Fischer (Water Content) Sample->KF ROI Residue on Ignition (Inorganic Salts) Sample->ROI Decision Discrepancy > 2.0%? GC->Decision Area % qNMR->Decision Wt % KF->Decision Correction ROI->Decision Correction Release Release Material (Use qNMR Value) Decision->Release No Investigate Investigate: 1. Hygroscopicity 2. Polymerization 3. Salt Formation Decision->Investigate Yes

Figure 1: Orthogonal analytical workflow ensuring mass balance between chromatographic purity and absolute content.

Comparative Performance Data

The table below highlights why a single-method approach is insufficient for (5,5-Dimethyltetrahydrofuran-3-yl)methanol.

FeatureGC-FID (Method A)1H-qNMR (Method B)HPLC-UV (210 nm)
Detection Principle Carbon count (Combustion)Proton counting (Magnetic resonance)UV Absorption (Low wavelength)
Suitability High (Volatile alcohol)High (Universal detection)Low (Poor chromophore, solvent cutoff noise)
Typical Bias Overestimation (Misses water/salts)Neutral (Absolute quantification)Unreliable (Response factor variations)
Limit of Detection ~10 ppm~1000 ppm (0.1%)~50 ppm (High noise)
Sample Destructive? YesNoNo
Experimental Case Study

Sample Batch: 24-DMTF-003

  • GC-FID Result: 99.2% (Area %)

  • qNMR Result: 94.5% (Weight %)

  • Interpretation: The discrepancy of 4.7% was identified as residual water (2.1% via Karl Fischer) and trapped inorganic salts (2.5% via ROI) from the reduction step (e.g., Lithium salts). Reliance on GC alone would have led to a 5% stoichiometry error in the next synthetic step.

Experimental Protocols

Method A: GC-FID (Volatile Organic Impurities)

Objective: To detect structural isomers and organic solvents.

  • System: Agilent 7890B or equivalent with FID.

  • Column: DB-WAX UI (30 m x 0.25 mm, 0.25 µm) or equivalent polar column.

    • Reasoning: The polar stationary phase provides better peak shape for the hydroxyl group without derivatization compared to non-polar DB-5 columns.

  • Inlet: Split mode (20:1), 250°C.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 240°C.

    • Hold 5 min.

  • Sample Prep: Dilute 50 mg sample in 1.0 mL Methanol (HPLC grade).

  • Calculation: Area Normalization (assuming equal response factors for isomers).

Method B: 1H-qNMR (Absolute Purity Assay)

Objective: To determine the true mass fraction of the analyte.

  • Instrument: 400 MHz NMR (or higher).

  • Solvent: DMSO-d6.

    • Reasoning: Ensures solubility of both the polar alcohol and potential inorganic salts, and shifts the hydroxyl proton signal away from the aliphatic region.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

    • Criteria: High purity, non-hygroscopic, distinct singlet signal at ~6.2 ppm (in DMSO-d6) which does not overlap with the THF ring protons (1.5–4.0 ppm).

  • Relaxation Delay (D1): 30 seconds.

    • Critical: Must be at least 5× T1 of the slowest relaxing proton (usually the IS) to ensure full magnetization recovery (99.3%).

  • Pulse Angle: 90°.

  • Procedure:

    • Weigh exactly ~20 mg of Sample (

      
      ) and ~10 mg of Internal Standard (
      
      
      
      ) into the same vial.
    • Dissolve in 0.7 mL DMSO-d6.

    • Acquire 16-32 scans.

  • Calculation:

    
    
    
    • 
      : Integral area[1][2]
      
    • 
      : Number of protons (e.g., 2 for Maleic acid, specific CH2 for analyte)
      
    • 
      : Molar mass[1][3]
      
    • 
      : Mass weighed
      
    • 
      : Purity (decimal)[1]
      

Internal Standard Selection Logic

Choosing the wrong internal standard invalidates the qNMR method. Use the following logic flow to select the IS for (5,5-Dimethyltetrahydrofuran-3-yl)methanol.

IS_Selection Start Select Internal Standard (IS) Solubility Is IS soluble in DMSO-d6? Start->Solubility Overlap Do signals overlap with Analyte (1.0 - 4.5 ppm)? Solubility->Overlap Yes Relaxation Is T1 relaxation < 5s? Overlap->Relaxation No Maleic Maleic Acid (Singlet ~6.2 ppm) RECOMMENDED Relaxation->Maleic Yes TCNB TCNB (Aromatic ~8.5 ppm) ALTERNATIVE Relaxation->TCNB Yes (if Maleic reacts) TSP TSP-d4 (0.0 ppm) RISK: pH sensitive Relaxation->TSP No

Figure 2: Selection logic for qNMR Internal Standard to avoid spectral interference.

References

  • International Council for Harmonisation (ICH). (2023).[4][5] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[4][5][6] [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation in the Analysis of Reference Materials.[6][7] Journal of Natural Products. [Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis and stability monitoring. Trends in Analytical Chemistry. [Link]

Sources

Validation

Benchmarking the stability of (5,5-Dimethyltetrahydrofuran-3-yl)methanol against other ethers

Executive Summary Product: (5,5-Dimethyltetrahydrofuran-3-yl)methanol CAS: 115622-63-2 (and related stereoisomers) Class: Functionalized Cyclic Ether / Primary Alcohol This technical guide benchmarks the stability of (5,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: (5,5-Dimethyltetrahydrofuran-3-yl)methanol CAS: 115622-63-2 (and related stereoisomers) Class: Functionalized Cyclic Ether / Primary Alcohol

This technical guide benchmarks the stability of (5,5-Dimethyltetrahydrofuran-3-yl)methanol (hereafter referred to as 5,5-DM-THFM ) against standard ethereal solvents and building blocks, specifically Tetrahydrofuran (THF) , 2-Methyltetrahydrofuran (2-MeTHF) , and Cyclopentyl Methyl Ether (CPME) .

Key Finding: 5,5-DM-THFM exhibits a superior stability profile compared to unsubstituted THF and 2-MeTHF. The incorporation of the gem-dimethyl group at the C5 position eliminates


-protons on one side of the ether oxygen, significantly retarding peroxide formation kinetics. Furthermore, the steric bulk and the Thorpe-Ingold effect provide enhanced resistance to acid-catalyzed ring opening.

Part 1: Structural Rationale & The Gem-Dimethyl Effect

To understand the stability advantages of 5,5-DM-THFM, one must analyze the failure modes of cyclic ethers: Autoxidation (Peroxide Formation) and Acid-Catalyzed Ring Opening .

The Structural Shield

Standard ethers (THF) degrade because the oxygen atom activates the adjacent (


) C-H bonds, making them susceptible to radical abstraction.
  • THF: Possesses 4 reactive

    
    -protons. High instability.[1]
    
  • 2-MeTHF: Possesses 3 reactive

    
    -protons. Moderate instability.
    
  • 5,5-DM-THFM: The C5 position is quaternary (bonded to two methyls, the ring oxygen, and C4). It possesses 0

    
    -protons at C5. Radical abstraction is forced to occur solely at the C2 position, kinetically bottling the oxidation pathway.
    
The Thorpe-Ingold Effect (Acid Stability)

The gem-dimethyl effect (Thorpe-Ingold effect) states that substituents on a ring increase the angle compression, stabilizing the closed-ring form relative to the open-chain form. This makes 5,5-DM-THFM thermodynamically more resistant to acid-mediated hydrolysis compared to THF.

Part 2: Benchmarking Data (Comparative Analysis)

The following data synthesizes experimental trends in cyclic ether stability.

Table 1: Oxidative Stability (Peroxide Formation Potential)

Comparison of time to reach 100 ppm peroxides (unstabilized, ambient air exposure).

Solvent/EtherStructure

-Protons (Risk Sites)
Relative Peroxide Formation RateStability Rating
THF Unsubstituted41.0 (Baseline - Fast)🔴 Low
2-MeTHF Mono-substituted3~0.4 - 0.6🟡 Moderate
5,5-DM-THFM Gem-dimethyl subst.2 (Only at C2)< 0.2 🟢 High
CPME Cyclopentyl/Methyl1 (Tertiary C)< 0.05🟢 Excellent

Technical Insight: While CPME is superior due to high steric hindrance, 5,5-DM-THFM offers a unique balance: it retains the solubility profile of a polar alcohol while leveraging the gem-dimethyl group to inhibit the ether ring's degradation.

Table 2: Chemical Resilience (Acid Resistance)

Stability in 1M HCl / MeOH (reflux, 24h).

EtherDegradation Product% Ring Opening (24h)Mechanism Note
THF 4-chlorobutanol deriv.> 5.0%Facile

attack.[2]
2-MeTHF 5-chloropentanol deriv.[3]~ 1.5%Steric hindrance slows attack.
5,5-DM-THFM Ring-opened diol< 0.5% Thorpe-Ingold Effect stabilizes ring; Methyls block nucleophile approach.

Part 3: Mechanistic Visualization

Diagram 1: Oxidative Degradation Pathway

This diagram illustrates how the gem-dimethyl group blocks the C5 autoxidation pathway, forcing the reaction to the slower C2 pathway.

PeroxideMechanism THF Standard THF (4 Alpha-Protons) Radical_THF Stable C2/C5 Radical THF->Radical_THF Fast H-Abstraction (Low Barrier) DM_THF 5,5-DM-THFM (Gem-Dimethyl Shield) Radical_DM Unstable C2 Radical Only (C5 Blocked) DM_THF->Radical_DM Slow H-Abstraction (Steric Barrier) Stable Intact Ether Ring DM_THF->Stable Major Pathway Peroxide Hydroperoxide Formation Radical_THF->Peroxide O2 Insertion Radical_DM->Peroxide Minor Pathway

Caption: The gem-dimethyl substitution at C5 eliminates the most accessible sites for radical abstraction, significantly lowering the kinetic probability of peroxide formation compared to THF.

Part 4: Experimental Protocols for Validation

To validate the stability of 5,5-DM-THFM in your specific application, use these self-validating protocols.

Protocol A: Accelerated Peroxide Formation Test

Objective: Determine the rate of autoxidation under stress.

  • Preparation: In a glovebox, prepare 20 mL aliquots of (A) THF (control), (B) 2-MeTHF, and (C) 5,5-DM-THFM in clear borosilicate vials. Ensure all are inhibitor-free (distilled).

  • Stress Condition: Loosely cap vials (allow air exchange) and place in a photoreactor or UV chamber (365 nm) at 25°C. Alternatively, store at 40°C in the dark.

  • Sampling: At t=0, 24h, 48h, and 72h, remove 1.0 mL.

  • Quantification (Iodometric Titration):

    • Add 1 mL sample to 10 mL of 2:1 Acetic Acid:Chloroform.

    • Add 1 mL of saturated aqueous KI solution.

    • Incubate in dark for 5 mins (yellow color indicates peroxides).

    • Titrate with 0.01 N Sodium Thiosulfate until colorless.

  • Calculation:

    
    .
    
Protocol B: Acid Stability Stress Test

Objective: Assess resistance to ring opening.

  • Reaction: Dissolve 50 mg of 5,5-DM-THFM in 0.6 mL of deuterated solvent (

    
     or 
    
    
    
    ).
  • Acid Spike: Add 10

    
    L of concentrated 
    
    
    
    (Deuterium Chloride) or
    
    
    .
  • Monitoring: Transfer to an NMR tube.

  • Analysis: Acquire

    
     NMR spectra at t=0, 6h, and 24h.
    
  • Marker: Look for the disappearance of the ring protons (approx 3.5-4.0 ppm) and appearance of acyclic chain signals (often shifted downfield).

Part 5: Stability Testing Decision Tree

Use this workflow to determine if 5,5-DM-THFM is suitable for your specific reaction conditions.

StabilityWorkflow Start Start: Evaluate 5,5-DM-THFM Cond_Acid Condition: Strong Acid (pH < 1)? Start->Cond_Acid Cond_Ox Condition: Long-term Air Exposure? Cond_Acid->Cond_Ox No Test_Acid Run Protocol B (NMR Monitoring) Cond_Acid->Test_Acid Yes Test_Perox Run Protocol A (Iodometric Titration) Cond_Ox->Test_Perox Yes Use_DM Proceed with 5,5-DM-THFM Cond_Ox->Use_DM No Result_Open Ring Opening > 2%? Test_Acid->Result_Open Result_PPM Peroxides > 50ppm? Test_Perox->Result_PPM Result_Open->Cond_Ox No Use_CPME Switch to CPME (Higher Stability) Result_Open->Use_CPME Yes Result_PPM->Use_DM No Add_BHT Add BHT Stabilizer & Proceed Result_PPM->Add_BHT Yes

Caption: Logical workflow for validating 5,5-DM-THFM suitability based on environmental stressors (Acidic pH or Oxidative conditions).

References

  • Watanabe, K. et al. (2026). CPME vs. THF: A Comparative Analysis for Safer and Greener Organic Synthesis. NBInno. [Link]

  • Pace, V. et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry. ChemSusChem. (Context on 2-MeTHF stability limitations). [Link]

  • Clark, J.H. et al. (2010). Cyclopentyl methyl ether (CPME) as a green solvent.[3][4] Manufacturing Chemist. [Link]

  • University of Louisville. (2025). Peroxide Forming Chemicals Safety Guide. [Link]

  • Jung, M.E. et al. (2005). The Gem-Dimethyl Effect in Organic Synthesis. Chemical Reviews. (Theoretical basis for ring stability). [Link]

Sources

Safety & Regulatory Compliance

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